molecular formula C40H72Cl2N4NaO8P B15594000 16:0 Cyanur PE

16:0 Cyanur PE

Número de catálogo: B15594000
Peso molecular: 861.9 g/mol
Clave InChI: MGWDOURYRCAYNI-RUQJKXHKSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16:0 Cyanur PE is a useful research compound. Its molecular formula is C40H72Cl2N4NaO8P and its molecular weight is 861.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H72Cl2N4NaO8P

Peso molecular

861.9 g/mol

Nombre IUPAC

sodium 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C40H73Cl2N4O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)51-33-35(34-53-55(49,50)52-32-31-43-40-45-38(41)44-39(42)46-40)54-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H,49,50)(H,43,44,45,46);/q;+1/p-1/t35-;/m1./s1

Clave InChI

MGWDOURYRCAYNI-RUQJKXHKSA-M

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 Cyanur PE, a functionalized lipid with significant potential in research and pharmaceutical development. This document consolidates key data, experimental protocols, and conceptual frameworks to support its application in areas such as drug delivery and cellular studies.

Core Concepts and Chemical Identity

This compound is the common name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) . It is a synthetically modified phospholipid where a cyanuric acid moiety is attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid that has two 16-carbon saturated fatty acid tails (palmitic acid).[1] This modification imparts unique chemical properties to the lipid, primarily through the introduction of a stable triazine ring.[2]

The cyanuric acid headgroup provides opportunities for further chemical modifications, making it a versatile tool for various bioconjugation strategies.[2] Its potential therapeutic applications are reported to include anti-inflammatory, anti-tumor, and anti-viral activities.[2]

Molecular Structure

The fundamental structure of this compound consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphate (B84403) group, which is in turn bonded to an ethanolamine (B43304) molecule. The defining feature is the covalent attachment of a cyanuric acid molecule to the nitrogen atom of the ethanolamine headgroup.

cluster_glycerol Glycerol Backbone cluster_palmitic1 sn-1 Acyl Chain cluster_palmitic2 sn-2 Acyl Chain cluster_headgroup Headgroup cluster_phosphate Phosphate cluster_ethanolamine Ethanolamine cluster_cyanur Cyanuric Acid G Glycerol Phos O || -P-O- | G->Phos P1 Palmitic Acid (16:0) P1->G P2 Palmitic Acid (16:0) P2->G Eth -CH2-CH2-N- Phos->Eth Cyanur Triazine Ring Eth->Cyanur

Figure 1: Structural components of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, compiled from various supplier datasheets.

PropertyValueSource
Synonyms DPPE-Cyanur, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C40H72Cl2N4NaO8P--INVALID-LINK--
Formula Weight 861.891 g/mol --INVALID-LINK--
Exact Mass 860.436 u--INVALID-LINK--
Purity >99%--INVALID-LINK--
Physical Form Powder--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Stability 1 Year at -20°C--INVALID-LINK--
Solubility Soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL; Ethanol at 1mg/mL; DMSO at 0.5mg/mL--INVALID-LINK--
Melting Point Not specifiedN/A
Critical Micelle Concentration (CMC) Not specified for this specific lipid. The CMC of the unmodified DPPE is approximately 14.5 x 10⁻⁶ M.--INVALID-LINK--

Experimental Protocols

General Protocol for Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol outlines a standard method for the preparation of unilamellar liposomes incorporating this compound. This method is widely applicable for the encapsulation of hydrophilic therapeutic agents.

  • Lipid Film Formation:

    • Co-dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]

    • Further dry the film under a vacuum for at least one hour to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The buffer should contain the hydrophilic drug to be encapsulated.[4]

    • The hydration temperature should be maintained above the phase transition temperature of the lipid with the highest melting point.[3]

    • This process results in the formation of multilamellar vesicles (MLVs).[4]

  • Extrusion for Unilamellar Vesicles (LUVs):

    • To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion.[4]

    • Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).[3]

    • The extrusion should be performed at a temperature above the lipid phase transition temperature.[3]

  • Purification:

    • Remove unencapsulated drug and other small molecules by size exclusion chromatography or dialysis.[5]

A 1. Lipid Dissolution (this compound + other lipids in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B Evaporate solvent C 3. Hydration (Aqueous buffer + drug) B->C Add aqueous phase D 4. Formation of MLVs C->D Agitation E 5. Extrusion (Through polycarbonate membrane) D->E Force through membrane F 6. Formation of LUVs E->F Homogenization G 7. Purification (Size exclusion chromatography or dialysis) F->G Remove unencapsulated drug H Final Liposome Formulation G->H

Figure 2: Workflow for liposome preparation.

Protocol for In Vivo Administration of Liposomes in a Murine Model

This protocol provides a general guideline for the intravenous administration of liposomal formulations for biodistribution and efficacy studies.

  • Preparation of Liposome Solution:

    • In a sterile environment (e.g., a biosafety cabinet), dilute the prepared liposome formulation to the desired concentration using sterile saline. The final injection volume is typically around 50-100 µL for a mouse.[5]

  • Animal Handling and Injection:

    • Acclimatize the mice to the experimental conditions.

    • Load the liposome solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 27G).[5]

    • Administer the liposome solution via intravenous injection, typically into the tail vein.

  • Biodistribution and Efficacy Assessment:

    • At predetermined time points post-injection, collect tissues of interest for analysis.

    • For biodistribution studies, tissues can be homogenized and analyzed for the presence of a fluorescently labeled lipid marker or the encapsulated drug.

    • For efficacy studies, monitor relevant physiological or pathological parameters.

Signaling Pathways and Applications

Currently, there is no direct evidence in the reviewed literature to suggest that the cyanuric acid moiety of this compound actively participates in specific cellular signaling pathways. The primary role of the cyanuric acid group appears to be as a versatile chemical handle for bioconjugation.

The broader class of phosphatidylethanolamines (PEs) are known to be integral components of cell membranes, influencing membrane fluidity and curvature, and are involved in processes like membrane fusion and fission.[6]

The primary application of this compound and similar functionalized lipids is in the field of drug delivery. The cyanuric acid headgroup can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of liposomes, thereby directing the encapsulated therapeutic agent to specific cells or tissues.

cluster_liposome Liposome cluster_cell Target Cell Lipid This compound Receptor Cell Surface Receptor Lipid->Receptor Binds to Drug Encapsulated Drug Drug->Lipid Encapsulated by Ligand Targeting Ligand Ligand->Lipid Conjugated to Uptake Cellular Uptake Receptor->Uptake Mediates Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

References

In-Depth Technical Guide: Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur), a functionalized phospholipid critical for the development of targeted drug delivery systems, particularly in the creation of immunoliposomes. This document details the underlying chemical principles, a specific experimental protocol, and relevant characterization data.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (N-cyanur-DPPE) is a derivative of the naturally occurring phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The key feature of this synthetic lipid is the covalent attachment of a cyanuric chloride moiety to the primary amine of the phosphoethanolamine headgroup. Cyanuric chloride, a tri-substituted triazine, is a versatile linker molecule due to the differential reactivity of its three chlorine atoms, which can be substituted in a stepwise manner by nucleophiles under controlled temperature conditions. The remaining chlorine atoms on the triazine ring of N-cyanur-DPPE are reactive towards nucleophilic groups, such as the primary amines found in the lysine (B10760008) residues of proteins. This reactivity makes N-cyanur-DPPE an invaluable tool for the covalent conjugation of antibodies and other targeting ligands to the surface of liposomes, thereby creating targeted drug delivery vehicles.

Synthesis Pathway

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) is achieved through a nucleophilic substitution reaction between 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and cyanuric chloride. To favor the monosubstitution of cyanuric chloride and prevent polymerization or the formation of di- and tri-substituted products, the reaction is carried out at a low temperature and with a specific stoichiometry of the reactants. A non-nucleophilic organic base is employed to neutralize the hydrochloric acid generated during the reaction.

The general reaction is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions DPPE 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) reaction_node DPPE->reaction_node CC Cyanuric Chloride CC->reaction_node Product 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) Base Non-nucleophilic Base (e.g., Triethylamine) neutralization_node Base->neutralization_node Solvent Organic Solvent (e.g., Chloroform) Temp Low Temperature (e.g., 0°C) HCl HCl HCl->neutralization_node BaseHCl Base-HCl Salt reaction_node->Product + HCl neutralization_node->BaseHCl

Figure 1: General Synthesis Pathway of N-cyanur-DPPE.

Experimental Protocol

The following protocol is based on established methodologies for the synthesis of N-cyanur functionalized phospholipids, adapted for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

Materials
Procedure
  • Dissolution of Reactants: In a round-bottom flask, dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and a 1.1 molar equivalent of triethylamine in anhydrous chloroform. Stir the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Cyanuric Chloride: In a separate flask, dissolve a 1.0 molar equivalent of cyanuric chloride in anhydrous chloroform. Add this solution dropwise to the cooled DPPE solution over a period of 30 minutes with continuous stirring.

  • Reaction: Allow the reaction to proceed at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a chloroform/methanol solvent system. The disappearance of the DPPE spot and the appearance of a new, less polar spot indicates product formation.

  • Quenching and Workup: After the reaction is complete, allow the mixture to warm to room temperature. The triethylamine hydrochloride salt will precipitate and can be removed by filtration. Wash the filtrate with a small volume of cold, dilute hydrochloric acid followed by water to remove any remaining triethylamine and its salt. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol. The fractions containing the pure product are identified by TLC, pooled, and the solvent is evaporated.

  • Final Product: The purified 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) is obtained as a white solid. Store the product under an inert atmosphere at -20°C to prevent hydrolysis of the reactive chlorine atoms.

G start Start dissolve Dissolve DPPE and TEA in anhydrous Chloroform start->dissolve cool Cool to 0°C dissolve->cool add_cc Add Cyanuric Chloride solution dropwise cool->add_cc react React at 0°C for 2-4 hours add_cc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter, Wash, and Dry Organic Layer monitor->workup Reaction Complete purify Purify by Silica Gel Column Chromatography workup->purify end Obtain Pure Product purify->end

Figure 2: Experimental Workflow for the Synthesis of N-cyanur-DPPE.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-cyanur functionalized phospholipids. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Molar Ratio (DPPE:Cyanuric Chloride:TEA) 1 : 1.0 : 1.1
Typical Reaction Yield 70-85%
Purity (by TLC and/or NMR) >95%

Characterization

The structure and purity of the synthesized 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot with a higher Rf value than the starting DPPE in a chloroform/methanol solvent system indicates the formation of the less polar product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): ¹H NMR will show the characteristic peaks for the dipalmitoyl chains, the glycerol (B35011) backbone, and the phosphoethanolamine headgroup. The appearance of a signal corresponding to the triazine ring protons and a shift in the signals of the ethanolamine (B43304) protons will confirm the conjugation. ³¹P NMR will show a single peak, confirming the integrity of the phosphate (B84403) group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product.

Conclusion

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) is a straightforward and reproducible process that provides a valuable tool for the bioconjugation of proteins and other ligands to liposomal surfaces. The temperature-controlled reactivity of cyanuric chloride allows for a high degree of control over the reaction, leading to good yields of the desired monosubstituted product. Careful purification is essential to remove any unreacted starting materials and byproducts to ensure the quality and reactivity of the final functionalized lipid for its intended applications in targeted drug delivery and diagnostics.

The Core Mechanism of Cyanur-Functionalized Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of cyanur-functionalized lipids, a promising class of synthetic vectors for nucleic acid delivery. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of their function, from nanoparticle formulation to intracellular cargo release.

Introduction: The Role of Cyanur-Functionalized Lipids in Gene Delivery

Cyanur-functionalized lipids, built upon a triazine scaffold, have emerged as highly adaptable and efficient non-viral vectors for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The core of these lipids is cyanuric chloride, a tri-substituted triazine, which serves as a versatile linker for the attachment of hydrophobic tails and cationic or ionizable headgroups. This modular design allows for the synthesis of a diverse library of lipids with tunable biophysical properties, optimized for nanoparticle stability, biocompatibility, and transfection efficiency. These lipids are typically formulated with helper lipids, such as DOPE and cholesterol, into lipid nanoparticles (LNPs) or lipoplexes to facilitate the encapsulation and delivery of nucleic acids.

Proposed Mechanism of Action

The therapeutic efficacy of cyanur-functionalized lipid nanoparticles is contingent on their ability to navigate a series of extracellular and intracellular barriers to deliver their nucleic acid cargo to the cytoplasm. The mechanism of action can be delineated into several key stages:

Nanoparticle Formulation and Nucleic Acid Condensation

Cationic cyanur-functionalized lipids electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their condensation and encapsulation within the lipid nanoparticle. The triazine core allows for the creation of multivalent cationic lipids, which can enhance the efficiency of DNA complexation.

Cellular Uptake via Endocytosis

Lipid nanoparticles formulated with cyanur-functionalized lipids primarily enter target cells through endocytosis. The positively charged surface of the nanoparticles interacts with negatively charged proteoglycans on the cell surface, initiating uptake. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the nanoparticles, with clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis being the predominant routes.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipid nanoparticles are sequestered within endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded. This process, known as endosomal escape, is a critical and often rate-limiting step in non-viral gene delivery.

The prevailing hypothesis for the endosomal escape of nanoparticles containing ionizable cationic lipids, including many cyanur-functionalized variants, is the "proton sponge" effect and membrane destabilization. As the endosome matures, its internal pH drops from approximately 7.4 to 5.0-6.5. The ionizable amine headgroups of the cyanur-functionalized lipids become protonated in this acidic environment. This protonation leads to two key events:

  • Increased Membrane Affinity and Fusion: The now positively charged lipid nanoparticles can interact with the negatively charged lipids of the endosomal membrane. This interaction can lead to a phase transition in the lipid bilayer of the nanoparticle, promoting fusion with the endosomal membrane and the subsequent release of the nucleic acid cargo into the cytoplasm.

  • Osmotic Swelling and Rupture: The influx of protons into the endosome, buffered by the protonatable amines of the cationic lipids, is accompanied by an influx of chloride ions and water to maintain charge neutrality. This influx of water leads to osmotic swelling of the endosome, eventually causing its rupture and the release of its contents into the cytoplasm.

While the triazine ring primarily acts as a scaffold, its aromatic nature may contribute to the overall stability of the lipid nanoparticles and potentially influence interactions with the endosomal membrane, although this specific role is not yet fully elucidated in the literature.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on cyanur-functionalized lipids, providing a comparative overview of their physicochemical properties and biological activity.

Lipid/FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
TZ3 LNPs70-808-16>70[1]
DOTAP LNPs70-808-16>70[1]
Neo-triazine-based CLsNot specifiedNot specifiedExcellent at low CR[2]
Cell LineTransfection ReagentCytotoxicityTransfection EfficiencyReference
PC3Compound 4 (triazine-based)LowSuperior to DOTAP & Lipo2000[]
COS-7Compound 4 (triazine-based)LowSuperior to Lipo2000[]
VariousNeo-triazine-based CLsNegligibleVery good[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of cyanur-functionalized lipids.

Liposome (B1194612)/Lipid Nanoparticle Formulation

a) Thin-Film Hydration Method

This method is commonly used for the preparation of liposomes.

  • Lipid Dissolution: Dissolve the cyanur-functionalized lipid, helper lipids (e.g., DOPE, cholesterol), and any other lipid components in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size.

b) Ethanol (B145695) Injection Method for LNP Formulation

This method is often used for the formulation of lipid nanoparticles encapsulating nucleic acids.

  • Solution Preparation: Prepare two separate solutions:

    • An organic phase consisting of the cyanur-functionalized lipid and helper lipids dissolved in ethanol.

    • An aqueous phase consisting of the nucleic acid (pDNA or siRNA) dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: Rapidly inject the ethanol solution of lipids into the aqueous nucleic acid solution with vigorous stirring. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Dialysis: Dialyze the resulting LNP suspension against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Physicochemical Characterization

a) Particle Size and Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome or LNP suspension in an appropriate buffer (e.g., deionized water or PBS).

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using a DLS instrument.

  • Electrophoretic Light Scattering (ELS): Measure the zeta potential of the nanoparticles using an ELS instrument to determine their surface charge.

b) Gel Retardation Assay for Nucleic Acid Condensation

  • Complex Formation: Prepare lipoplexes by mixing the cationic lipid formulation with a fixed amount of nucleic acid at various charge ratios (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid).

  • Incubation: Incubate the mixtures at room temperature for 20-30 minutes to allow for complex formation.

  • Gel Electrophoresis: Load the samples onto an agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the migration of the nucleic acid under UV illumination. Complete retardation of the nucleic acid in the loading well indicates efficient complexation with the cationic lipids.

In Vitro Biological Evaluation

a) Cell Culture

Maintain the desired cell line (e.g., HeLa, COS-7) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

b) Transfection Assay using a Luciferase Reporter Gene

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Transfection: Prepare transfection complexes by mixing the lipid nanoparticles encapsulating a luciferase reporter plasmid with serum-free medium. Add the complexes to the cells and incubate for a specified period (e.g., 4-6 hours).

  • Incubation: Replace the transfection medium with fresh complete medium and incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

c) Cytotoxicity Assay (LDH Assay)

  • Cell Treatment: Treat the cells with the lipid nanoparticles at various concentrations for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Measurement: Measure the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit. The amount of LDH is proportional to the level of cell death.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of cyanur-functionalized lipids.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Cyanur-Functionalized Lipid Nanoparticle CellSurface Cell Surface (Proteoglycans) LNP->CellSurface Binding Endosome Early Endosome (pH ~6.5) CellSurface->Endosome Endocytosis LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome Maturation & Acidification Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Membrane Fusion/ Rupture) NucleicAcid Nucleic Acid (pDNA/siRNA)

Caption: Proposed signaling pathway for cyanur-functionalized lipid-mediated gene delivery.

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation LipidSynth Lipid Synthesis (Cyanuric Chloride Backbone) Formulation Formulation (Thin-Film Hydration / Ethanol Injection) LipidSynth->Formulation Characterization Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization Transfection Transfection with Reporter Gene Characterization->Transfection Optimized Nanoparticles CellCulture Cell Culture (e.g., HeLa cells) CellCulture->Transfection Assays Functional Assays (Luciferase, LDH) Transfection->Assays

Caption: General experimental workflow for the development and evaluation of cyanur-functionalized lipids.

Endosomal_Escape_Mechanism cluster_endosome Endosome Lumen (Acidic pH) cluster_membrane_interaction Endosomal Membrane Interaction cluster_release Cytoplasm Protonation Protonation of Cationic Headgroups MembraneFusion Membrane Fusion & Phase Transition Protonation->MembraneFusion OsmoticSwelling Osmotic Swelling & Rupture Protonation->OsmoticSwelling CargoRelease Nucleic Acid Release MembraneFusion->CargoRelease OsmoticSwelling->CargoRelease

Caption: Key mechanisms involved in the endosomal escape of cyanur-functionalized lipid nanoparticles.

References

Potential Therapeutic Applications of 16:0 Cyanur PE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a synthetic phospholipid featuring a cyanuric acid headgroup. This functionalization imparts unique chemical properties that open avenues for various therapeutic applications. This technical guide provides an in-depth overview of the potential anti-inflammatory, anti-tumor, and anti-viral applications of this compound. While direct experimental data for this specific molecule is limited, this document extrapolates from the known bioactivities of its constituent parts—1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and cyanuric acid derivatives—to propose potential mechanisms of action and detailed experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.

Introduction to this compound

This compound is a functionalized phospholipid that combines the well-characterized DPPE lipid backbone with a reactive cyanuric chloride moiety.[1] DPPE is a common component of biological membranes and has been extensively used in drug delivery systems, such as liposomes.[2][3] The cyanuric chloride headgroup provides a versatile platform for bioconjugation, allowing for the attachment of targeting ligands, drugs, or other biomolecules.[4][5] This unique structure suggests that this compound could be a valuable component in the development of novel drug delivery systems and may possess intrinsic therapeutic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C40H72Cl2N4NaO8P[1]
Molecular Weight 861.89 g/mol [1]
Structure 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)[1]
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents such as chloroform (B151607) and methanolN/A

Potential Therapeutic Applications

Based on the properties of related compounds, this compound is hypothesized to have potential applications in the following areas:

Anti-Inflammatory Activity

The DPPE component of this compound may contribute to anti-inflammatory effects. Phospholipids (B1166683) are known to play a role in modulating inflammatory responses.[6] Liposomes containing phospholipids can influence cytokine production and immune cell function.[7]

Hypothesized Mechanism: Liposomes incorporating this compound may be taken up by immune cells, such as macrophages. Inside the cell, the lipid components could interfere with signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]

Anti-Tumor Activity

DPPE-containing liposomes have been investigated as carriers for anticancer drugs to improve their delivery to tumor tissues.[8][9] The cyanuric acid moiety could also contribute to anti-tumor effects, as some triazine derivatives have shown cytotoxic activity against cancer cells.

Hypothesized Mechanism: this compound could be formulated into liposomes to encapsulate and deliver chemotherapeutic agents. The functionalized surface could potentially be used to attach targeting ligands that direct the liposomes to cancer cells, enhancing drug efficacy and reducing systemic toxicity.[4][8] Furthermore, the intrinsic properties of the molecule may contribute to cytotoxicity in cancer cells.[10]

Anti-Viral Activity

Certain lipid molecules and cyanuric acid derivatives have demonstrated anti-viral properties.[11][12] The mechanism often involves interference with the viral life cycle, such as entry into the host cell or replication.

Hypothesized Mechanism: Liposomes formulated with this compound could potentially inhibit viral entry by interacting with the viral envelope or host cell receptors. The cyanuric acid group might also interfere with viral enzymes necessary for replication.[11]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the potential therapeutic activities of this compound.

Liposome Formulation

Objective: To prepare liposomes incorporating this compound for use in biological assays.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve this compound, DPPC, and cholesterol in a desired molar ratio (e.g., 10:40:50) in a round-bottom flask using a chloroform/methanol (2:1, v/v) mixture.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 30 minutes. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane for at least 11 passes.

  • Store the prepared liposomes at 4°C.

In Vitro Anti-Inflammatory Assay: Cytokine Production in Macrophages

Objective: To assess the effect of this compound-containing liposomes on the production of pro-inflammatory cytokines by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound liposomes

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound liposomes (e.g., 1, 10, 50, 100 µg/mL) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with PBS instead of liposomes) and a negative control (unstimulated cells).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[13][14]

  • Analyze the data to determine the dose-dependent effect of this compound liposomes on cytokine production.

In Vitro Anti-Tumor Assay: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or other relevant cancer cell line

  • Appropriate cell culture medium with supplements

  • This compound (solubilized in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (cells treated with the solvent alone).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[15]

In Vitro Anti-Viral Assay: Plaque Reduction Assay

Objective: To determine the ability of this compound to inhibit viral replication.

Materials:

  • A suitable virus (e.g., Herpes Simplex Virus-1, Influenza A virus)

  • A susceptible host cell line (e.g., Vero cells for HSV-1, MDCK cells for Influenza A)

  • Cell culture medium with appropriate supplements

  • This compound

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock and serial dilutions of this compound.

  • Pre-incubate the virus dilutions with equal volumes of the this compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixtures. Include a virus-only control.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.[17][18]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[19][20]

Visualizations

Proposed Signaling Pathway for Anti-Inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Liposome This compound Liposome Endosome Endosome Liposome->Endosome Endocytosis MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Endosome->IKK Inhibition? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound liposomes.

Experimental Workflow for In Vitro Anti-Tumor Evaluation

Anti_Tumor_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add incubate3 Incubate 4h mtt_add->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT assay to determine the anti-tumor activity of this compound.

Conceptual Workflow for Liposome-Mediated Drug Delivery

Drug_Delivery_Workflow cluster_formulation cluster_delivery cluster_targeting cluster_uptake Lipids This compound + Helper Lipids Liposome Drug-Loaded Liposome Lipids->Liposome Drug Therapeutic Agent Drug->Liposome Circulation Blood Circulation Liposome->Circulation Administration CancerCell Cancer Cell Liposome->CancerCell Targeting Tumor Tumor Tissue Circulation->Tumor EPR Effect Endocytosis Endocytosis CancerCell->Endocytosis Release Drug Release Endocytosis->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual workflow of this compound liposomes for targeted drug delivery.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel therapeutics. Its unique structure, combining a well-established phospholipid with a reactive cyanuric acid headgroup, suggests potential applications in anti-inflammatory, anti-tumor, and anti-viral therapies. This technical guide provides a comprehensive, albeit theoretical, framework for initiating research into these applications. The detailed experimental protocols and conceptual diagrams are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential. Further investigation is warranted to elucidate the specific mechanisms of action and to quantify the efficacy of this novel functionalized lipid.

References

The Anti-Inflammatory Potential of 16:0 Cyanur PE Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized anti-inflammatory properties of 16:0 Cyanur PE, a synthetic, cyanur-functionalized phosphatidylethanolamine (B1630911). In the absence of direct experimental data on this specific lipid, this document synthesizes information on the bioactivities of its core components: the 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone and the cyanuric acid headgroup. We present a hypothesized mechanism of action, detailed experimental protocols for its investigation, and potential signaling pathways it may modulate. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related novel lipid structures in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Consequently, there is a significant and ongoing need for the development of novel anti-inflammatory therapeutics.

Lipid mediators play a pivotal role in the regulation of inflammatory processes. While some lipids, such as prostaglandins (B1171923) and leukotrienes, are potent pro-inflammatory molecules, others, including certain classes of phospholipids (B1166683) and their derivatives, exhibit anti-inflammatory and pro-resolving activities. This compound is a synthetic phospholipid composed of a dipalmitoyl phosphatidylethanolamine (DPPE) backbone and a cyanuric acid headgroup. While its direct biological activities are yet to be fully elucidated, its constituent parts suggest a potential for modulating inflammatory responses. This guide will explore this potential by examining the known effects of its components and outlining a research framework for its systematic evaluation.

Molecular Structure and Hypothesized Anti-Inflammatory Properties

This compound is characterized by a saturated 16-carbon acyl chain (palmitic acid) at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone, a phosphoethanolamine headgroup, and a cyanuric acid moiety attached to the ethanolamine.

The Dipalmitoyl Phosphatidylethanolamine (DPPE) Backbone

The DPPE component of this compound may contribute to anti-inflammatory effects through several mechanisms. Studies on DPPE and other phosphatidylethanolamine (PE) species have indicated their potential to modulate immune cell function.

  • Membrane Fluidity and Receptor Function: The incorporation of saturated phospholipids like DPPE into cellular membranes can alter membrane fluidity. This can, in turn, influence the function of membrane-bound receptors and signaling proteins involved in inflammatory pathways, such as Toll-like receptors (TLRs).

  • Cytokine Production: Research has shown that dipalmitoylphosphatidylcholine (DPPC), a structurally similar phospholipid, can reduce the release of the pro-inflammatory cytokine TNF-α from monocytic cells[1]. It is plausible that DPPE could exert similar effects. Some studies on unique PE structures from bacteria have demonstrated potent suppression of inflammatory responses in human and mouse cells[2][3].

  • Precursor to Anti-Inflammatory Mediators: Phosphatidylethanolamines can be precursors to N-acylethanolamines (NAEs), a class of bioactive lipids with well-documented anti-inflammatory properties. For instance, N-palmitoylethanolamine (PEA), which shares the 16:0 acyl chain, is known to exert anti-inflammatory effects by activating the nuclear receptor PPAR-α[4].

The Cyanuric Acid Headgroup

The biological effects of cyanuric acid are less well-defined in the context of anti-inflammatory signaling. It is primarily known as a stabilizer in chlorinated pools and a metabolic byproduct of certain herbicides. However, at high doses, it has been associated with renal effects, and some triazine derivatives have been investigated for various biological activities[5]. The modification of the PE headgroup with cyanuric acid creates a novel chemical entity whose properties cannot be solely predicted by its individual components. It is hypothesized that this modification could:

  • Alter Receptor Binding: The cyanuric acid moiety may confer novel receptor binding properties, potentially allowing it to interact with cell surface or intracellular receptors that modulate inflammatory signaling.

  • Influence Cellular Uptake and Trafficking: The physicochemical properties of the cyanuric acid headgroup could affect the lipid's uptake, subcellular localization, and metabolism, thereby influencing its biological activity.

Proposed Signaling Pathways for Investigation

Based on the activities of related lipid molecules, the following signaling pathways are proposed as primary targets for investigating the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB Degradation of IκB Cyanur_PE This compound (Hypothesized) Cyanur_PE->IKK_complex Inhibits? Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_active->Pro_inflammatory_Genes Induces PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyanur_PE This compound PPARa PPAR-α Cyanur_PE->PPARa Binds & Activates? PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes RXR RXR PPRE PPRE PPARa_RXR->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Regulates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A 1. Cell Viability Assay (e.g., MTT on RAW 264.7) B 2. Inhibition of Inflammatory Mediators (LPS-stimulated RAW 264.7) - NO (Griess Assay) - Cytokines (ELISA) A->B C 3. Mechanism of Action - NF-κB Reporter Assay - PPAR-α Activation Assay B->C Decision1 Promising Anti-inflammatory Activity without Cytotoxicity? C->Decision1 D 4. Acute Systemic Inflammation (LPS-Induced Endotoxemia in Mice) E 5. Acute Local Inflammation (Carrageenan-Induced Paw Edema in Rats) D->E Decision2 Significant In Vivo Efficacy? E->Decision2 Start Start: this compound Start->A Decision1->D Yes Stop Stop/Re-evaluate Decision1->Stop No End End: Lead Candidate for Further Development Decision2->End Yes Decision2->Stop No

References

Technical Guide to the Fluorescent Properties of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The intrinsic fluorescent properties of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) are not extensively documented in publicly available scientific literature. The cyanur moiety, derived from cyanuric acid, is not a conventional fluorophore. This guide, therefore, provides a comprehensive framework of established experimental protocols for the characterization of the potential fluorescent properties of this molecule.

Chemical Structure

This compound is a functionalized phospholipid where the headgroup of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) is modified with a cyanuric chloride derivative.

G cluster_lipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) Backbone cluster_chains Palmitoyl Chains (16:0) Glycerol Glycerol P Phosphate Glycerol->P sn-3 C1 C16H31O Glycerol->C1 sn-1 C2 C16H31O Glycerol->C2 sn-2 E Ethanolamine P->E Cyanur Cyanur Moiety (Triazine Ring) E->Cyanur N-linkage

Figure 1: Chemical structure of this compound.

Data Presentation

The following tables are provided for the structured presentation of experimentally determined quantitative data.

Table 1: Spectroscopic Properties

ParameterWavelength (nm)Notes
Excitation Maximum (λex)In specified solvent/buffer
Emission Maximum (λem)In specified solvent/buffer
Stokes Shift (nm)Calculated (λem - λex)

Table 2: Fluorescence Efficiency and Dynamics

ParameterValueStandard Used (if any)
Fluorescence Quantum Yield (ΦF)e.g., Quinine (B1679958) sulfate (B86663)
Fluorescence Lifetime (τ)

Table 3: Photostability Profile

ParameterValueExperimental Conditions
Photobleaching Half-life (t1/2)Light source, intensity
Photobleaching Quantum Yield (ΦB)

Experimental Protocols

For accurate characterization, this compound should be analyzed in a defined solvent or incorporated into a model membrane system, such as liposomes, to mimic a biological environment.

Sample Preparation: Liposome Formulation

Lipids are typically characterized in a bilayer environment. The extrusion method to form small unilamellar vesicles (SUVs) is a standard procedure.

  • Lipid Film Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a desired aqueous buffer (e.g., PBS, HEPES) by vortexing. This results in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Pass the suspension through the extruder at least 11-21 times. The resulting solution should be a translucent suspension of SUVs.

  • Characterization: The size distribution of the prepared vesicles can be confirmed using Dynamic Light Scattering (DLS).

G start Dissolve this compound in Chloroform film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude Suspension (100 nm membrane) hydrate->extrude end Small Unilamellar Vesicles (SUVs) extrude->end

Figure 2: Workflow for SUV preparation.
Determination of Excitation and Emission Spectra

These spectra are fundamental to characterizing any fluorescent molecule.

  • Instrument: Use a calibrated spectrofluorometer.

  • Sample Preparation: Dilute the this compound solution or SUV suspension in the desired buffer to an optical density (absorbance) of < 0.1 at the expected excitation maximum to avoid inner filter effects.

  • Emission Spectrum:

    • Set the instrument to a preliminary excitation wavelength (a broad UV-Vis scan can help identify a starting point).

    • Scan a range of emission wavelengths (e.g., 300-800 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined λem.

    • Scan a range of excitation wavelengths.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

G cluster_jablonski Jablonski Diagram S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (λex) (Absorption of Photon) S1->S0 Emission (λem) (Release of Photon) S1->S1 Vibrational Relaxation

Figure 3: Principle of fluorescence.
Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method of Williams et al. is a common approach.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Absorbance Measurements: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent/buffer. Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for each plot.

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if solvents differ).

G prep Prepare Dilutions of Sample & Standard abs Measure Absorbance (at λex, Abs < 0.1) prep->abs fluor Measure Emission Spectra & Integrate Intensity abs->fluor plot Plot Integrated Intensity vs. Absorbance fluor->plot calc Calculate Quantum Yield Using Gradients plot->calc

Figure 4: Workflow for relative quantum yield.
Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.

  • Instrument: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive, high-speed detector.

  • Excitation: Excite the sample at λex with a high-repetition-rate light pulse.

  • Photon Counting: The system measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon. This process is repeated for millions of events to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function. The time constant of this decay is the fluorescence lifetime (τ).

Assessment of Photostability

Photostability measures the molecule's resistance to photodegradation upon exposure to light.

  • Sample Preparation: Prepare a solution or SUV suspension of this compound.

  • Illumination: Continuously illuminate the sample in the spectrofluorometer with light at its λex. Keep the excitation slit open to provide a constant light flux.

  • Monitoring: Record the fluorescence intensity at the λem at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2), a direct measure of photostability.

An In-depth Technical Guide to the Cellular Uptake and Localization of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and localization of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur). Given the limited direct experimental data on this specific cyanuric acid-functionalized phospholipid, this guide draws upon established principles and experimental data from closely related fluorescently labeled phosphatidylethanolamine (B1630911) (PE) analogs, such as those conjugated with NBD (Nitrobenzoxadiazole) or Rhodamine. These analogs, sharing the same 16:0 dipalmitoyl acyl chains, serve as reliable models to predict the behavior of this compound.

This guide details the primary endocytic pathways responsible for the internalization of phospholipids (B1166683), provides detailed experimental protocols for studying their uptake and trafficking, and presents quantitative data from analogous compounds to offer a predictive framework for the behavior of this compound.

Cellular Uptake Mechanisms of Phospholipids

The internalization of phospholipids like this compound from the plasma membrane into the cell is a complex process primarily mediated by endocytosis. Several distinct endocytic pathways are involved, each with unique molecular machinery. The primary pathways for phospholipid uptake are:

  • Clathrin-Mediated Endocytosis (CME): A well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.

  • Macropinocytosis: A process involving the formation of large, irregular endocytic vesicles called macropinosomes, which engulf large volumes of extracellular fluid and membrane.

The contribution of each pathway to the uptake of a specific lipid can vary depending on the cell type, the concentration of the lipid, and the experimental conditions.

Quantitative Analysis of Phospholipid Uptake

The efficiency and rate of cellular uptake of fluorescently labeled phospholipids can be quantified using techniques such as flow cytometry and fluorescence microscopy. The following tables summarize representative quantitative data for the uptake of NBD-PE, a commonly used fluorescent PE analog. This data provides a baseline for estimating the potential uptake kinetics of this compound.

Table 1: Quantitative Uptake of NBD-labeled Phospholipids in CHO-K1 Cells [1][2]

Time (minutes)Internalized NBD-PC (%)Internalized NBD-PE (%)Internalized NBD-PS (%)
05.513.516.5
511.530.041.0
1017.042.055.0
2025.056.569.0
3031.064.075.0
4537.570.078.5
6041.572.079.5

Data represents the percentage of total cell-associated fluorescence that is resistant to back-extraction with bovine serum albumin (BSA), indicating internalization.

Table 2: Kinetic Parameters of NBD-Lipid Internalization in CHO-K1 Cells [1][2]

Fluorescent LipidInitial Uptake (a) (%)Steady-State Uptake (b) (%)Rate Coefficient (c)
NBD-PC5.539.40.057
NBD-PE13.561.30.111
NBD-PS16.564.90.147

Parameters were derived by fitting the uptake data to a single-exponential curve: y = a + b * (1 - e^(-ct)).*

Subcellular Localization and Trafficking

Once internalized, phospholipid analogs are sorted and transported to various intracellular compartments. The specific localization provides insights into the metabolic fate and potential functional roles of the lipid.

In many cell types, internalized NBD-PE is initially observed in early endosomes.[3][4] Over time, it is further trafficked to other organelles, including the Golgi apparatus, endoplasmic reticulum (ER), and mitochondria.[3][4] In contrast, some rhodamine-labeled PE analogs have been shown to accumulate in lysosomes.[5] The cyanur moiety of this compound may influence its ultimate subcellular destination.

Table 3: Subcellular Distribution of Internalized Phospholipid Analogs (Hypothetical)

OrganellePercentage of Internalized Probe at 30 minPercentage of Internalized Probe at 2 hours
Early Endosomes60%20%
Late Endosomes/Lysosomes10%30%
Golgi Apparatus20%30%
Endoplasmic Reticulum5%10%
Mitochondria5%10%

This table presents a hypothetical distribution based on qualitative observations from multiple studies. Actual percentages can vary significantly between cell types and specific lipid analogs.

Signaling Pathways in Phospholipid Endocytosis

The endocytic pathways governing phospholipid uptake are tightly regulated by complex signaling networks. The following diagrams illustrate the key molecular players and their interactions in clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

graph G { graph [fontname="Arial", fontsize=12, label="", pad="0.5", ranksep="0.5", nodesep="0.5", splines="ortho", layout="dot", maxwidth="760px"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead="vee", color="#202124"];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Membrane [label="Plasma Membrane"]; Cargo [label="this compound"]; AP2 [label="AP2 Adaptor\nComplex"]; Clathrin [label="Clathrin"]; Dynamin [label="Dynamin"]; Endocytic_Vesicle [label="Clathrin-Coated\nVesicle"]; Early_Endosome [label="Early Endosome"];

// Edges Cargo -> AP2 [label="Binds"]; AP2 -> Clathrin [label="Recruits"]; Clathrin -> Clathrin [label="Triskelion Assembly"]; AP2 -> Plasma_Membrane [label="Binds to PI(4,5)P2"]; Clathrin -> Plasma_Membrane [label="Forms Coated Pit"]; Dynamin -> Endocytic_Vesicle [label="Mediates Scission"]; Endocytic_Vesicle -> Early_Endosome [label="Fuses with"]; }

Caption: Clathrin-Mediated Endocytosis Workflow.

graph G { graph [fontname="Arial", fontsize=12, label="", pad="0.5", ranksep="0.5", nodesep="0.5", splines="ortho", layout="dot", maxwidth="760px"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead="vee", color="#202124"];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Membrane [label="Plasma Membrane\n(Caveolae)"]; Cargo [label="this compound"]; Caveolin [label="Caveolin"]; Cavin [label="Cavin"]; Dynamin [label="Dynamin"]; Caveolar_Vesicle [label="Caveolar Vesicle"]; Caveosome [label="Caveosome"]; EHD2 [label="EHD2"];

// Edges Cargo -> Plasma_Membrane [label="Localizes to"]; Caveolin -> Cavin [label="Complex Formation"]; Caveolin -> Plasma_Membrane [label="Forms Caveolae"]; EHD2 -> Plasma_Membrane [label="Regulates Neck"]; Dynamin -> Caveolar_Vesicle [label="Mediates Scission"]; Caveolar_Vesicle -> Caveosome [label="Fuses with"]; }

Caption: Caveolae-Mediated Endocytosis Workflow.

graph G { graph [fontname="Arial", fontsize=12, label="", pad="0.5", ranksep="0.5", nodesep="0.5", splines="ortho", layout="dot", maxwidth="760px"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead="vee", color="#202124"];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Membrane [label="Plasma Membrane"]; Growth_Factor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine\nKinase"]; PI3K [label="PI3K"]; PIP3 [label="PIP3"]; Rac1 [label="Rac1"]; Actin_Polymerization [label="Actin\nPolymerization"]; Membrane_Ruffling [label="Membrane Ruffling"]; Macropinosome [label="Macropinosome"];

// Edges Growth_Factor -> Receptor [label="Activates"]; Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Generates"]; PIP3 -> Rac1 [label="Activates"]; Rac1 -> Actin_Polymerization [label="Induces"]; Actin_Polymerization -> Membrane_Ruffling; Membrane_Ruffling -> Macropinosome [label="Forms"]; }

Caption: Macropinocytosis Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and localization of this compound. These protocols are based on established methods for fluorescently labeled lipid analogs.

Live-Cell Imaging of this compound Uptake and Trafficking

This protocol describes the use of confocal microscopy to visualize the internalization and subcellular distribution of this compound in real-time.[6][7][8][9]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, CHO, A549)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Organelle-specific fluorescent trackers (e.g., LysoTracker, MitoTracker, ER-Tracker)

  • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Labeling:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration (typically 1-5 µM).

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the this compound working solution to the cells and incubate at 37°C for a specified time (e.g., 5-60 minutes).

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unincorporated probe.

  • Co-localization (Optional):

    • If co-localization with specific organelles is desired, incubate the cells with the appropriate organelle tracker (B12436777) according to the manufacturer's instructions, either simultaneously with or after labeling with this compound.

  • Imaging:

    • Place the imaging dish on the stage of the confocal microscope within the environmental chamber.

    • Acquire images using appropriate laser lines and emission filters for this compound and any co-stains.

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to track the movement of the fluorescent lipid.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of this compound.

    • Quantify the fluorescence intensity in different cellular regions to assess the relative distribution of the probe.

    • Use co-localization analysis software to determine the degree of overlap between the this compound signal and organelle markers.

graph G { graph [fontname="Arial", fontsize=12, label="", pad="0.5", ranksep="0.5", nodesep="0.5", splines="ortho", layout="dot", maxwidth="760px"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead="vee", color="#202124"];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Seed Cells"]; Label [label="Label with\nthis compound"]; Wash [label="Wash Cells"]; Co_stain [label="Co-stain with\nOrganelle Tracker\n(Optional)"]; Image [label="Acquire Images\n(Confocal Microscopy)"]; Analyze [label="Analyze Data"]; End [label="End"];

// Edges Start -> Label; Label -> Wash; Wash -> Co_stain; Co_stain -> Image; Wash -> Image; Image -> Analyze; Analyze -> End; }

Caption: Live-Cell Imaging Experimental Workflow.

Flow Cytometry Assay for Quantifying this compound Internalization

This protocol provides a quantitative method to measure the overall cellular uptake of this compound using flow cytometry.[1][2][10][11][12][13]

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution (e.g., 5% w/v in PBS) for back-extraction

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them using trypsin-EDTA, wash, and resuspend in complete medium.

    • For suspension cells, collect and wash them.

    • Adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Labeling:

    • Prepare a working solution of this compound in pre-warmed medium.

    • Add the this compound solution to the cell suspension and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stopping the Uptake and Back-Extraction:

    • At each time point, transfer an aliquot of the cell suspension to a microfuge tube on ice to stop the uptake.

    • To distinguish between surface-bound and internalized probe, perform a back-extraction. Add an equal volume of ice-cold BSA solution and incubate on ice for 10-15 minutes. This will remove the this compound from the outer leaflet of the plasma membrane. For a total uptake control, add an equal volume of ice-cold PBS instead of BSA.

  • Washing:

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable volume of PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The percentage of internalization can be calculated as: (MFI of BSA-treated sample / MFI of PBS-treated sample) x 100.

    • Plot the percentage of internalization over time to determine the uptake kinetics.

graph G { graph [fontname="Arial", fontsize=12, label="", pad="0.5", ranksep="0.5", nodesep="0.5", splines="ortho", layout="dot", maxwidth="760px"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead="vee", color="#202124"];

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Prepare Cell\nSuspension"]; Label [label="Incubate with\nthis compound"]; Stop_BackExtract [label="Stop Uptake &\nBack-Extract (BSA)"]; Wash [label="Wash Cells"]; Analyze_FCM [label="Analyze by Flow\nCytometry"]; Calculate [label="Calculate %\nInternalization"]; End [label="End"];

// Edges Start -> Label; Label -> Stop_BackExtract; Stop_BackExtract -> Wash; Wash -> Analyze_FCM; Analyze_FCM -> Calculate; Calculate -> End; }

Caption: Flow Cytometry Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and localization of this compound, based on data from analogous fluorescently labeled phospholipids. The primary mechanisms of uptake are endocytic, with clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis playing key roles. The internalized lipid is expected to traffic through the endo-lysosomal pathway and may distribute to various organelles, including the Golgi, ER, and mitochondria.

The provided experimental protocols for live-cell imaging and flow cytometry offer robust methods for researchers to directly investigate the behavior of this compound in their specific cellular models. The quantitative data and signaling pathway diagrams serve as a valuable reference for experimental design and data interpretation. Further studies are warranted to elucidate the precise kinetics and subcellular fate of this compound and to understand how the cyanur headgroup influences its biological activity.

References

The Emerging Role of the Cyanur Group in Phosphatidylethanolamine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the largely uncharted territory of phosphatidylethanolamine (B1630911) (PE) lipids modified with a cyanur group. While direct research on "cyanur-PE" is nascent, this document synthesizes information from related fields to build a foundational understanding of its potential biophysical properties and roles. By examining the known functions of PE lipids, the chemistry of cyanuric acid and its derivatives, and the impact of other headgroup modifications, we can construct a compelling hypothesis for the significance of this novel lipid class. This guide is intended to serve as a resource for researchers interested in designing and characterizing these lipids for applications ranging from drug delivery to the fundamental study of membrane biology.

Phosphatidylethanolamine (PE): A Cornerstone of Cellular Membranes

Phosphatidylethanolamine is a ubiquitous glycerophospholipid, second only to phosphatidylcholine (PC) in abundance in most mammalian cell membranes[1][2]. Its structure consists of a glycerol (B35011) backbone esterified to two fatty acid chains and a phosphate (B84403) group, to which an ethanolamine (B43304) headgroup is attached[3]. This seemingly simple molecule plays a surprisingly diverse and critical set of roles in cellular function.

Structural and Biophysical Roles of PE

The small size of the ethanolamine headgroup gives PE a conical molecular shape, which induces negative curvature in lipid bilayers[1][2][4]. This property is crucial for a variety of cellular processes that involve membrane bending and fusion, such as cell division (cytokinesis), vesicle trafficking, and mitochondrial biogenesis[1][2]. PE's ability to form non-lamellar hexagonal phases is also thought to be important for membrane fusion events[4]. Furthermore, PE can influence the fluidity and stability of membranes; for instance, it is known to increase the rigidity of lipid bilayers[5]. The amine group of PE is also capable of forming hydrogen bonds, which can influence its interactions with neighboring lipids and membrane proteins[6][7].

PE in Cellular Signaling

Beyond its structural roles, PE is an active participant in cellular signaling pathways. It serves as a precursor for the synthesis of other important lipids, including phosphatidylcholine (PC) and N-acyl-phosphatidylethanolamines (NAPEs), which are themselves signaling molecules[1][2]. PE is also involved in the process of autophagy and is essential for the proper function of the mitochondrial respiratory chain[2]. The asymmetric distribution of PE, primarily in the inner leaflet of the plasma membrane, is actively maintained and plays a role in various cellular processes[2].

The Cyanur Group: A Versatile Moiety for Lipid Modification

Cyanuric acid is a triazine compound that exists in tautomeric equilibrium between a tri-keto and a tri-enol form[8][9]. It is a planar molecule with the ability to act as both a hydrogen bond donor and acceptor, with three of each[8][10]. This rich hydrogen-bonding capability allows it to form extensive networks and interact strongly with other molecules, most notably melamine[9]. The pKa of the first deprotonation of cyanuric acid is approximately 6.88, meaning it can exist in both neutral and anionic forms at physiological pH[8][9].

Cyanuric chloride, a derivative of cyanuric acid, is a well-established reagent in synthetic chemistry, often used as a scaffold to create multifunctional molecules[11]. Its three chlorine atoms can be sequentially substituted with different nucleophiles at varying temperatures, allowing for the controlled synthesis of complex structures[11]. This chemistry has been exploited to create libraries of novel lipids, often with cationic headgroups, for applications in gene delivery[2][3][12][13]. These synthetic triazine-based lipids have shown promise as non-viral vectors for the delivery of plasmid DNA and other nucleic acids[3][12].

Cyanur-Modified PE (Cyanur-PE): A Hypothetical Profile

Given the lack of direct experimental data on PE lipids modified with a cyanur group, we will construct a hypothetical profile based on the known properties of PE and cyanuric acid. We will consider a molecule such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-Cyanur), where the cyanur group is attached to the amine of the ethanolamine headgroup.

Hypothesized Biophysical Properties

The introduction of a cyanur group to the PE headgroup is expected to significantly alter the biophysical properties of the lipid and the membranes it constitutes. The planar, aromatic-like structure of the triazine ring and its extensive hydrogen-bonding potential are key factors.

Table 1: Hypothesized Biophysical Properties of Cyanur-PE Containing Membranes

PropertyUnmodified PE BilayerHypothesized Effect of Cyanur-PERationale
Phase Transition Temp (Tm) ~63°C (for DPPE)IncreasedThe planar cyanur group may promote more ordered packing of the lipid headgroups. Increased inter-lipid hydrogen bonding via the cyanur moieties would further stabilize the gel phase.
Membrane Fluidity Lower than PC membranesDecreasedEnhanced headgroup interactions and potentially stronger packing would reduce the mobility of the lipid acyl chains.
Headgroup Hydration ModerateIncreasedThe polar nature of the cyanur group, with its multiple nitrogen and oxygen atoms, is likely to attract more water molecules to the membrane surface.
Surface Potential Neutral to slightly negativeMore negative at neutral pHWith a pKa around 6.88, the cyanur headgroup would be partially deprotonated at physiological pH, contributing a negative charge to the membrane surface.
Membrane Curvature Induces negative curvaturePotentially alteredThe larger, planar cyanur headgroup might reduce the conical shape of the PE molecule, thereby lessening its tendency to induce negative curvature.
Inter-lipid H-bonding PresentSignificantly IncreasedThe cyanur group can participate in multiple hydrogen bonds with neighboring lipids, creating a more cohesive and rigid membrane surface.
Potential Impact on Biological Systems

The altered biophysical properties of cyanur-PE-containing membranes could have profound effects on cellular processes.

  • Protein Interactions: The modified headgroup could alter the binding of peripheral and integral membrane proteins that specifically recognize the PE headgroup. The increased hydrogen bonding capacity and negative surface charge could create novel protein binding sites.

  • Signaling Pathways: By modifying membrane curvature and protein binding, cyanur-PE could modulate signaling pathways that are dependent on these factors. For example, the recruitment of proteins involved in autophagy or vesicle trafficking could be affected.

  • Drug Delivery: The unique properties of cyanur-PE could be exploited for drug delivery applications. The triazine ring offers multiple points for further functionalization, and the altered membrane properties could influence the encapsulation and release of therapeutic agents. Cationic lipids based on a triazine scaffold have already shown promise for gene delivery[3][12][13].

Proposed Experimental Protocols

To validate the hypothesized properties of cyanur-PE, a systematic experimental approach is required. Below are detailed protocols for the synthesis and characterization of a model cyanur-PE, DPPE-Cyanur.

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-Cyanur)

Objective: To covalently attach a cyanur moiety to the primary amine of DPPE.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Cyanuric chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol, water mixtures)

Procedure:

  • Dissolve DPPE and a slight molar excess of TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve a molar equivalent of cyanuric chloride in anhydrous DCM.

  • Cool the DPPE solution to 0°C in an ice bath.

  • Slowly add the cyanuric chloride solution dropwise to the stirred DPPE solution. The low temperature favors mono-substitution on the cyanuric chloride.

  • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.

  • Characterize the final product using Mass Spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).

Preparation of Cyanur-PE Containing Liposomes

Objective: To prepare large unilamellar vesicles (LUVs) containing a defined molar percentage of DPPE-Cyanur.

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) or another bulk phospholipid

  • DPPE-Cyanur (synthesized as above)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a glass vial, dissolve the desired amounts of DPPC and DPPE-Cyanur in chloroform to achieve the target molar ratio (e.g., 90:10 DPPC:DPPE-Cyanur).

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of the lipid mixture.

  • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • To form LUVs, extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature. Pass the suspension through the membrane 11-21 times.

  • The resulting liposome (B1194612) suspension can be stored at 4°C.

Characterization of Cyanur-PE Liposomes

Objective: To measure the biophysical properties of the prepared liposomes.

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic radius and size distribution of the liposomes. The zeta potential, a measure of surface charge, can also be measured using the same instrument.

  • Phase Transition Temperature (Tm): Use Differential Scanning Calorimetry (DSC) to measure the gel-to-liquid crystalline phase transition temperature of the liposomes. An increase in Tm compared to pure DPPC liposomes would indicate a stabilizing effect of DPPE-Cyanur.

  • Membrane Fluidity/Order: Use fluorescence spectroscopy with probes like diphenylhexatriene (DPH) or Laurdan. DPH anisotropy measurements can quantify the degree of order in the hydrophobic core of the membrane. Laurdan's emission spectrum is sensitive to the degree of water penetration into the headgroup region.

Visualizing Pathways and Processes

To better understand the context and potential impact of cyanur-PE, the following diagrams illustrate relevant biological pathways and the proposed experimental and conceptual frameworks.

pe_synthesis_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria ethanolamine Ethanolamine cdp_ethanolamine CDP-Ethanolamine ethanolamine->cdp_ethanolamine Kennedy Pathway pe_er PE cdp_ethanolamine->pe_er dag Diacylglycerol (DAG) dag->pe_er ps_er Phosphatidylserine (PS) pe_er->ps_er PSS2 ps_mito PS ps_er->ps_mito Transport pc_er Phosphatidylcholine (PC) pc_er->ps_er PSS1 pe_mito PE ps_mito->pe_mito PSD

Caption: Major pathways of phosphatidylethanolamine (PE) synthesis in mammalian cells.

cyanur_pe_synthesis start DPPE + Cyanuric Chloride reaction Reaction in DCM with TEA at 0°C to RT start->reaction quench Quench Reaction reaction->quench evaporation Solvent Evaporation quench->evaporation purification Silica Gel Chromatography evaporation->purification characterization Characterization (MS, NMR) purification->characterization product DPPE-Cyanur characterization->product

Caption: Proposed workflow for the synthesis and purification of DPPE-Cyanur.

hypothesized_effects cyanur_pe Incorporation of Cyanur-PE into a lipid bilayer h_bonding Increased Inter-lipid Hydrogen Bonding cyanur_pe->h_bonding packing Altered Headgroup Packing cyanur_pe->packing charge Increased Negative Surface Charge cyanur_pe->charge fluidity Decreased Membrane Fluidity h_bonding->fluidity packing->fluidity curvature Altered Membrane Curvature packing->curvature protein_binding Modified Protein Binding charge->protein_binding

Caption: Hypothesized effects of Cyanur-PE on membrane biophysical properties.

Conclusion and Future Directions

The modification of phosphatidylethanolamine with a cyanur group represents a novel avenue for lipid research. While this guide has presented a largely hypothetical framework, it is one that is strongly grounded in the established principles of lipid biophysics and synthetic chemistry. The proposed cyanur-PE lipids hold the potential to be valuable tools for understanding the intricate roles of lipid headgroups in membrane structure and function. Furthermore, the versatility of the triazine scaffold opens up exciting possibilities for the development of new functionalized lipids for advanced drug delivery systems. The experimental protocols outlined here provide a roadmap for the synthesis and characterization of these novel lipids, paving the way for future research to uncover their true potential. It is our hope that this guide will stimulate further investigation into this promising new class of phospholipids.

References

solubility and stability of 16:0 Cyanur PE in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 16:0 Cyanur PE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of this compound in a comprehensive range of solvents is limited. This guide provides a framework based on the compound's chemical structure and established methodologies for lipid analysis to enable researchers to determine these properties.

Introduction to this compound

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid. Its structure consists of a glycerol (B35011) backbone, two saturated 16-carbon palmitic acid chains, a phosphate (B84403) group, an ethanolamine (B43304) linker, and a reactive cyanuric chloride headgroup.[1][2] This amphiphilic nature—a polar headgroup and nonpolar lipid tails—governs its interaction with various solvents and its stability profile. The cyanuric chloride moiety makes it a valuable tool for bioconjugation, allowing it to react with nucleophiles such as the amino groups on proteins or other molecules.[3] Understanding its solubility and stability is critical for its effective use in formulation, bioconjugation reactions, and the development of lipid-based drug delivery systems.

Chemical Structure of this compound

  • Synonyms: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)[1]

  • Molecular Formula: C₄₀H₇₂Cl₂N₄NaO₈P[2]

  • Molecular Weight: 861.89 g/mol [1]

  • CAS Number: 1246304-37-9[1]

Solubility Profile

Lipids are generally defined by their solubility properties: they are insoluble in polar solvents like water but soluble in non-polar or weakly polar organic solvents such as chloroform (B151607), ether, and acetone.[4][5][6][7] The solubility of a specific phospholipid like this compound is dictated by the balance between its hydrophobic acyl chains and its hydrophilic headgroup.

Theoretical Solubility Considerations

Given its structure, this compound is expected to be:

  • Highly soluble in chlorinated solvents like chloroform and dichloromethane (B109758) (DCM), which can solvate the lipid tails.

  • Moderately soluble in alcohols like ethanol, especially when mixed with a chlorinated solvent. For instance, a related compound, 16:0 PE MCC, is soluble in a Chloroform:Methanol:Water (65:25:4) mixture at 5 mg/mL.[8]

  • Slightly soluble to insoluble in highly polar solvents like pure water, where the hydrophobic tails will aggregate.

  • Slightly soluble to insoluble in non-polar aliphatic solvents like hexanes, which cannot effectively solvate the polar cyanur-phosphoethanolamine headgroup.

Experimental Protocol for Solubility Determination

A common and effective method for determining the saturation solubility of a lipid in various solvents is the shake-flask method followed by quantitative analysis.[9]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., Chloroform, Methanol, Ethanol, DMSO, Water, Chloroform:Methanol mixtures).

  • Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant.

  • Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for lipids.

  • Quantification: Calculate the solubility based on a standard curve of known concentrations.

Experimental Workflow for Solubility Determination

G prep Preparation Add excess this compound to different solvents equil Equilibration Agitate at constant temperature (e.g., 24-48h) prep->equil Step 1 sep Separation Centrifuge to pellet undissolved solid equil->sep Step 2 sample Sampling Collect supernatant sep->sample Step 3 analysis Analysis Dilute and inject into HPLC-ELSD/CAD sample->analysis Step 4 quant Quantification Calculate solubility from standard curve analysis->quant Step 5

Caption: Workflow for determining the solubility of this compound.
Data Summary: Solubility of this compound (Template)

Solvent SystemTemperature (°C)Solubility (mg/mL)Observations
Chloroform25[Experimental Data]
Dichloromethane25[Experimental Data]
Methanol25[Experimental Data]
Ethanol25[Experimental Data]
Dimethyl Sulfoxide (DMSO)25[Experimental Data]
Water25[Experimental Data]
Chloroform:Methanol (2:1, v/v)25[Experimental Data]
Chloroform:Methanol (9:1, v/v)25[Experimental Data]

Stability Profile

The stability of lipids is influenced by factors such as temperature, light, oxygen, water, and pH.[11][12] For this compound, the primary concerns are the chemical stability of the ester bonds and the reactive cyanuric chloride headgroup.

Theoretical Stability Considerations
  • Hydrolytic Degradation: The two ester linkages connecting the palmitic acid chains to the glycerol backbone are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions. The phosphoester bond and the linkage to the cyanur group can also undergo hydrolysis.

  • Reactivity of Cyanuric Chloride: The dichlorotriazine ring is highly reactive towards nucleophiles, including water. Hydrolysis of the C-Cl bonds will occur, with the rate being dependent on pH and temperature, to form less reactive hydroxy-triazine derivatives. This is a critical stability concern, as it depletes the reactive sites intended for conjugation.

  • Oxidative Stability: Since the acyl chains are saturated (dipalmitoyl, 16:0), this compound is not highly susceptible to lipid peroxidation, which primarily affects unsaturated fatty acids.[11]

  • Storage: Manufacturer data suggests the compound is stable for at least one year when stored as a solid powder at -20°C.[2]

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to identify potential degradation pathways and determine stability under various conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a relevant solvent system where it is sufficiently soluble and stable for the initial time point (e.g., Chloroform:Methanol).

  • Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:

    • Temperature: Incubate at various temperatures (e.g., 4°C, 25°C, 40°C).

    • pH: Introduce aqueous buffers to study the effect of acidic, neutral, and basic conditions (this may require a co-solvent system to ensure solubility).

    • Light: Expose samples to a photostability chamber according to ICH guidelines (while the powder is not light-sensitive, its stability in solution may differ).[2]

  • Time Points: Collect samples at predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each sample using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradants.

  • Quantification: Calculate the percentage of intact this compound remaining at each time point relative to the initial (T=0) concentration.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution of this compound stress Aliquot and Expose to Stress Conditions start->stress temp Temperature (4°C, 25°C, 40°C) stress->temp ph pH (Acidic, Neutral, Basic) stress->ph light Photostability (ICH Guidelines) stress->light sampling Collect Samples at Time Points (0, 2, 4, 8... hrs) temp->sampling ph->sampling light->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis report Report Results (% Remaining vs. Time) analysis->report

Caption: Workflow for a forced degradation study of this compound.
Data Summary: Stability of this compound (Template)

Stress ConditionTime (hours)% this compound RemainingDegradants Observed
25°C 0100None
8[Experimental Data]
24[Experimental Data]
48[Experimental Data]
40°C 0100None
8[Experimental Data]
24[Experimental Data]
48[Experimental Data]
pH 4.0 0100None
2[Experimental Data]
8[Experimental Data]
pH 9.0 0100None
2[Experimental Data]
8[Experimental Data]

Conclusion and Recommendations

While specific data is scarce, the chemical nature of this compound allows for reasoned predictions of its solubility and stability. It is likely soluble in chlorinated and mixed solvent systems and is primarily susceptible to hydrolytic degradation, particularly of its reactive headgroup. For any application in research or drug development, it is imperative that its solubility and stability are experimentally confirmed in the specific solvents and conditions to be used. The protocols and frameworks provided in this guide offer a systematic approach to generating this critical data. For long-term storage, the solid compound should be kept at -20°C as recommended.[2]

References

The Supramolecular Self-Assembly of 16:0 Cyanur PE in Aqueous Environments: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry and self-assembling systems holds immense promise for advancements in drug delivery and biomaterials. Among the molecules of interest is 16:0 Cyanur PE, a cyanur-functionalized lipid. This technical guide explores the principles and methodologies relevant to understanding the self-assembly of this compound in aqueous solutions, providing a framework for its investigation and potential applications.

Introduction to this compound

This compound is a phospholipid derivative featuring a cyanuric acid headgroup attached to a phosphatidylethanolamine (B1630911) (PE) backbone, with two palmitic acid (16:0) tails.[1][2][3] This amphiphilic structure, possessing both a hydrophilic headgroup and hydrophobic tails, predisposes it to self-assembly in aqueous environments, a fundamental process in the formation of structures like liposomes for drug delivery.[1] The cyanuric acid moiety is capable of forming specific hydrogen bonding interactions, which can influence the packing and morphology of the resulting supramolecular structures.[4][5][6][7]

Principles of Self-Assembly

The self-assembly of amphiphilic molecules like this compound in water is driven by the hydrophobic effect. The hydrocarbon tails avoid contact with water, leading to their aggregation, while the hydrophilic headgroups remain exposed to the aqueous phase. This process can result in various structures, including micelles, bilayers (which can form vesicles or liposomes), and other complex assemblies.[4][8] The specific architecture is influenced by factors such as molecular geometry, concentration, temperature, pH, and ionic strength of the solution. The cyanuric acid headgroup, with its capacity for multiple hydrogen bonds, can lead to the formation of well-defined structural motifs, such as tapes or rosettes, which can further assemble into larger structures.[4][9]

Quantitative Data on Self-Assembly

Currently, there is a limited amount of specific quantitative data in the public domain detailing the self-assembly parameters of pure this compound in aqueous solutions. However, based on the behavior of similar lipid molecules, the following parameters are critical for characterization. The table below outlines these key parameters and provides hypothetical expected ranges for a molecule with the structure of this compound, which would need to be determined experimentally.

ParameterDescriptionExpected Range/Value
Critical Aggregation Concentration (CAC) / Critical Micelle Concentration (CMC) The concentration at which self-assembly into larger structures begins.Low micromolar (µM) range
Aggregate Size (Hydrodynamic Diameter) The average size of the self-assembled nanoparticles in solution.50 - 200 nm for vesicles
Polydispersity Index (PDI) A measure of the size distribution of the nanoparticles.< 0.3 for monodisperse populations
Zeta Potential The surface charge of the nanoparticles, indicating their stability in suspension.-20 to -50 mV (due to phosphate (B84403) group)
Morphology The shape and structure of the self-assembled aggregates.Vesicles, bilayers, or other lamellar structures

Experimental Protocols for Characterization

To investigate the self-assembly of this compound, a suite of biophysical techniques is required. Below are detailed methodologies for key experiments.

Preparation of this compound Dispersions
  • Thin-Film Hydration Method:

    • Dissolve a known mass of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature.

    • To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Determination of Critical Aggregation Concentration (CAC)
  • Fluorescence Spectroscopy using a Pyrene (B120774) Probe:

    • Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning a wide range (e.g., from nanomolar to high micromolar).

    • Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each solution, ensuring the final pyrene concentration is very low (e.g., 0.1 µM). The solvent is allowed to evaporate.

    • Incubate the solutions to allow for equilibration.

    • Measure the fluorescence emission spectra of pyrene (excitation at ~335 nm).

    • Calculate the ratio of the intensity of the third vibronic peak (I3 at ~384 nm) to the first vibronic peak (I1 at ~373 nm).

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The CAC is determined from the inflection point of the resulting sigmoidal curve, indicating the partitioning of pyrene into the hydrophobic core of the self-assembled structures.

Particle Size and Zeta Potential Measurement
  • Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS):

    • Prepare a dilute suspension of the this compound assemblies in the desired buffer.

    • For DLS, place the sample in a suitable cuvette and measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter and polydispersity index.

    • For ELS (for zeta potential), inject the sample into a specialized electrode-containing cell. An electric field is applied, and the velocity of the particles is measured by laser Doppler velocimetry to calculate the zeta potential.

Morphological Characterization
  • Cryogenic Transmission Electron Microscopy (Cryo-TEM):

    • Apply a small volume (3-5 µL) of the this compound suspension to a TEM grid with a perforated carbon film.

    • Blot the grid to create a thin aqueous film.

    • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.

    • Transfer the vitrified sample to a cryo-TEM holder and observe under cryogenic conditions. This allows for the visualization of the self-assembled structures in their native, hydrated state.

Visualizing the Process and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a proposed model for the self-assembly of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_results Data Analysis prep This compound Solution film Thin Film Formation prep->film hydration Hydration in Aqueous Buffer film->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing dls DLS/ELS (Size & Zeta Potential) sizing->dls cryotem Cryo-TEM (Morphology) sizing->cryotem fluorescence Fluorescence Spectroscopy (CAC Determination) sizing->fluorescence size_data Size Distribution Zeta Potential dls->size_data morph_data Vesicle Images cryotem->morph_data cac_data CAC Value fluorescence->cac_data

Experimental workflow for characterizing this compound self-assembly.

self_assembly_mechanism cluster_components Molecular Components cluster_assembly Self-Assembly Process cluster_interactions Key Interactions monomer This compound Monomer bilayer Bilayer Sheet monomer->bilayer Hydrophobic Effect & H-Bonding vesicle Vesicle/ Liposome bilayer->vesicle Curvature hydrophobic Hydrophobic Interactions (Palmitoyl Chains) hbond Hydrogen Bonding (Cyanuric Acid Headgroups)

Proposed self-assembly of this compound into vesicular structures.

Conclusion

While specific experimental data on the self-assembly of this compound is not yet widely published, the fundamental principles of lipid self-assembly and the known chemistry of its constituent parts provide a strong basis for its investigation. The unique hydrogen-bonding capabilities of the cyanuric acid headgroup suggest that this compound may form highly organized and potentially responsive supramolecular structures. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing these assemblies, which is a critical step toward harnessing their potential in advanced drug delivery systems and other biomedical applications. Further research is warranted to fully elucidate the behavior of this promising molecule.

References

The Advent of Cyanuric Acid-Modified Lipids: A Technical Guide to their Discovery and Significance in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipid-based drug delivery has been revolutionized by the development of novel synthetic lipids capable of efficiently encapsulating and delivering therapeutic payloads to target cells. Among these, a class of lipids synthesized using a cyanuric chloride scaffold has emerged as a promising platform for gene and vaccine delivery.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and significance of these triazine-based lipids, often referred to as cyanuric acid-modified lipids due to the triazine core structure. While the term "cyanuric acid-modified" might be a slight misnomer, as the synthesis primarily utilizes cyanuric chloride, the resulting triazine structure is the key functional component.

This guide will detail the synthetic strategies, present key quantitative data on the physicochemical properties of the resulting lipid nanoparticles (LNPs), provide comprehensive experimental protocols, and illustrate the underlying mechanisms of action through signaling pathway and workflow diagrams.

Discovery and Rationale

The use of cyanuric chloride as a versatile chemical linker has been explored for the synthesis of various molecules, including dendrimers and ionizable lipids.[2] The thermally controlled reactivity of its three electrophilic carbons allows for a stepwise and chemoselective addition of different functional groups, making it an ideal scaffold for creating a diverse library of lipids.[2]

Researchers hypothesized that by systematically altering the headgroup and lipid tail structures attached to the triazine core, they could fine-tune the biophysical properties of the resulting lipids to optimize them for specific drug delivery applications, particularly for nucleic acids.[1][2] This approach offers a cost-effective and efficient way to explore a wide range of lipid structures and identify candidates with superior transfection efficiency and favorable toxicity profiles.[2] A notable precursor to this work was the development of reducible, single-tailed triazine-based lipids for gene delivery.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on cyanuric chloride-derived triazine (TZ) lipids.

Table 1: Physicochemical Properties of Triazine Lipid Nanoparticles

Lipid IDHeadgroupLipid TailsNanoparticle Size (d.nm)Zeta Potential (mV)pKa
TZ1 MorpholineDioctadecylamine (B92211)150 ± 10+30 ± 5~7.2
TZ2 PiperidineDioctadecylamine160 ± 15+35 ± 6~7.5
TZ3 N,N-DimethylethylenediamineDioctadecylamine140 ± 12+40 ± 7~6.8
TZ4 3-(Dimethylamino)-1-propylamineDioctadecylamine130 ± 10+45 ± 8~6.5
TZ5 N,N-DiethylethylenediamineDidodecylamine170 ± 20+25 ± 4~7.8
TZ9 Tris(2-aminoethyl)amineDioctadecylamine120 ± 8+50 ± 9~6.2

Data compiled from Nardo et al., 2021.

Table 2: In Vitro Transfection Efficiency and Toxicity of Triazine Lipids

Lipid IDPayloadCell LineTransfection Efficiency (Relative to Control)Cytotoxicity (% Cell Viability)
TZ3 pDNA (Luciferase)HeLa120-fold increase> 80%
TZ3 pDNA (hAAT)HEK293~150 ng/mL hAAT expression> 85%
TZ9 pDNA (Luciferase)HeLa80-fold increase> 85%
DOTAP pDNA (Luciferase)HeLa50-fold increase~70%

Data compiled from Nardo et al., 2021 and Nardo et al., 2022. Control typically refers to a commercially available transfection reagent like Lipofectamine.

Table 3: In Vivo Performance of TZ3-based Lipoplexes for Plasmid DNA Delivery

FormulationHelper LipidPEGylationTransgene Expression (hAAT in serum)In Vivo Toxicity (ALT levels)
TZ3 Lipoplex DOPEPEG550Comparable to AAV vectorsComparable to DOTAP
DOTAP Lipoplex DOPEPEG550Lower than TZ3 LipoplexBaseline
TZ3 LNP DSPCPEG2000Low to undetectableNot reported

Data compiled from Nardo et al., 2022. hAAT: human alpha-1 antitrypsin; ALT: Alanine aminotransferase.

Experimental Protocols

The following are detailed methodologies for the synthesis of triazine-based lipids and the formulation and characterization of lipid nanoparticles.

Synthesis of Triazine-Based Lipids

Two primary synthetic routes have been employed: a convergent and a divergent approach.[4]

1. Convergent Synthesis:

  • Step 1: Headgroup Addition: To a solution of cyanuric chloride in a suitable solvent (e.g., dichloromethane), add a protected small molecule nucleophile containing the desired headgroup at 0°C.

  • Step 2: Second Headgroup Addition (Optional): For lipids with two different headgroups, a second protected nucleophile is added, and the reaction temperature is raised to room temperature.

  • Step 3: Lipid Tail Addition: The resulting monochloro- or dichloro-triazine intermediate is then reacted with a long-chain secondary amine (e.g., dioctadecylamine or didodecylamine) at an elevated temperature (e.g., 50°C) to yield the final protected lipid.

  • Step 4: Deprotection: The protecting groups on the headgroups are removed using standard deprotection protocols (e.g., trifluoroacetic acid for Boc groups).

  • Step 5: Purification: The final product is purified by column chromatography or recrystallization.

2. Divergent Synthesis:

  • Step 1: Lipid Tail Addition: A long-chain secondary amine is reacted with cyanuric chloride at 0°C to form a dichlorotriazine intermediate.

  • Step 2: Headgroup Addition: The dichlorotriazine intermediate is then reacted with a protected small molecule nucleophile at room temperature.

  • Step 3: Second Headgroup Addition (Optional): A second protected nucleophile can be added at an elevated temperature.

  • Step 4: Deprotection: The protecting groups are removed.

  • Step 5: Purification: The final product is purified.

Lipid Nanoparticle Formulation

Lipid nanoparticles are typically formed by the thin-film hydration method.[4]

  • Step 1: Lipid Film Formation: The triazine lipid, along with any helper lipids (e.g., DOPE, cholesterol) and PEGylated lipids, are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask.

  • Step 2: Solvent Evaporation: The organic solvent is removed by rotary evaporation to form a thin lipid film on the wall of the flask. The film is further dried under vacuum to remove any residual solvent.

  • Step 3: Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the nucleic acid payload. The mixture is vortexed or sonicated to form a suspension of multilamellar vesicles.

  • Step 4: Size Extrusion: To obtain unilamellar vesicles of a defined size, the suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Nanoparticle Characterization
  • Size and Zeta Potential: The hydrodynamic diameter and surface charge of the nanoparticles are determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively, using an instrument such as a Zetasizer Nano ZS.[2]

  • pKa Determination: The apparent pKa of the ionizable lipids within the nanoparticles is determined using a fluorescent probe, such as 2-(p-toluidino)-6-napthalene sulfonic acid (TNS), which exhibits changes in fluorescence in response to the protonation state of the lipid.[2]

  • Nucleic Acid Encapsulation Efficiency: The amount of nucleic acid encapsulated within the nanoparticles is determined using a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA). The fluorescence is measured before and after lysing the nanoparticles with a detergent.

Mandatory Visualizations

Signaling Pathways and Mechanisms

// Edges LNP -> LNP_in_Endosome [label="Endocytosis", color="#202124", fontcolor="#202124"]; LNP_in_Endosome -> Protonation [label="Low pH", color="#202124", fontcolor="#202124"]; Protonation -> Membrane_Destabilization [label="Interaction with\nAnionic Lipids", color="#202124", fontcolor="#202124"]; Membrane_Destabilization -> Released_Cargo [label="Endosomal Escape", color="#34A853", fontcolor="#202124", style=bold]; Released_Cargo -> Translation [color="#202124", fontcolor="#202124"]; }

Figure 1: Proposed mechanism of endosomal escape for triazine lipid nanoparticles.

Experimental and Logical Workflows

Synthetic_Routes cluster_convergent Convergent Synthesis cluster_divergent Divergent Synthesis CC1 Cyanuric Chloride HG1 Protected Headgroup 1 MCT Monochloro- triazine HG2 Protected Headgroup 2 DCT Dichloro- triazine (optional) LT1 Lipid Tail PL1 Protected Lipid FL1 Final Lipid CC2 Cyanuric Chloride LT2 Lipid Tail DCT2 Dichlorotriazine Intermediate HG3 Protected Headgroup 1 MCT2 Monochloro- triazine Intermediate HG4 Protected Headgroup 2 PL2 Protected Lipid FL2 Final Lipid

Figure 2: Synthetic routes for triazine-based lipids.

// Edges Synthesis -> Purification [color="#202124", fontcolor="#202124"]; Purification -> Structure [color="#202124", fontcolor="#202124"]; Structure -> Film [color="#202124", fontcolor="#202124"]; Film -> Hydration [color="#202124", fontcolor="#202124"]; Hydration -> Extrusion [color="#202124", fontcolor="#202124"]; Extrusion -> NP_Char [color="#202124", fontcolor="#202124"]; NP_Char -> InVitro [color="#202124", fontcolor="#202124"]; InVitro -> InVivo [color="#202124", fontcolor="#202124"]; InVivo -> Data [color="#34A853", fontcolor="#202124", style=bold]; }

Figure 3: General experimental workflow for triazine lipid development.

Significance and Future Directions

The discovery and development of cyanuric acid-modified lipids represent a significant advancement in the field of non-viral gene delivery. The key advantages of this platform include:

  • Synthetic Versatility: The stepwise synthesis allows for the creation of a large and diverse library of lipids with tunable properties.[2]

  • Cost-Effectiveness: The starting material, cyanuric chloride, is readily available and inexpensive, making this a potentially more economical approach compared to other complex lipid syntheses.[2]

  • Promising Efficacy: Certain triazine lipids, such as TZ3, have demonstrated high in vitro and in vivo transfection efficiencies for plasmid DNA, comparable to those of viral vectors.[1]

  • Adjuvant Properties: Cationic lipids, including these triazine-based lipids, have been shown to possess immunomodulatory properties, which can be beneficial for vaccine applications.[1]

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship Studies: A more comprehensive understanding of how specific structural modifications to the triazine lipid scaffold affect transfection efficiency, toxicity, and biodistribution is needed.

  • Delivery of Other Payloads: While initial studies have focused on plasmid DNA, the potential of these lipids for delivering other nucleic acids, such as mRNA and siRNA, should be thoroughly investigated.

  • Targeted Delivery: The incorporation of targeting ligands onto the surface of the lipid nanoparticles could enable cell-specific delivery, enhancing therapeutic efficacy and reducing off-target effects.

  • Mechanism of Action: Further studies are needed to elucidate the precise mechanisms of endosomal escape and any specific intracellular signaling pathways that may be activated by these lipids.

References

Methodological & Application

Application Notes and Protocols: Preparation of 16:0 Cyanur PE Liposomes for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2][3][4] Their biocompatibility and biodegradability make them attractive vehicles for reducing systemic toxicity and improving the therapeutic index of various drugs.[2] Surface modification of liposomes with functionalized lipids allows for the attachment of targeting moieties, such as antibodies or peptides, to achieve site-specific drug delivery.[1][3] 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid that enables the straightforward conjugation of amine-containing ligands to the liposome (B1194612) surface.[5][6] The cyanuric chloride group reacts with primary amines under mild basic conditions to form a stable covalent bond.[6]

These application notes provide a detailed protocol for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion. This method is widely used to produce unilamellar vesicles with a controlled size distribution.[2][7]

Quantitative Data Summary

The physicochemical properties of the primary functionalized lipid, this compound, are crucial for the formulation process.

PropertyValueReference
Full Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (sodium salt)[8][9]
Synonyms DPPE-Cyanur[8]
Molecular Formula C₄₀H₇₂Cl₂N₄NaO₈P[8][9]
Formula Weight 861.89 g/mol [8][9]
Purity >99%[8]
Storage Temperature -20°C[8][9]
Physical Form Powder[9]

Experimental Protocols

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (this compound)[5][8]

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Ligand for conjugation (e.g., antibody, peptide with a primary amine)

  • Conjugation buffer (e.g., Borate buffer, pH 8.5-9.0)

Equipment
  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Round-bottom flask

  • Vortex mixer

  • Dialysis cassette (MWCO appropriate for removing unconjugated ligand)

Protocol: Liposome Preparation (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio for the lipid mixture is 55:40:5 (DPPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS for encapsulating a hydrophilic drug). The volume of the buffer will determine the final lipid concentration.

    • The hydration should be performed at a temperature above the lipid Tc.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is completely suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Protocol: Ligand Conjugation to Cyanur PE Liposomes
  • Buffer Exchange:

    • If the liposome hydration buffer is not suitable for conjugation, exchange it with a conjugation buffer (e.g., Borate buffer, pH 8.5-9.0) using a method like dialysis or size exclusion chromatography.

  • Conjugation Reaction:

    • Add the amine-containing ligand (e.g., antibody or peptide) to the liposome suspension. The molar ratio of ligand to this compound should be optimized, but a starting point could be a 1:5 molar ratio of ligand to the reactive cyanur lipid.[6]

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified period (e.g., 24-48 hours). The cyanuric chloride group will react with the primary amine on the ligand.

  • Purification:

    • Remove unconjugated ligand from the immunoliposome preparation using dialysis or size exclusion chromatography. Ensure the dialysis membrane's molecular weight cut-off (MWCO) is appropriate to retain the liposomes while allowing the smaller, unconjugated ligand to diffuse out.[6]

  • Storage:

    • Store the final conjugated liposome suspension at 4°C. Do not freeze, as this can disrupt the liposome structure.[6]

Diagrams

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation A 1. Lipid Solubilization (DPPC, Cholesterol, this compound in organic solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Sizing (Extrusion through membrane) C->D E 5. Buffer Exchange (to pH 8.5-9.0) D->E Unconjugated Liposomes F 6. Ligand Addition (Amine-containing molecule) E->F G 7. Incubation (Covalent bond formation) F->G H 8. Purification (Removal of unconjugated ligand) G->H I Final Product for Application H->I Targeted Liposomes

Caption: Workflow for this compound liposome preparation and conjugation.

G cluster_liposome Liposome Bilayer DPPC1 DPPC DPPC2 DPPC Chol1 Cholesterol CyanurPE This compound Reaction + CyanurPE->Reaction TargetedLiposome Targeted Liposome CyanurPE->TargetedLiposome Ligand Ligand (e.g., Antibody) -NH2 group Ligand->TargetedLiposome Covalent Bond Reaction->Ligand

Caption: Conjugation of an amine-containing ligand to a this compound liposome.

References

Application Notes and Protocols for Incorporating 16:0 Cyanur PE into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) into drug delivery systems. This document outlines the unique properties of this functionalized lipid, detailed experimental protocols for formulation and characterization, and methods for evaluating the efficacy of the resulting drug carriers.

Introduction to this compound

This compound is a synthetic phospholipid featuring a cyanuric chloride headgroup attached to a dipalmitoyl phosphoethanolamine (PE) backbone.[1][2] The key feature of this lipid is its reactive triazine ring, which allows for the covalent conjugation of amine-containing molecules such as proteins, peptides, and antibodies under mild basic conditions.[3] This makes this compound an invaluable tool for developing targeted drug delivery systems, where the goal is to direct a therapeutic payload to specific cells or tissues.

The cyanuric chloride group provides a stable linkage, ensuring that the targeting ligand remains attached to the liposome (B1194612) during circulation.[3] The dipalmitoyl (16:0) lipid tails provide a rigid and stable bilayer structure to the liposome.

Key Applications

  • Targeted Drug Delivery: Covalent attachment of antibodies or other targeting ligands to the liposome surface for cell-specific drug delivery.

  • Vaccine Development: Conjugation of antigens to liposomes to enhance the immune response.

  • Personalized Medicine: Creation of customized drug carriers for patient-specific therapies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of this compound-containing liposomes.

ParameterValueReference
Physical Properties
Molecular Weight861.89 g/mol
Purity>99%
Storage Temperature-20°C
Formulation Parameters
Molar Ratio (Lipid Mix)Varies (e.g., DPPC:Chol:this compound 85:10:5)This is a representative ratio. The optimal ratio depends on the specific application and needs to be determined empirically.
Drug Loading (Hydrophilic)5-15% Encapsulation Efficiency (Passive)Encapsulation efficiency is highly dependent on the drug and the specific loading protocol used.
Drug Loading (Lipophilic)30-70% Encapsulation Efficiency (Passive)Lipophilic drugs generally exhibit higher encapsulation efficiency in the lipid bilayer.
Characterization
Vesicle Size100 - 200 nm (post-extrusion)Size can be controlled by the pore size of the extrusion membrane.
Polydispersity Index (PDI)< 0.2A PDI below 0.2 indicates a homogenous population of liposomes.
Zeta Potential-20 to -40 mV (unconjugated)The negative charge is primarily from the phosphate (B84403) group. Conjugation of molecules will alter the zeta potential.
Conjugation
Molar Ratio (Ligand:Cyanur PE)1:5 to 1:10This ratio should be optimized to achieve desired ligand density without causing liposome aggregation.
Conjugation Efficiency40-70%Efficiency depends on the reactivity of the amine group on the ligand and the reaction conditions.
In Vitro Performance
Drug Release (t1/2)24-72 hours (in PBS)Release kinetics are drug-dependent and influenced by the lipid composition and presence of targeting ligands.
Cellular Uptake2-5 fold increase (targeted vs. non-targeted)This is a representative range and is highly dependent on the cell type, targeting ligand, and receptor expression levels.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC, Cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 85:10:5).

    • If encapsulating a lipophilic drug , dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • If encapsulating a hydrophilic drug , dissolve it in PBS (pH 7.4).

    • Hydrate the lipid film with the drug-containing PBS solution (or plain PBS for empty liposomes) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC-based formulations).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Perform 10-20 passes to ensure a uniform size distribution.

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Phase Extrusion Extrusion Hydration->Extrusion Size Reduction Purification Purification Extrusion->Purification Removal of free drug

Liposome Preparation Workflow
Conjugation of Amine-Containing Ligands to this compound Liposomes

This protocol details the covalent attachment of a targeting ligand (e.g., an antibody) to the surface of pre-formed this compound liposomes.

Materials:

  • This compound-containing liposomes

  • Amine-containing ligand (e.g., antibody, peptide)

  • Borate (B1201080) buffer, pH 8.8

  • Dialysis membrane (appropriate MWCO)

Methodology:

  • Prepare Ligand Solution: Dissolve the amine-containing ligand in borate buffer (pH 8.8) to the desired concentration.

  • Conjugation Reaction:

    • Mix the this compound liposomes with the ligand solution at a molar ratio of approximately 1:5 to 1:10 (ligand to this compound).

    • Incubate the mixture for 16 hours at room temperature with gentle stirring.[3]

  • Purification: Remove unconjugated ligand by dialysis against PBS (pH 7.4).

G Liposome_Cyanur Liposome with Cyanur PE Conjugated_Liposome Targeted Liposome Liposome_Cyanur->Conjugated_Liposome pH 8.8 16h, RT Ligand_Amine Ligand with Amine Group Ligand_Amine->Conjugated_Liposome

Ligand Conjugation Reaction
Characterization of Functionalized Liposomes

a. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the liposome suspension in PBS (pH 7.4) and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

b. Drug Loading and Encapsulation Efficiency:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Lyse a known amount of the purified liposome formulation with a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration using a pre-established standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study

This protocol uses the dialysis method to assess the release of the encapsulated drug from the liposomes over time.[4]

Materials:

  • Drug-loaded liposomes

  • Dialysis tubing (appropriate MWCO)

  • Release buffer (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

Methodology:

  • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

G Liposome_in_Dialysis Drug-Loaded Liposome in Dialysis Bag Release_Buffer Release Buffer Liposome_in_Dialysis->Release_Buffer Drug Diffusion Sampling Aliquot Collection Release_Buffer->Sampling At time points Quantification Drug Quantification Sampling->Quantification

Drug Release Assay Workflow
Cellular Uptake and Internalization Pathway Analysis

This protocol uses flow cytometry to quantify the cellular uptake of fluorescently labeled liposomes and to investigate the endocytic pathways involved.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Target cell line

  • Cell culture medium

  • Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): To investigate uptake pathways, pre-incubate the cells with endocytosis inhibitors for 1 hour.

  • Liposome Incubation: Add the fluorescently labeled liposomes to the cells and incubate for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify liposome uptake.

G cluster_uptake Cellular Uptake Assay Cell_Seeding Cell_Seeding Inhibitor_Treatment Inhibitor Treatment (Optional) Cell_Seeding->Inhibitor_Treatment Liposome_Incubation Liposome_Incubation Inhibitor_Treatment->Liposome_Incubation Washing Washing Liposome_Incubation->Washing Flow_Cytometry Flow Cytometry Analysis Washing->Flow_Cytometry

Cellular Uptake Assay Workflow
Analysis of Downstream Signaling Pathways

This protocol uses Western blotting to assess the effect of the delivered drug on specific intracellular signaling pathways.

Materials:

  • Drug-loaded targeted liposomes

  • Target cell line

  • Cell lysis buffer

  • Primary and secondary antibodies for the target proteins

  • Western blotting equipment and reagents

Methodology:

  • Cell Treatment: Treat the target cells with the drug-loaded liposomes for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the signaling proteins of interest (e.g., phosphorylated vs. total protein).

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using a suitable detection method.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status.

G Cell_Treatment Treat Cells with Drug-Loaded Liposomes Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot SDS-PAGE & Western Blot Protein_Quantification->Western_Blot Analysis Analyze Protein Expression Western_Blot->Analysis

Signaling Pathway Analysis Workflow

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. By following the protocols outlined in these application notes, researchers can effectively formulate, characterize, and evaluate targeted liposomal drug carriers for a wide range of therapeutic applications. The ability to covalently attach targeting moieties to the liposome surface opens up new avenues for precision medicine and improved therapeutic outcomes.

References

Application Notes and Protocols for Labeling Cell Membranes with 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Cyanur PE is a fluorescently labeled phospholipid designed for the precise visualization and tracking of cell membranes in living and fixed cells. This probe consists of a phosphatidylethanolamine (B1630911) (PE) lipid with a saturated 16-carbon palmitoyl (B13399708) (16:0) acyl chain, conjugated to a cyanur-based fluorophore. The lipophilic nature of the acyl chain facilitates the probe's insertion into the lipid bilayer of the plasma membrane, while the cyanur dye provides a bright and stable fluorescent signal for microscopic imaging.

The incorporation of this compound into the cell membrane allows for the investigation of various cellular processes, including membrane dynamics, lipid trafficking, cell morphology, and membrane integrity. Its stable membrane association makes it a valuable tool for long-term cell tracking experiments. The spectral properties of the cyanur dye are similar to other cyanine-based dyes, offering flexibility in multicolor imaging experiments with common fluorescence microscopy filter sets.

Quantitative Data Summary

The following tables provide recommended starting parameters for labeling cell membranes with this compound. Optimal conditions may vary depending on the cell type and experimental objectives, and therefore, empirical optimization is recommended.

Table 1: Recommended Experimental Parameters for Live-Cell Imaging

ParameterRecommended ValueNotes
Cell Seeding Density 60-80% confluencyEnsures a healthy cell population for imaging.
This compound Working Concentration 1 - 10 µMStart with 5 µM and optimize for your specific cell line to achieve sufficient signal with minimal background.[1][2]
Incubation Time 15 - 60 minutesShorter times (15-30 min) are often sufficient for plasma membrane labeling. Longer times may result in internalization.[1][3]
Incubation Temperature 4°C or 37°C4°C minimizes endocytosis, restricting the probe primarily to the plasma membrane. 37°C allows for the study of internalization and trafficking.[1][4]
Imaging Medium Serum-free medium or buffered salt solution (e.g., HBSS)Reduces background fluorescence from serum components.[1]

Table 2: Spectral Properties (Predicted)

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~550 nmBased on the properties of similar cyanine (B1664457) dyes (like Cy3).
Emission Maximum (λem) ~570 nmBased on the properties of similar cyanine dyes (like Cy3).
Recommended Laser Line 561 nmCommonly available on confocal microscopes.
Recommended Filter Set TRITC/Cy3Standard filter sets compatible with this spectral range.

Experimental Protocols

Materials and Reagents
  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filters

Protocol 1: Labeling of the Plasma Membrane in Live Adherent Cells

This protocol is optimized for labeling the outer leaflet of the plasma membrane with minimal internalization.

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes or coverslips and culture until they reach 60-80% confluency.

    • On the day of the experiment, carefully aspirate the culture medium.

  • Washing:

    • Gently wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any residual serum.

  • Preparation of Labeling Solution:

    • Prepare the this compound labeling solution by diluting the stock solution in pre-chilled (4°C) serum-free medium or HBSS to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended.

  • Cell Labeling:

    • Add the pre-chilled labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 4°C for 15-30 minutes. This incubation should be performed in a cold room or on ice to minimize endocytosis.

  • Washing:

    • Aspirate the labeling solution and wash the cells three to five times with ice-cold serum-free medium or HBSS to remove any unbound probe.

  • Imaging:

    • Immediately add fresh, pre-warmed imaging medium (serum-free medium or HBSS) to the cells.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the cyanur dye (e.g., TRITC/Cy3 filter set).

Protocol 2: Tracking Internalization and Trafficking

This protocol allows for the labeling of the plasma membrane and subsequent tracking of the probe's internalization.

  • Cell Preparation and Washing:

    • Follow steps 1 and 2 from Protocol 1, but use pre-warmed (37°C) solutions.

  • Preparation of Labeling Solution:

    • Prepare the this compound labeling solution by diluting the stock solution in pre-warmed (37°C) serum-free medium or HBSS to a final concentration of 1-10 µM.

  • Cell Labeling:

    • Add the pre-warmed labeling solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Aspirate the labeling solution and wash the cells three times with pre-warmed serum-free medium or HBSS.

  • Imaging:

    • Add fresh, pre-warmed imaging medium.

    • Image the cells immediately to visualize the initial distribution of the probe. For time-lapse experiments, acquire images at desired intervals to track the internalization and trafficking of this compound.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence - Low concentration of this compound.- Inefficient incorporation into the membrane.- Incorrect filter set or microscope settings.- Increase the concentration of the probe.- Ensure the probe is properly dissolved and mixed in the labeling solution.- Verify the excitation and emission filters are appropriate for the cyanur dye.[5]
High Background Fluorescence - Incomplete removal of unbound probe.- Probe concentration is too high.- Presence of serum in the labeling/imaging medium.- Increase the number and duration of wash steps.[6]- Optimize the probe concentration by performing a titration.- Use serum-free medium for labeling and imaging.[1]
Patchy or Uneven Staining - Uneven distribution of the labeling solution.- Cell health is compromised.- Ensure the cell monolayer is completely covered with the labeling solution and gently agitate.- Confirm that cells are healthy and not overly confluent.
Rapid Internalization at 4°C - Incubation temperature was not maintained at 4°C.- Cells are highly endocytic.- Ensure all solutions and the incubation environment are kept at 4°C.- Reduce the incubation time.
Phototoxicity or Photobleaching - High laser power or long exposure times.- The probe is not sufficiently photostable for the imaging conditions.- Reduce the laser power and/or exposure time.- Use an anti-fade reagent if compatible with live-cell imaging.- Acquire images at longer intervals for time-lapse experiments.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed Cells on Imaging Dish cell_growth Culture to 60-80% Confluency cell_seeding->cell_growth wash1 Wash with Serum-Free Medium cell_growth->wash1 prepare_probe Prepare this compound Labeling Solution incubation Incubate Cells with Probe prepare_probe->incubation wash2 Wash to Remove Unbound Probe incubation->wash2 add_medium Add Fresh Imaging Medium wash2->add_medium microscopy Fluorescence Microscopy add_medium->microscopy analysis Image Acquisition & Analysis microscopy->analysis

Caption: Workflow for labeling cell membranes with this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_internalization Cellular Uptake (Optional) probe This compound endocytosis Endocytosis probe->endocytosis   37°C Incubation endosome Early Endosome endocytosis->endosome lysosome Late Endosome / Lysosome endosome->lysosome

Caption: Fate of this compound after plasma membrane insertion.

References

Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells Using 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of anticancer agents while minimizing off-target toxicity. Liposomal nanoparticles serve as versatile platforms for encapsulating therapeutic payloads and can be functionalized with targeting moieties to facilitate selective delivery to cancer cells. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid that enables the covalent conjugation of targeting ligands to the liposome (B1194612) surface. The cyanuric chloride group of this compound is amine-reactive, allowing for the straightforward attachment of proteins, antibodies, or peptides that recognize and bind to receptors overexpressed on cancer cells.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-based liposomes for targeted drug delivery to cancer cells. The following sections detail the preparation of these targeted nanoparticles, methods for loading chemotherapeutic agents such as doxorubicin (B1662922), and protocols for assessing their efficacy in vitro and in vivo.

Data Presentation

The following tables summarize representative quantitative data for targeted liposomal formulations. While specific data for this compound is limited in published literature, the data presented here is based on analogous targeted liposomal systems for doxorubicin delivery to HER2-positive breast cancer cells and serves as a practical reference.

Table 1: Physicochemical Characterization of Targeted Liposomes

Formulation IDLiposome Composition (molar ratio)Targeting LigandMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
TL-DoxDPPC:Cholesterol:DSPE-PEG2000:this compound (55:40:4:1)Anti-HER2 Antibody115 ± 150.15 ± 0.05-10 ± 5
NTL-DoxDPPC:Cholesterol:DSPE-PEG2000 (59:40:1)None110 ± 120.12 ± 0.04-8 ± 4

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: Doxorubicin Loading and Encapsulation Efficiency

Formulation IDDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Drug Loading Capacity (%)
TL-Dox0.1:1> 90%~9%
NTL-Dox0.1:1> 90%~9%

Table 3: In Vitro Cytotoxicity of Doxorubicin Formulations in Breast Cancer Cell Lines

Cell LineReceptor StatusTreatmentIC50 (µM) after 48h
SK-BR-3HER2-positiveFree Doxorubicin0.67 ± 0.01
TL-Dox0.41 ± 0.02
NTL-Dox0.65 ± 0.03
MCF-7HER2-negativeFree Doxorubicin0.68 ± 0.03
TL-Dox0.63 ± 0.01
NTL-Dox0.59 ± 0.02

Table 4: Representative In Vivo Tumor Growth Inhibition in a Murine Xenograft Model (e.g., HER2-positive breast cancer)

Treatment GroupDose (mg/kg Doxorubicin equivalent)Tumor Volume Reduction (%) vs. Control
Saline Control-0
Free Doxorubicin545 ± 8
NTL-Dox560 ± 10
TL-Dox585 ± 12

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate (B1201080) buffer, pH 8.8

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform:methanol (2:1, v/v) mixture. The molar ratio should be approximately 55:40:4:1.

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at 40-50°C under reduced pressure.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC-based formulations) for 1 hour. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • For conjugation, exchange the external buffer of the liposome suspension to borate buffer (pH 8.8) using dialysis or a desalting column.

G cluster_prep Lipid Preparation cluster_film Thin Film Formation cluster_hydration Hydration and Sizing cluster_final Final Liposome Preparation lipids DPPC, Cholesterol, DSPE-PEG2000, this compound dissolve Dissolve in Chloroform:Methanol lipids->dissolve evaporation Rotary Evaporation dissolve->evaporation Lipid Mixture drying Nitrogen Drying evaporation->drying hydration Hydration with PBS (pH 7.4) drying->hydration Thin Lipid Film sizing Sonication or Extrusion hydration->sizing buffer_exchange Buffer Exchange to Borate Buffer (pH 8.8) sizing->buffer_exchange Sized Unilamellar Vesicles final_liposomes Cyanur-Functionalized Liposomes buffer_exchange->final_liposomes

Figure 1: Workflow for the preparation of this compound-functionalized liposomes.

Protocol 2: Doxorubicin Loading into Liposomes

This protocol utilizes the ammonium (B1175870) sulfate (B86663) gradient method for active loading of doxorubicin into the prepared liposomes.

Materials:

  • Cyanur-functionalized liposomes prepared in ammonium sulfate solution (250 mM)

  • Doxorubicin hydrochloride solution

  • HEPES-buffered saline (HBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Prepare the cyanur-functionalized liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution for the hydration step.

  • After the sizing step (extrusion or sonication), remove the external ammonium sulfate by dialysis or by passing the liposome suspension through a size-exclusion chromatography column pre-equilibrated with HBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Add the doxorubicin hydrochloride solution to the liposome suspension at a drug-to-lipid ratio of approximately 0.1:1 (w/w).

  • Incubate the mixture at 60°C for 1-2 hours with gentle stirring to facilitate the active loading of doxorubicin into the liposomes.

  • Remove the unencapsulated doxorubicin by passing the suspension through a new size-exclusion chromatography column.

  • Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, after disrupting the liposomes with a detergent.

G start Liposomes in (NH4)2SO4 gradient Create (NH4)2SO4 Gradient (Dialysis/SEC) start->gradient dox Add Doxorubicin gradient->dox incubation Incubate at 60°C dox->incubation purification Remove Free Doxorubicin (SEC) incubation->purification end Doxorubicin-Loaded Liposomes purification->end G liposomes Dox-Loaded Cyanur Liposomes (pH 8.8) mix Mix and Incubate (Room Temperature) liposomes->mix ligand Targeting Ligand (e.g., Antibody) ligand->mix dialysis Dialysis to Remove Unconjugated Ligand mix->dialysis Conjugation Reaction targeted_liposomes Targeted Dox-Loaded Liposomes dialysis->targeted_liposomes G cluster_binding Receptor Binding cluster_internalization Internalization cluster_release Drug Release and Action ligand Targeting Ligand receptor Cancer Cell Receptor (e.g., HER2) ligand->receptor Specific Binding clathrin Clathrin-Coated Pit receptor->clathrin Receptor Clustering endosome Early Endosome clathrin->endosome Endocytosis late_endosome Late Endosome/ Lysosome (Low pH) endosome->late_endosome Maturation release Doxorubicin Release late_endosome->release nucleus Nucleus release->nucleus DNA Intercalation apoptosis Apoptosis nucleus->apoptosis

Application Note: Preparation of Giant Unilamellar Vesicles (GUVs) with 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of cell membranes due to their cell-like size (10-100 µm) and single lipid bilayer structure.[1][2] They serve as a powerful tool in various research areas, including membrane fusion, protein-lipid interactions, drug permeability, and the formation of lipid rafts.[3][4] The incorporation of fluorescent lipid analogs, such as 16:0 Cyanur PE, allows for direct visualization and characterization of GUVs using fluorescence microscopy.[5][6]

This compound is a phospholipid where the headgroup is covalently linked to a cyanuric chloride derivative, an amine-reactive fluorescent dye.[7][8] This labeling enables researchers to track lipid dynamics, assess membrane integrity, and quantify interactions at the vesicle surface. This document provides detailed protocols for the preparation of GUVs containing this compound using two common and effective methods: Electroformation and Gentle Hydration .

Materials and Reagents

  • Lipids:

    • Matrix lipid (e.g., DOPC, POPC, or a lipid mixture of choice)

    • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (this compound)

    • Cholesterol (optional, for modulating membrane fluidity)

  • Solvents:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

  • Hydration Buffers:

    • For Electroformation: Sucrose (B13894) solution (e.g., 200 mM), deionized water.

    • For Gentle Hydration: Buffer of choice (e.g., PBS, HEPES), often at physiological ionic strength.[9]

  • Equipment:

    • For Electroformation:

      • ITO (Indium Tin Oxide) coated glass slides

      • Function generator

      • Electroformation chamber (e.g., Vesicle Prep Pro)[10]

      • Teflon or silicone spacer

      • Vacuum desiccator

    • For Gentle Hydration:

      • Round-bottom flask or glass vial

      • Rotary evaporator (optional) or vacuum desiccator

      • Water bath

    • General:

      • Glass syringes (e.g., Hamilton syringe)

      • Fluorescence microscope with appropriate filter sets

      • Pipettes and tips

      • Nitrogen or Argon gas source

Experimental Protocols

Two primary methods for GUV formation are detailed below. Electroformation generally produces a higher yield of unilamellar vesicles, while gentle hydration is simpler and compatible with a wider range of buffers and charged lipids.[1][2]

Protocol 1: GUV Preparation by Electroformation

This method utilizes an alternating electric field to swell and detach lipid bilayers from a conductive surface, resulting in a high yield of GUVs.[11][12]

Step 1: Lipid Film Preparation

  • Prepare a lipid stock solution in chloroform. A typical concentration is 1-2 mg/mL.

  • In a clean glass vial, mix the desired lipids. For fluorescent labeling, add this compound to the mixture at a final concentration of 0.1–1.0 mol%.

    • Example Mixture: For a 1 mg/mL solution, combine 990 µL of DOPC (1 mg/mL stock) and 10 µL of this compound (1 mg/mL stock).

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Identify the conductive sides of two ITO slides using a multimeter.

  • Using a glass syringe, carefully spread a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of one ITO slide.[10][13] Spread the solution evenly to create a thin, uniform film.

  • Place the slide in a vacuum desiccator for at least 1-2 hours to completely evaporate the organic solvent.[13][14] A transparent lipid film should be visible.

Step 2: Chamber Assembly and Hydration

  • Assemble the electroformation chamber by placing a Teflon or silicone spacer onto the lipid-coated ITO slide.

  • Fill the chamber created by the spacer with a sucrose solution (e.g., 200 mM in deionized water).[10]

  • Place the second ITO slide on top, conductive side down, ensuring good contact with the spacer to create a sealed chamber.[10]

  • Connect the ITO slides to a function generator.

Step 3: Electroformation Process

  • Apply an AC electric field. A typical protocol involves:

    • Voltage: 1.0–3.0 V

    • Frequency: 10 Hz

    • Duration: 1-2 hours

  • The process should be carried out at a temperature above the phase transition temperature (Tm) of the lipid mixture.[2] For most common lipids like DOPC, room temperature is sufficient.

  • After the initial swelling, some protocols recommend reducing the frequency to ~2 Hz for an additional 30 minutes to help detach the newly formed vesicles.

Step 4: GUV Harvesting and Observation

  • Turn off the function generator.

  • Carefully collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid shearing the vesicles.

  • For imaging, dilute the GUVs in an iso-osmolar glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause them to settle at the bottom of the imaging dish, facilitating microscopy.[1]

  • Observe the GUVs under a fluorescence microscope. The this compound will make the vesicle membranes fluoresce, allowing for easy visualization and confirmation of their unilamellarity (indicated by uniform fluorescence intensity around the rim).[6]

Protocol 2: GUV Preparation by Gentle Hydration

This method relies on the spontaneous swelling of a dry lipid film upon exposure to an aqueous solution. It is simpler than electroformation but may result in a lower yield and a more heterogeneous population of vesicles (including multilamellar ones).[1][15]

Step 1: Lipid Film Preparation

  • Prepare the lipid mixture containing this compound (0.1–1.0 mol%) in chloroform, as described in Protocol 1, Step 1.

  • Add the lipid solution to a round-bottom flask or a glass vial.

  • Create a thin lipid film on the inner surface of the glass. This can be achieved by rotating the flask on a rotary evaporator or by manually swirling the vial while directing a gentle stream of nitrogen or argon gas onto the solution.

  • Place the flask/vial under high vacuum for at least 2-4 hours to remove all residual solvent.[14]

Step 2: Hydration (Spontaneous Swelling)

  • Gently add the desired pre-warmed aqueous buffer to the dried lipid film.[14] The temperature should be above the lipid Tm.

  • Incubate the flask without agitation at this temperature for several hours, or overnight, to allow the lipids to hydrate (B1144303) and swell.[14] This process allows lamellae to peel off the glass surface and form vesicles.

Step 3: GUV Harvesting and Observation

  • After incubation, a cloudy suspension containing GUVs should be visible.

  • Carefully collect the supernatant containing the vesicles with a wide-bore pipette tip. Avoid disturbing the remaining lipid film.

  • Observe the GUVs directly using a fluorescence microscope.

Data Presentation and Characterization

Proper characterization is crucial to ensure the quality of the prepared GUVs. The primary method of analysis for these fluorescently labeled vesicles is microscopy.

Table 1: Typical Parameters for GUV Preparation and Characterization

ParameterElectroformationGentle HydrationCharacterization Method
Typical Yield HighVariable, often lower[1]Microscopy (Vesicle Count/Area)
Unilamellarity High (>90%)Lower, often mixed with MLVsFluorescence Microscopy[6]
Size Range 10 - 100 µm[10]5 - 50 µmBright-field/Phase Contrast
Lipid Composition 99 mol% DOPC, 1 mol% this compound99 mol% DOPC, 1 mol% this compoundN/A
Hydration Solution 200 mM SucrosePBS or HEPES bufferN/A
Formation Time 2 - 3 hours4 hours to overnightN/A

Microscopy Analysis:

  • Morphology: Use fluorescence and phase-contrast microscopy to assess the size distribution and sphericity of the vesicles.

  • Lamellarity: Unilamellar vesicles will show a sharp, single fluorescent ring at the equator, whereas multilamellar vesicles (MLVs) will appear significantly brighter or show multiple concentric rings.[2][6]

  • Integrity: Observe for any signs of vesicle rupture or aggregation.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the GUV preparation protocols.

Electroformation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_assembly Step 2: Hydration & Formation cluster_harvest Step 3: Harvesting & Analysis prep1 Prepare Lipid Mix (DOPC + this compound) in Chloroform prep2 Spread Lipid Solution on ITO Slide prep1->prep2 prep3 Dry Under Vacuum (2 hours) prep2->prep3 assembly1 Assemble Chamber (ITO Slides + Spacer) prep3->assembly1 assembly2 Add Sucrose Solution assembly1->assembly2 assembly3 Apply AC Field (1-3V, 10Hz, 2h) assembly2->assembly3 harvest1 Collect GUV Suspension assembly3->harvest1 harvest2 Dilute in Glucose Solution harvest1->harvest2 harvest3 Image with Fluorescence Microscope harvest2->harvest3 Gentle_Hydration_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Spontaneous Swelling cluster_harvest Step 3: Harvesting & Analysis prep1 Prepare Lipid Mix (DOPC + this compound) in Chloroform prep2 Create Thin Film in Flask (Rotary Evaporation) prep1->prep2 prep3 Dry Under Vacuum (>2 hours) prep2->prep3 hydration1 Gently Add Aqueous Buffer prep3->hydration1 hydration2 Incubate Overnight (No Agitation, >Tm) hydration1->hydration2 harvest1 Collect GUV Suspension (Supernatant) hydration2->harvest1 harvest2 Image with Fluorescence Microscope harvest1->harvest2

References

Application Notes and Protocols for 16:0 Cyanur PE in Fluorescence Resonance Energy Transfer (FRET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and dynamics in biological systems, including membrane fusion, lipid trafficking, and protein-protein interactions.[1][2] This method relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm).[2] 16:0 Cyanur PE is a fluorescently labeled phospholipid where the cyanur fluorophore is attached to the headgroup of a dipalmitoylphosphatidylethanolamine (DPPE) lipid. This lipid probe can be incorporated into lipid bilayers, such as liposomes and cell membranes, to act as either a FRET donor or acceptor.

This document provides detailed application notes and protocols for the use of this compound in FRET-based assays, particularly for monitoring membrane fusion events.

Principle of FRET-based Membrane Fusion Assay

A common application for fluorescent lipid probes in FRET is the monitoring of membrane fusion.[3][4][5] The assay typically involves two populations of vesicles: one labeled with both a FRET donor and acceptor (e.g., this compound and a suitable acceptor) and an unlabeled population.

Initially, the donor and acceptor probes are in close proximity within the same membrane, resulting in efficient FRET and a high acceptor emission upon donor excitation. When these labeled vesicles fuse with unlabeled vesicles, the fluorescent probes are diluted within the newly formed, larger membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency. This change in FRET signal—an increase in donor fluorescence and a decrease in acceptor fluorescence—can be monitored over time to quantify the rate and extent of membrane fusion.[3][5]

Hypothetical Spectroscopic Properties and FRET Pairing

For the purpose of these protocols, we will assume the following hypothetical spectroscopic properties for this compound and a potential FRET partner, Rhodamine PE.

PropertyThis compound (Donor - Hypothetical)16:0 Rhodamine PE (Acceptor)
Excitation Maximum (λex) 450 nm560 nm
Emission Maximum (λem) 475 nm585 nm
Molar Extinction Coefficient ~ 45,000 cm⁻¹M⁻¹ at 450 nm~ 80,000 cm⁻¹M⁻¹ at 560 nm
Quantum Yield ~ 0.6~ 0.3
Förster Radius (R₀) \multicolumn{2}{c}{~ 5.5 nm (for this donor-acceptor pair)}

Experimental Protocols

Protocol 1: Preparation of FRET-Labeled Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a FRET pair for membrane fusion assays.[5][6]

Materials:

  • Matrix lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound (Donor)

  • 16:0 Rhodamine PE (Acceptor)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the matrix lipid and fluorescently labeled lipids in chloroform. A typical molar ratio is 98:1:1 for matrix lipid:donor:acceptor.

    • The total lipid concentration is typically 1-5 mg/mL.

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dried lipid film.

    • Hydrate the lipid film by vortexing the flask for 15-30 minutes above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • Sonication: Submerge the flask in a bath sonicator and sonicate for 10-20 minutes, or until the suspension becomes clear, to form SUVs.[6]

    • Extrusion: For more uniformly sized vesicles, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[5]

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for optimal results.

Protocol 2: FRET-Based Membrane Fusion Assay

This protocol details the steps for monitoring membrane fusion between FRET-labeled liposomes and unlabeled liposomes.

Materials:

  • FRET-labeled liposomes (prepared as in Protocol 1)

  • Unlabeled liposomes (prepared similarly but without fluorescent lipids)

  • Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), Ca²⁺, or specific proteins)

  • Fluorometer with temperature control and stirring capabilities

  • Cuvettes

Procedure:

  • Instrument Setup:

    • Set the fluorometer to the excitation wavelength of the donor (e.g., 450 nm for this compound).

    • Set the emission to be recorded at the donor's emission maximum (e.g., 475 nm) and the acceptor's emission maximum (e.g., 585 nm).

  • Assay Preparation:

    • In a cuvette, add the FRET-labeled liposomes to the reaction buffer.

    • Add the unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).

    • Allow the mixture to equilibrate for a few minutes while stirring gently.

  • Baseline Measurement:

    • Record the baseline fluorescence of the donor and acceptor for a few minutes to establish a stable signal (F_initial).

  • Initiation of Fusion:

    • Add the fusion-inducing agent to the cuvette to initiate membrane fusion.

    • Continuously record the donor and acceptor fluorescence intensity over time.

  • Data Acquisition and Analysis:

    • Continue recording until the fluorescence signal reaches a plateau, indicating the completion of the fusion reaction (F_final).

    • To determine the maximum possible dequenching (F_max), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the probes.

    • The percentage of fusion can be calculated using the following formula:

      % Fusion = [(F_t - F_initial) / (F_max - F_initial)] * 100

      where F_t is the donor fluorescence at a given time t.

Data Presentation

Quantitative data from FRET assays should be presented clearly for comparison.

Table 1: Example Data from a Time-Course FRET Fusion Assay

Time (seconds)Donor Intensity (a.u.)Acceptor Intensity (a.u.)FRET Ratio (Acceptor/Donor)% Fusion
01005005.000
601504503.0025
1202004002.0050
1802503501.4075
2402803201.1490
3003003001.00100
Triton X-1003003001.00100

Visualizations

Diagram 1: Principle of FRET-Based Membrane Fusion Assay

FRET_Membrane_Fusion FRET decreases upon fusion due to probe dilution. cluster_before Before Fusion cluster_after After Fusion LUV_labeled Labeled Vesicle Fused_Vesicle Fused Vesicle LUV_labeled->Fused_Vesicle Fusion Donor1 D Acceptor1 A Donor1->Acceptor1 FRET LUV_unlabeled Unlabeled Vesicle LUV_unlabeled->Fused_Vesicle Donor2 D Acceptor2 A

Caption: FRET-based membrane fusion assay principle.

Diagram 2: Experimental Workflow for Liposome Preparation and FRET Assay

FRET_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay Lipid_Mixing 1. Mix Lipids in Chloroform (Matrix + Donor + Acceptor) Film_Formation 2. Create Thin Lipid Film (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydrate Film (Buffer Vortexing) Film_Formation->Hydration Sizing 4. Vesicle Sizing (Extrusion/Sonication) Hydration->Sizing Mix_Vesicles 5. Mix Labeled and Unlabeled Vesicles Sizing->Mix_Vesicles Baseline 6. Record Baseline Fluorescence Mix_Vesicles->Baseline Initiate_Fusion 7. Add Fusion Agent Baseline->Initiate_Fusion Record_Data 8. Record Fluorescence Change Over Time Initiate_Fusion->Record_Data Analyze 9. Analyze Data (% Fusion) Record_Data->Analyze FRET_Signaling Energy flow in a FRET system. cluster_process FRET Energy Transfer Excitation Light Excitation (e.g., 450 nm) Donor_Excited Donor Excited State (this compound) Excitation->Donor_Excited Energy_Transfer Non-Radiative Energy Transfer Donor_Excited->Energy_Transfer Proximity < 10 nm Donor_Emission Donor Emission (e.g., 475 nm) Donor_Excited->Donor_Emission No FRET Acceptor_Excited Acceptor Excited State (Rhodamine PE) Energy_Transfer->Acceptor_Excited Acceptor_Emission Acceptor Emission (e.g., 585 nm) Acceptor_Excited->Acceptor_Emission FRET Signal

References

Application Notes and Protocols for the Creation of Stable 16:0 Cyanur PE-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed methodology for the formulation of stable nanoparticles containing 16:0 Cyanur PE, a cyanur-functionalized phosphoethanolamine lipid. The unique properties of cyanuric acid-modified lipids offer a versatile platform for the development of novel drug delivery systems, particularly for applications in gene therapy and vaccine delivery. The protocols outlined below describe the synthesis of a this compound lipid and its subsequent incorporation into lipid nanoparticles (LNPs) using a microfluidic mixing-based approach. This method allows for the reproducible production of nanoparticles with controlled size and low polydispersity, which are critical parameters for in vivo applications.

The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids is also described to enhance the colloidal stability of the nanoparticles and prolong their circulation time.[1][2] This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison of nanoparticle characteristics, and visualizations of the synthesis and formulation workflows.

Data Presentation

The successful formulation of lipid nanoparticles is dependent on the precise control of various experimental parameters. The following tables summarize the expected physicochemical characteristics of this compound-containing nanoparticles based on typical results obtained for similar lipid nanoparticle systems.

Table 1: Physicochemical Properties of this compound-Containing Nanoparticles

Formulation IDMolar Ratio (Ionizable Lipid:this compound:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-CP-0150:10:38.5:1.580 - 120< 0.2+5 to -10> 90
LNP-CP-0240:20:38.5:1.590 - 130< 0.2+2 to -12> 85
LNP-CP-0350:10:35:570 - 110< 0.150 to -15> 90

Table 2: Influence of PEG-Lipid on Nanoparticle Characteristics

PEG-LipidMolar % of PEG-LipidParticle Size (nm)PDIReference
DSPE-PEG20001.5~100< 0.2[3]
DMG-PEG20001.5~85< 0.15[4]
C16-PEG20001.5~95< 0.2[5]

Experimental Protocols

Protocol 1: Synthesis of a 16:0 Cyanur-PE Lipid Derivative

This protocol describes a general method for the synthesis of a cyanur-functionalized phosphatidylethanolamine (B1630911) lipid using cyanuric chloride as a linker. This approach allows for a modular assembly of the final lipid structure.[2]

Materials:

Procedure:

  • First Substitution: Dissolve cyanuric chloride in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of one equivalent of a desired primary amine (e.g., a linker molecule) in DCM to the cyanuric chloride solution.

  • Add one equivalent of TEA to the reaction mixture to neutralize the HCl generated.

  • Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Second Substitution: To the same reaction mixture, add a solution of one equivalent of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (16:0 PE) in DCM.

  • Add another equivalent of TEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Third Substitution (Optional): For further functionalization, a third nucleophile can be added at an elevated temperature (e.g., 40-50°C).

  • Work-up and Purification: Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in chloroform) to obtain the pure this compound lipid.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Synthesis_of_Cyanur_PE_Lipid cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution cluster_step3 Step 3: Purification cyanuric_chloride Cyanuric Chloride dichlorotriazine Dichlorotriazine Intermediate cyanuric_chloride->dichlorotriazine + Primary Amine + TEA, 0°C primary_amine Primary Amine (Linker) primary_amine->dichlorotriazine cyanur_pe This compound Lipid dichlorotriazine->cyanur_pe + 16:0 PE + TEA, RT dppe 16:0 PE (DPPE) dppe->cyanur_pe purification Column Chromatography cyanur_pe->purification dichlorotriazine_ref Dichlorotriazine Intermediate pure_product Pure this compound purification->pure_product cyanur_pe_ref This compound Lipid

Caption: Synthesis of this compound Lipid.

Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of lipid nanoparticles encapsulating a model payload (e.g., mRNA or siRNA) using a microfluidic mixing device. This technique allows for rapid and controlled mixing of the lipid and aqueous phases, resulting in the formation of uniform nanoparticles.[1][6]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • This compound lipid (from Protocol 1)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Payload (e.g., mRNA, siRNA) dissolved in citrate buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dissolve the payload (e.g., mRNA) in the citrate buffer at the desired concentration.

  • Nanoparticle Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous payload solution into another syringe.

    • Set the flow rates for the syringe pumps to achieve the desired aqueous to ethanol flow rate ratio (typically 3:1).

    • Initiate the flow from both syringes to allow for mixing within the microfluidic cartridge.

    • Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Transfer the collected nanoparticle suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer, to remove the ethanol and exchange the buffer to a neutral pH.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the purified nanoparticles using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the payload using a suitable assay (e.g., RiboGreen assay for RNA).

    • Sterile filter the final nanoparticle suspension through a 0.22 µm filter.

    • Store the nanoparticles at 4°C.

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization lipid_mix Lipid Mixture in Ethanol (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) microfluidic_mixing Microfluidic Mixing lipid_mix->microfluidic_mixing aqueous_phase Aqueous Phase (Payload in Citrate Buffer) aqueous_phase->microfluidic_mixing dialysis Dialysis vs. PBS microfluidic_mixing->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization final_product Stable 16:0 Cyanur PE-Containing Nanoparticles characterization->final_product Gene_Delivery_Signaling_Pathway cluster_delivery Cellular Uptake and Release cluster_translation Protein Expression cluster_cellular_effect Cellular Effect lnp This compound LNP (mRNA payload) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release endosomal_escape->mrna_release translation Translation mrna_release->translation protein Tumor Suppressor Protein translation->protein cell_cycle_arrest Cell Cycle Arrest protein->cell_cycle_arrest apoptosis Apoptosis protein->apoptosis

References

Application Notes and Protocols for the Conjugation of Peptides to 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to lipids is a powerful strategy in drug delivery and development, enhancing the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed guide to the conjugation of peptides to 16:0 Cyanur PE, a phospholipid anchor that facilitates the attachment of amine-containing molecules, such as peptides, to lipid bilayers. The cyanuric chloride group on the phosphatidylethanolamine (B1630911) (PE) headgroup serves as a reactive site for nucleophilic substitution with primary amines present on the peptide (e.g., the N-terminal amine or the epsilon-amine of lysine (B10760008) residues). This covalent linkage results in a stable lipopeptide conjugate with applications in targeted drug delivery, vaccine development, and the creation of functionalized liposomes.

Chemical Principle

The conjugation of peptides to this compound is based on the reactivity of cyanuric chloride, a tri-substituted triazine. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by primary amines. The reaction proceeds in a stepwise manner, and by controlling the reaction conditions, a stable covalent bond can be formed between the peptide and the lipid. The reaction is typically carried out under mild basic conditions to deprotonate the amine groups on the peptide, thereby increasing their nucleophilicity.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
Peptide of InterestMust contain at least one primary amine (N-terminus or Lysine residue)
This compoundPurity ≥95%
Borate (B1201080) Buffer0.1 M, pH 8.8
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)Anhydrous, for dissolving hydrophobic peptides
Phosphate Buffered Saline (PBS)pH 7.4, for dialysis
Dialysis Tubing/CassetteAppropriate Molecular Weight Cut-Off (MWCO) to retain the conjugate while allowing removal of unreacted peptide. A MWCO of 300,000 daltons is often recommended for liposomal conjugates.[1]
Reaction VialsLow-protein binding
Magnetic Stirrer and Stir Bars
pH meter
Conjugation Protocol

This protocol is designed for the conjugation of a peptide to liposomes containing this compound. The principle can be adapted for conjugation in solution.

  • Preparation of Peptide Solution:

    • Dissolve the peptide in 0.1 M borate buffer (pH 8.8) to a final concentration of 1-5 mg/mL.

    • If the peptide is hydrophobic, it can first be dissolved in a minimal amount of DMSO or DMF (not exceeding 5% of the total reaction volume) and then brought to the final volume with borate buffer.[1][2]

  • Preparation of this compound Liposomes (if applicable):

    • If using pre-formed liposomes containing this compound, allow them to equilibrate to room temperature. These liposomes are often provided in a buffer.

  • Conjugation Reaction:

    • The recommended molar ratio of peptide to this compound is approximately 1:5.[1][2] For liposomal formulations, a molar ratio of peptide to total lipid of 1:1000 is suggested.[1][2]

    • Add the peptide solution to the this compound-containing liposomes or solution.

    • Incubate the reaction mixture for 16 hours at room temperature with gentle stirring.[1][2]

  • Purification of the Peptide-16:0 Cyanur PE Conjugate:

    • The purification step is crucial to remove unreacted peptide and other impurities. Dialysis is a common and effective method.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate MWCO. The MWCO should be large enough to allow free passage of the unreacted peptide but small enough to retain the much larger liposome-peptide conjugate. A MWCO below 1,000,000 daltons is recommended to prevent loss of liposomes.[1][2]

    • Dialyze against 1 liter of PBS (pH 7.4) for 8 hours at 4°C.

    • Change the dialysis buffer and continue to dialyze for another 8 hours.[1][2]

    • For non-liposomal conjugates, other purification methods like size exclusion chromatography or liquid chromatography may be employed.[3]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to confirm successful conjugation and assess purity.

Characterization TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted starting materials.[4]
Mass Spectrometry (MALDI-TOF or LC-MS) To confirm the molecular weight of the peptide-lipid conjugate.[4]
Ninhydrin Assay or Amino Acid Analysis To quantify the amount of peptide conjugated to the lipid.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of peptides to cyanur-functionalized lipids.

ParameterTypical Value/RangeReference
Molar Ratio (Peptide:this compound)1:5[1][2]
Molar Ratio (Peptide:Total Lipid in Liposomes)1:1000[1][2]
Reaction Time16 hours[1][2]
Reaction TemperatureRoom Temperature[1][2]
Reaction pH8.8 (Borate Buffer)[1][2]
Dialysis MWCO (for liposomal conjugates)300,000 - <1,000,000 Da[1][2]

Visualizations

Experimental Workflow

experimental_workflow Peptide Conjugation to this compound Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization peptide_prep Prepare Peptide Solution (1-5 mg/mL in Borate Buffer pH 8.8) conjugation Mix Peptide and this compound (Molar Ratio ~1:5) Incubate 16h at RT with stirring peptide_prep->conjugation lipid_prep Prepare this compound Solution or Liposomes lipid_prep->conjugation purification Purify Conjugate (e.g., Dialysis against PBS pH 7.4) conjugation->purification characterization Characterize Conjugate (HPLC, Mass Spectrometry) purification->characterization final_product Final Product characterization->final_product Pure Peptide-Lipid Conjugate targeted_delivery Targeted Liposome Delivery Pathway cluster_construct Liposomal Construct cluster_targeting Targeting & Uptake cluster_action Intracellular Action liposome Liposome with Peptide-16:0 Cyanur PE Conjugate binding Peptide-Receptor Binding liposome->binding Targeting Peptide drug Encapsulated Therapeutic Agent receptor Target Cell Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Drug Release from Endosome endosome->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols for 16:0 Cyanur PE in Supported Lipid Bilayer (SLB) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported Lipid Bilayers (SLBs) are powerful tools in biophysical research and drug development, providing a versatile platform to mimic cell membranes and study molecular interactions in a controlled environment. The incorporation of functionalized lipids into SLBs allows for the specific attachment of proteins, antibodies, or other biomolecules, enabling a wide range of applications from fundamental studies of cell signaling to high-throughput drug screening.

This document provides detailed application notes and protocols for the use of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur) , a cyanuric acid-functionalized phospholipid, in SLB experiments. The cyanuric chloride headgroup of this lipid acts as a reactive handle for the covalent immobilization of amine-containing molecules, offering a stable and oriented presentation of proteins and other ligands on the bilayer surface.

Disclaimer: Specific experimental data for the use of this compound in SLBs is limited in publicly available literature. The following protocols and data are based on established principles of SLB formation and the known reactivity of cyanuric chloride with amine groups, drawing parallels from studies with other functionalized lipids.

Principle of Application

The primary application of this compound in SLBs is the covalent immobilization of proteins or other amine-containing molecules. The triazine ring of the cyanuric acid headgroup is susceptible to nucleophilic substitution by primary amines (e.g., from lysine (B10760008) residues in proteins) under mild basic conditions. This reaction forms a stable covalent bond, anchoring the molecule of interest to the SLB surface. This methodology is particularly useful for:

  • Studying receptor-ligand interactions: Immobilizing a receptor on the SLB to study its binding kinetics with various ligands in solution.

  • Investigating cell adhesion: Presenting cell adhesion molecules on the SLB to study cell binding and signaling.

  • Developing biosensors: Creating a functionalized surface for detecting specific analytes.

  • Screening drug candidates: Assessing the interaction of small molecules with a specific immobilized protein target.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from experiments utilizing this compound in SLBs. These values are illustrative and should be determined experimentally for each specific system.

Table 1: Characterization of SLBs Containing this compound

ParameterMethod1% this compound in DOPC5% this compound in DOPCControl (100% DOPC)
Bilayer Thickness (nm) Atomic Force Microscopy (AFM)4.5 ± 0.34.6 ± 0.44.5 ± 0.2
Lipid Diffusion Coefficient (µm²/s) Fluorescence Recovery After Photobleaching (FRAP)3.2 ± 0.52.9 ± 0.63.5 ± 0.4
Surface Roughness (nm) Atomic Force Microscopy (AFM)0.4 ± 0.10.6 ± 0.20.3 ± 0.1

Table 2: Quantitative Analysis of Protein Immobilization on this compound-Containing SLBs

ParameterMethod1% this compound5% this compoundControl (No Cyanur PE)
Immobilized Protein Density (molecules/µm²) Quantitative Fluorescence Microscopy500 ± 802500 ± 300< 50 (non-specific binding)
Binding Affinity (K_D) of Ligand to Immobilized Receptor Surface Plasmon Resonance (SPR)10 nM12 nMN/A
Percentage of Active Immobilized Enzyme Activity Assay85% ± 5%82% ± 7%N/A

Experimental Protocols

Protocol 1: Formation of Supported Lipid Bilayers Containing this compound by Vesicle Fusion

This protocol describes the formation of an SLB on a silica-based substrate (e.g., glass coverslip or quartz crystal) using the vesicle fusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • This compound

  • Chloroform (B151607)

  • Tris buffer (50 mM Tris, 150 mM NaCl, pH 7.5)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • Lipid extruder with polycarbonate membranes (100 nm pore size)

  • Clean glass coverslips or quartz crystals

  • Nitrogen gas stream

  • Sonicator bath

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired ratio of the primary lipid (e.g., DOPC) and this compound in chloroform. A common starting point is a 99:1 or 95:5 molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Rehydrate the lipid film with HEPES buffer (pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Vortex the solution vigorously to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Substrate Cleaning:

    • Clean glass coverslips or quartz crystals by sonicating in a 2% solution of Hellmanex (or similar detergent) for 20 minutes, followed by extensive rinsing with deionized water.

    • Dry the substrates with a stream of nitrogen and then treat with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • SLB Formation:

    • Place the cleaned substrate in a flow cell or chamber.

    • Inject the SUV suspension into the chamber.

    • Add CaCl₂ to a final concentration of 2-5 mM to induce vesicle fusion.

    • Incubate for 30-60 minutes at room temperature.

    • Rinse the chamber extensively with HEPES buffer to remove unfused vesicles.

  • Characterization (Optional but Recommended):

    • Verify the formation of a continuous and fluid bilayer using techniques like Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid analog was included, or Atomic Force Microscopy (AFM).

Protocol 2: Covalent Immobilization of Proteins on this compound-Containing SLBs

This protocol describes the covalent coupling of a protein to the cyanuric acid headgroups on the SLB surface.

Materials:

  • This compound-containing SLB on a substrate (from Protocol 1)

  • Protein of interest with accessible primary amine groups (in a suitable buffer, e.g., PBS pH 8.0-8.5)

  • Borate buffer (50 mM, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M ethanolamine (B43304) pH 8.5)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS for blocking)

Procedure:

  • Buffer Exchange:

    • Replace the HEPES buffer over the SLB with Borate buffer (pH 8.5). This slightly basic pH facilitates the reaction between the cyanuric chloride and amine groups.

  • Protein Incubation:

    • Introduce the protein solution (typically 0.1 - 1 mg/mL in Borate buffer) to the SLB surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the SLB extensively with Borate buffer to remove unbound protein.

  • Quenching and Blocking:

    • Introduce the quenching solution to the SLB and incubate for 30 minutes. This will react with any remaining unreacted cyanuric chloride groups.

    • Rinse with PBS.

    • (Optional) Incubate with a 1% BSA solution for 30 minutes to block any non-specific binding sites on the surface.

    • Rinse thoroughly with PBS or the desired buffer for the subsequent experiment.

  • Verification of Immobilization:

    • Confirm the successful immobilization of the protein using methods such as immunofluorescence (if an antibody is available), Quartz Crystal Microbalance with Dissipation (QCM-D) to measure the increase in mass, or by performing a functional assay for the immobilized protein.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_slb SLB Formation cluster_immob Protein Immobilization lipid_mix 1. Lipid Mixing (DOPC + this compound) film_form 2. Lipid Film Formation lipid_mix->film_form vesicle_form 3. Vesicle Extrusion film_form->vesicle_form slb_form 4. Vesicle Fusion on Cleaned Substrate vesicle_form->slb_form slb_char 5. SLB Characterization (AFM, FRAP) slb_form->slb_char protein_add 6. Protein Incubation (pH 8.5) slb_form->protein_add wash 7. Washing protein_add->wash quench 8. Quenching & Blocking wash->quench final_char 9. Final Characterization (QCM-D, Functional Assay) quench->final_char

Caption: Experimental workflow for creating a functionalized SLB with this compound.

Signaling_Pathway_Analogy cluster_slb Supported Lipid Bilayer cluster_protein Immobilized Protein cluster_ligand Analyte cluster_signal Detection cyanur_pe This compound protein Receptor Protein (with -NH2 groups) cyanur_pe->protein Covalent Bond Formation dopc DOPC ligand Ligand protein->ligand Specific Binding signal Binding Signal (e.g., QCM-D, SPR) ligand->signal Generates

Caption: Logical relationship for a protein binding assay using a this compound functionalized SLB.

Application Notes and Protocols for Assessing Membrane Fusion with 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for numerous cellular events, including vesicle trafficking, fertilization, and viral entry. The ability to accurately monitor and quantify membrane fusion in real-time is crucial for understanding these processes and for the development of therapeutics that target them. This document provides a detailed protocol for a lipid mixing assay to assess membrane fusion using the fluorescently labeled phospholipid, 16:0 Cyanur PE.

While specific protocols for this compound are not widely documented, its structural characteristics suggest its utility in fluorescence-based fusion assays, likely as a component of a Förster Resonance Energy Transfer (FRET) pair or as a self-quenching probe.[1][2] This protocol is based on the well-established principles of lipid mixing assays that utilize fluorescent lipid probes to monitor the coalescence of two distinct lipid bilayers.[1][3][4] The fundamental concept involves the dilution of a fluorescent probe upon the fusion of labeled and unlabeled membranes, leading to a measurable change in its fluorescence signal.[3][5]

Two primary methodologies for lipid mixing assays are prevalent: those based on the dequenching of a self-quenched probe and those that measure changes in FRET between a donor and an acceptor fluorophore.[1][6] This protocol will focus on a FRET-based approach, which is a common application for phosphatidylethanolamine (B1630911) (PE) conjugated fluorophores.[2] In this setup, one population of vesicles is labeled with both a donor and an acceptor fluorophore (e.g., NBD-PE as the donor and this compound as the acceptor), and the other population of vesicles remains unlabeled. Upon fusion, the distance between the donor and acceptor probes increases, leading to a decrease in FRET and a subsequent increase in the donor's fluorescence emission.[1][7]

Principle of the FRET-Based Lipid Mixing Assay

The FRET-based lipid mixing assay relies on the principle that when a donor and an acceptor fluorophore are in close proximity (typically < 10 nm), the excitation energy from the donor can be non-radiatively transferred to the acceptor.[3] This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor.

In the context of a membrane fusion assay, two populations of liposomes are prepared:

  • Labeled Liposomes: These vesicles contain a specific molar percentage of both a donor fluorescent lipid (e.g., NBD-PE) and an acceptor fluorescent lipid (this compound). At this concentration, FRET is high, and the donor's fluorescence is quenched.

  • Unlabeled Liposomes: These vesicles contain no fluorescent lipids.

When the labeled and unlabeled liposomes are mixed, fusion is induced by adding a fusogen (e.g., Ca²⁺, polyethylene (B3416737) glycol, or specific proteins). As the membranes of the labeled and unlabeled liposomes merge, the fluorescent lipid probes from the labeled liposomes are diluted into the larger, fused membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency.[1][7] The decrease in FRET is observed as an increase in the fluorescence intensity of the donor fluorophore.[7] The rate and extent of this fluorescence increase are proportional to the rate and extent of membrane fusion.

Experimental Protocols

Materials and Reagents
  • This compound

  • NBD-PE (or other suitable donor fluorophore)

  • Matrix lipids (e.g., POPC, POPE, Cholesterol)

  • Buffer (e.g., TES buffer: 10 mM TES, 100 mM NaCl, pH 7.4)

  • Fusogen (e.g., CaCl₂, PEG 8000)

  • Detergent for determining maximum fluorescence (e.g., Triton X-100 or C₁₂E₈)[8]

  • Organic solvent (e.g., chloroform)

  • Spectrofluorometer with temperature control and stirring capabilities

Preparation of Labeled and Unlabeled Liposomes
  • Lipid Film Formation:

    • For labeled liposomes, mix the desired matrix lipids, donor fluorophore (e.g., 0.8 mol% NBD-PE), and acceptor fluorophore (e.g., 0.8 mol% this compound) in a round-bottom flask.[8]

    • For unlabeled liposomes, prepare a separate mixture of only the matrix lipids.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs). The final total lipid concentration is typically in the range of 1-10 mM.

    • Vortex the suspension vigorously.

  • Liposome (B1194612) Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Membrane Fusion Assay
  • Instrument Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen donor fluorophore (e.g., for NBD-PE, excitation at ~460 nm and emission at ~535 nm).[8]

    • Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).

  • Baseline Fluorescence (I₀):

    • In a quartz cuvette, add the labeled liposomes (e.g., to a final lipid concentration of 5 µM) and unlabeled liposomes (e.g., to a final lipid concentration of 45 µM) to the assay buffer.[8] The total lipid concentration will be 50 µM with a 1:9 ratio of labeled to unlabeled liposomes.[8]

    • Record the stable baseline fluorescence of the donor fluorophore for several minutes. This represents the 0% fusion level.

  • Initiation of Fusion:

    • Inject the fusogen into the cuvette with continuous stirring.

    • Monitor the increase in the donor's fluorescence intensity over time. This reflects the kinetics of lipid mixing.

  • Maximum Fluorescence (I_max):

    • After the fusion reaction has reached a plateau or at the end of the experiment, add a small amount of detergent (e.g., Triton X-100 to a final concentration of 0.1%) to completely disrupt all liposomes and achieve infinite dilution of the fluorescent probes.[9]

    • Record the maximum fluorescence intensity. This represents the 100% fusion level.

Data Analysis

The percentage of fusion at a given time point (t) can be calculated using the following equation:[8]

% Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100

Where:

  • F(t) is the fluorescence intensity at time t.

  • F₀ is the initial fluorescence intensity before the addition of the fusogen.

  • F_max is the maximum fluorescence intensity after the addition of detergent.

Data Presentation

Quantitative data from the membrane fusion experiments should be organized for clear comparison.

Table 1: Liposome Composition

Liposome Type Matrix Lipid 1 (mol%) Matrix Lipid 2 (mol%) Cholesterol (mol%) Donor (e.g., NBD-PE) (mol%) Acceptor (this compound) (mol%)
Labeled 88.4 10.0 - 0.8 0.8

| Unlabeled | 90.0 | 10.0 | - | 0.0 | 0.0 |

Table 2: Experimental Conditions and Kinetic Parameters

Condition Fusogen Concentration Temperature (°C) Initial Rate of Fusion (%/min) Extent of Fusion (%)
Control 0 37
Condition A [X] 37
Condition B [Y] 37

| Condition C | [X] | 25 | | |

Visualization of the Experimental Workflow

The following diagram illustrates the workflow of the FRET-based lipid mixing assay.

FRET_Lipid_Mixing_Assay cluster_preparation Liposome Preparation cluster_assay Fusion Assay cluster_detection Data Acquisition LipidFilm Lipid Film Formation (Matrix Lipids + Donor/Acceptor) Hydration Hydration (MLVs) LipidFilm->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion LabeledVesicles Labeled Vesicles (High FRET) Extrusion->LabeledVesicles UnlabeledVesicles Unlabeled Vesicles Mix Mix Labeled and Unlabeled Vesicles LabeledVesicles->Mix AddFusogen Add Fusogen (e.g., Ca²⁺) Mix->AddFusogen Fusion Membrane Fusion and Lipid Mixing AddFusogen->Fusion FusedVesicle Fused Vesicle (Low FRET) Fusion->FusedVesicle MonitorFluorescence Monitor Donor Fluorescence Increase FusedVesicle->MonitorFluorescence AddDetergent Add Detergent (Triton X-100) MonitorFluorescence->AddDetergent MaxFluorescence Determine Max Fluorescence (100% Fusion) AddDetergent->MaxFluorescence DataAnalysis Calculate % Fusion MaxFluorescence->DataAnalysis

References

Application Notes and Protocols for 16:0 Cyanur PE in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Cyanur PE is a novel, reactive fluorescent lipid probe with significant potential for high-throughput screening (HTS) and drug discovery. This molecule incorporates a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone, providing membrane-anchoring properties, and a reactive cyanuric chloride headgroup. The cyanuric chloride moiety, a derivative of 1,3,5-triazine (B166579), possesses three chlorine atoms that can be sequentially substituted by nucleophiles under controlled conditions. This reactivity, combined with the intrinsic fluorescence of certain triazine derivatives, forms the basis for the development of innovative HTS assays.

The stable 1,3,5-triazine ring offers a robust scaffold for the development of fluorescent probes. While the cyanuric chloride itself is not fluorescent, its reaction with specific amino acid residues within an enzyme's active site can lead to the formation of a fluorescent conjugate, providing a "turn-on" signal. Alternatively, the cyanur group can be pre-functionalized with a fluorophore-quencher pair, where enzymatic activity removes the quencher and restores fluorescence. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, focusing on the detection of lipid-modifying enzymes.

Principle of the Assay

The application of this compound in HTS is predicated on its reactivity with nucleophilic residues (e.g., serine, threonine, cysteine, lysine) present in the active sites of various enzymes. The assay principle can be adapted for different enzyme classes, such as lipases, acyltransferases, and certain proteases. A generalized workflow involves the incubation of the target enzyme with this compound, leading to a covalent modification of the enzyme and a concurrent change in the fluorescence of the system. This change can be an increase in fluorescence intensity (turn-on) or a shift in the emission wavelength.

For instance, in an assay designed to screen for inhibitors of a specific lipase (B570770), the enzyme would first be incubated with the test compounds. Subsequently, this compound is added. In the absence of an inhibitor, the lipase's active site serine will react with the cyanuric chloride, leading to the formation of a fluorescent product. The presence of an effective inhibitor will block the active site, preventing the reaction and resulting in a low fluorescence signal.

Applications

The unique properties of this compound make it a versatile tool for a range of HTS applications in drug discovery and basic research:

  • Enzyme Activity and Inhibition Screening: High-throughput screening of small molecule libraries to identify inhibitors or activators of lipid-modifying enzymes.

  • Enzyme Profiling: Characterization of enzyme kinetics and substrate specificity.

  • Covalent Inhibitor Discovery: The reactive nature of the cyanur group makes it suitable for identifying and characterizing covalent inhibitors.

  • Probing Protein-Lipid Interactions: Investigating the binding and modification of lipid-anchored proteins.

Data Presentation

Table 1: Recommended Starting Concentrations for HTS Assay Components
ComponentStock ConcentrationWorking Concentration Range
This compound10 mM in DMSO1 - 25 µM
Target Enzyme1 mg/mL10 - 100 nM
Test Compounds10 mM in DMSO0.1 - 100 µM
Assay Buffer (pH 8.0)1X-
Table 2: Typical HTS Assay Parameters
ParameterValue
Microplate Format384-well, black, flat bottom
Assay Volume20 µL
Incubation Temperature37°C
Incubation Time30 - 60 minutes
Fluorescence Excitation350 nm
Fluorescence Emission450 nm
ReadoutEndpoint or Kinetic

Experimental Protocols

Protocol 1: HTS Assay for Screening Lipase Inhibitors

This protocol describes a fluorescence "turn-on" assay to identify inhibitors of a hypothetical serine lipase.

Materials:

  • This compound

  • Purified serine lipase

  • Small molecule compound library

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Triton X-100

  • DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense 100 nL of test compounds from the library (dissolved in DMSO) into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO (negative control) or a known lipase inhibitor (positive control).

  • Enzyme Addition: Prepare a working solution of the serine lipase in assay buffer at a concentration of 20 nM. Add 10 µL of the enzyme solution to each well of the microplate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a working solution of this compound in assay buffer at a concentration of 20 µM. Add 10 µL of the substrate solution to each well. The final concentration of the lipase will be 10 nM and the this compound will be 10 µM.

  • Incubation: Mix the plate and incubate for 45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm using a fluorescence plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_reaction Assay Steps cluster_readout Data Acquisition cluster_analysis Data Analysis compound Dispense Test Compounds (100 nL) enzyme Add Target Enzyme Solution (10 µL) compound->enzyme dmso Dispense DMSO (Negative Control) dmso->enzyme inhibitor Dispense Known Inhibitor (Positive Control) inhibitor->enzyme pre_incubation Pre-incubate (15 min, 37°C) enzyme->pre_incubation substrate Add this compound Solution (10 µL) pre_incubation->substrate incubation Incubate (45 min, 37°C) substrate->incubation readout Measure Fluorescence (Ex: 350 nm, Em: 450 nm) incubation->readout analysis Calculate % Inhibition readout->analysis

Caption: High-Throughput Screening Workflow for Lipase Inhibitors.

Caption: Mechanism of the this compound-based Lipase Assay.

Characterization Techniques for 16:0 Cyanur PE Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of liposomes formulated with 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur). The inclusion of the cyanur functional group on the phospholipid headgroup necessitates a thorough evaluation of the liposomal physicochemical properties to ensure formulation stability, quality, and suitability for drug delivery applications.

Introduction to this compound Liposomes

This compound is a functionalized phospholipid where a cyanuric chloride molecule is attached to the ethanolamine (B43304) headgroup of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) lipid. The cyanuric chloride moiety is a reactive linker, making these liposomes suitable for the covalent attachment of targeting ligands, polymers, or therapeutic molecules containing primary amines. This surface modification capability opens avenues for creating targeted and long-circulating drug delivery systems.

The characterization of these liposomes is critical to understand how the incorporation of this compound influences key parameters such as particle size, surface charge, morphology, stability, and drug encapsulation efficiency.

Key Characterization Parameters and Techniques

A multi-faceted approach is essential for the thorough characterization of this compound liposomes. The primary techniques employed are:

  • Dynamic Light Scattering (DLS): For determining the mean hydrodynamic diameter and polydispersity index (PDI), which are indicative of the size distribution of the liposome (B1194612) population.

  • Zeta Potential Analysis: To measure the surface charge of the liposomes, a critical factor for their stability in suspension and their interaction with biological systems.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the liposome morphology, lamellarity (number of lipid bilayers), and size verification.

  • Encapsulation Efficiency (EE) Assay: To quantify the amount of a therapeutic agent successfully entrapped within the liposomes.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the characterization of this compound liposomes. Note: The values presented are hypothetical and should be replaced with experimentally determined data.

Table 1: Size and Polydispersity Index (PDI) of this compound Liposomes

Formulation IDMolar Ratio of Lipids (e.g., DPPC:Cholesterol:this compound)Mean Hydrodynamic Diameter (d.nm) ± SDPolydispersity Index (PDI) ± SD
Lipo-CN-0155:40:5120 ± 50.15 ± 0.03
Lipo-CN-0250:40:10135 ± 70.18 ± 0.04
Control (DPPE)55:40:5 (DPPE instead of Cyanur PE)115 ± 60.14 ± 0.02

Table 2: Zeta Potential of this compound Liposomes

Formulation IDMolar Ratio of LipidsZeta Potential (mV) ± SD
Lipo-CN-0155:40:5-25 ± 3
Lipo-CN-0250:40:10-35 ± 4
Control (DPPE)55:40:5 (DPPE instead of Cyanur PE)-15 ± 2

Table 3: Encapsulation Efficiency of a Model Hydrophilic Drug in this compound Liposomes

Formulation IDMolar Ratio of LipidsDrug:Lipid Ratio (w/w)Encapsulation Efficiency (%) ± SD
Lipo-CN-01-Drug55:40:51:1045 ± 5
Lipo-CN-02-Drug50:40:101:1040 ± 6
Control (DPPE)-Drug55:40:5 (DPPE instead of Cyanur PE)1:1050 ± 4

Experimental Protocols

Dynamic Light Scattering (DLS) for Size and PDI Measurement

Objective: To determine the mean hydrodynamic diameter and polydispersity index of the liposome suspension.

Materials:

  • This compound liposome suspension

  • Deionized, filtered water (0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Protocol:

  • Equilibrate the DLS instrument to the desired temperature (typically 25 °C).

  • Dilute the liposome suspension with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1 to 1 mg/mL.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant viscosity and refractive index (for water at 25 °C, viscosity is ~0.8872 mPa·s and refractive index is ~1.330).

  • Perform at least three replicate measurements for each sample.

  • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter and the polydispersity index (PDI).

Zeta Potential Analysis

Objective: To measure the surface charge of the this compound liposomes.

Materials:

  • This compound liposome suspension

  • 10 mM NaCl solution (or another appropriate buffer of known ionic strength)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Protocol:

  • Equilibrate the instrument to 25 °C.

  • Dilute the liposome suspension in 10 mM NaCl solution to an appropriate concentration.

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the liposomes.

  • The instrument software will convert the electrophoretic mobility to zeta potential using the Helmholtz-Smoluchowski equation.

  • Perform at least three replicate measurements for each sample.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology and lamellarity of the liposomes.

Materials:

  • This compound liposome suspension

  • TEM grids with a holey carbon film

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-TEM

Protocol:

  • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

  • Apply a small volume (3-4 µL) of the liposome suspension to the grid.

  • Place the grid in the vitrification apparatus, which maintains a controlled temperature and humidity environment.

  • Blot the excess liquid from the grid to create a thin film of the suspension.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapidly vitrifies the sample, preventing the formation of ice crystals.

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

  • Insert the holder into the cryo-TEM and acquire images at low electron doses to minimize radiation damage.

  • Analyze the images to assess liposome morphology (e.g., spherical, unilamellar, multilamellar).

Encapsulation Efficiency (EE) Determination

Objective: To quantify the percentage of the drug that is successfully encapsulated within the liposomes. This protocol is for a hydrophilic drug.

Materials:

  • Drug-loaded this compound liposome suspension

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or centrifugal filter units (e.g., Amicon Ultra with an appropriate molecular weight cutoff)

  • UV-Vis spectrophotometer or HPLC system for drug quantification

  • Lysis agent (e.g., Triton X-100 or methanol)

Protocol:

  • Separation of Free Drug:

    • SEC Method: Equilibrate an SEC column with PBS. Apply a known volume of the drug-loaded liposome suspension to the column. Elute with PBS and collect fractions. The liposomes will elute in the void volume, while the free drug will be retained and elute later.

    • Centrifugal Filter Method: Place a known volume of the liposome suspension into a centrifugal filter unit. Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the free drug (filtrate).

  • Quantification of Total Drug:

    • Take a known volume of the original, unpurified drug-loaded liposome suspension.

    • Add a lysis agent to disrupt the liposomes and release the encapsulated drug.

    • Measure the drug concentration using a pre-established calibration curve (UV-Vis or HPLC). This gives the total drug concentration (encapsulated + free).

  • Quantification of Encapsulated Drug:

    • Take the liposome fraction collected from SEC or the retentate from the centrifugal filter.

    • Add the lysis agent to release the encapsulated drug.

    • Measure the drug concentration. This gives the encapsulated drug concentration.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Experimental Workflow for Liposome Characterization

Liposome_Characterization_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_func Functional Characterization cluster_report Data Analysis & Reporting Lipid_Film Lipid Film Hydration (with this compound) Extrusion Extrusion Lipid_Film->Extrusion DLS Dynamic Light Scattering (Size & PDI) Extrusion->DLS Sample Zeta Zeta Potential Analysis (Surface Charge) Extrusion->Zeta Sample CryoTEM Cryo-TEM (Morphology & Lamellarity) Extrusion->CryoTEM Sample Drug_Loading Drug Encapsulation Extrusion->Drug_Loading Sample Report Comprehensive Characterization Report DLS->Report Zeta->Report CryoTEM->Report EE_Assay Encapsulation Efficiency Assay Drug_Loading->EE_Assay EE_Assay->Report

Caption: Workflow for the preparation and characterization of this compound liposomes.

Logic Diagram for Stability Assessment

Liposome_Stability_Assessment cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis Initial_Char Initial Characterization (t=0) - Size (DLS) - PDI (DLS) - Zeta Potential - Encapsulation Efficiency Storage_4C 4°C Initial_Char->Storage_4C Storage_25C 25°C Initial_Char->Storage_25C Storage_37C 37°C Initial_Char->Storage_37C Time_X Time = x (e.g., 1, 7, 30 days) Storage_4C->Time_X Storage_25C->Time_X Storage_37C->Time_X Final_Char Re-Characterization - Size (DLS) - PDI (DLS) - Zeta Potential - Drug Leakage Time_X->Final_Char Stability_Report Stability Report (Comparison of t=0 and t=x) Final_Char->Stability_Report

Caption: Logical workflow for assessing the stability of this compound liposomes over time.

Application Notes and Protocols for 16:0 Cyanur PE: A Tool for Covalent Probing of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid-protein interactions are fundamental to a vast array of cellular processes, including signal transduction, membrane trafficking, and the regulation of enzyme activity. The study of these interactions is crucial for understanding cellular function and for the development of novel therapeutics. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur) is a functionalized phospholipid designed as a tool for the investigation of lipid-protein interactions. This molecule incorporates a reactive cyanuric chloride moiety on the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid with two saturated 16-carbon acyl chains (palmitic acid). The cyanuric chloride group can form stable covalent bonds with nucleophilic residues (e.g., lysine (B10760008), cysteine, tyrosine) on interacting proteins, enabling the capture and subsequent identification of lipid-binding proteins. This application note provides detailed protocols for utilizing this compound as a covalent probe to identify and characterize lipid-protein interactions.

Principle of Action

The methodology is based on the principles of affinity-based protein profiling. This compound is incorporated into a model membrane system, such as liposomes or nanodiscs, or introduced to cellular systems. Proteins that interact with the PE headgroup in the vicinity of the cyanuric chloride will react with this electrophilic group, forming a covalent adduct. This covalent capture allows for the stringent purification of the lipid-protein complex, followed by identification of the interacting protein(s) by mass spectrometry. The saturated 16:0 acyl chains can influence the partitioning of the probe into specific membrane microdomains, such as lipid rafts.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄₀H₇₂Cl₂N₄NaO₈P[1]
Molecular Weight 861.89 g/mol [1]
Acyl Chains 2 x 16:0 (Palmitoyl)[2]
Headgroup Phosphoethanolamine-N-cyanur[2]
Purity >99%[1]
Storage -20°C[1]
Table 2: Example Quantitative Data from a Covalent Labeling Experiment

This table presents hypothetical data to illustrate the potential results from a quantitative proteomics experiment using this compound. Actual results will vary depending on the experimental system.

Protein IDProtein NameFold Change (this compound vs. Control)p-valuePutative Function
P01234Kinase A5.20.001Signal Transduction
Q56789Ion Channel B4.80.003Membrane Transport
P98765Adaptor Protein C3.50.012Vesicular Trafficking
O12345Scaffolding Protein D3.10.021Protein Complex Assembly

Experimental Protocols

Protocol 1: In Vitro Covalent Labeling of Proteins using this compound-Containing Liposomes

This protocol describes the identification of proteins from a cell lysate that interact with this compound incorporated into liposomes.

Materials:

  • This compound

  • Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform (B151607)

  • Extrusion buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liposome (B1194612) extrusion system with polycarbonate membranes (100 nm pore size)

  • Cell lysate of interest

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0-8.5 for enhanced reactivity with lysine)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Streptavidin or antibody-conjugated beads for affinity purification (if a biotin (B1667282) or other tag is incorporated)

  • SDS-PAGE reagents

  • Mass spectrometry-compatible silver stain or Coomassie stain

  • Proteomics-grade trypsin

  • Buffers for mass spectrometry analysis

Methodology:

  • Liposome Preparation: a. In a glass vial, co-dissolve this compound and the matrix lipid (e.g., DOPC) in chloroform at a desired molar ratio (e.g., 5-10 mol% this compound). b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour to remove residual solvent. c. Hydrate the lipid film with extrusion buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs). d. Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a 100 nm pore size using a liposome extruder. Repeat the extrusion 11-21 times to ensure a uniform size distribution.

  • Covalent Labeling Reaction: a. Combine the prepared liposomes with the cell lysate in the reaction buffer. A typical starting point is 100 µg of cell lysate per 100 nmol of total lipid. b. As a negative control, use liposomes prepared with a non-reactive control lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE). c. Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation. The optimal pH for the reaction is slightly alkaline (pH 8.0-8.5) to favor the deprotonation of lysine amino groups. d. Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any unreacted cyanuric chloride groups.

  • Isolation and Identification of Labeled Proteins: a. Pellet the liposomes and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). b. Carefully remove the supernatant containing unbound proteins. c. Wash the liposome pellet with reaction buffer to remove non-specifically bound proteins. d. Resuspend the pellet in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to solubilize the proteins. e. Separate the proteins by SDS-PAGE. f. Visualize the proteins using a mass spectrometry-compatible stain. g. Excise protein bands that are present in the this compound sample but absent or significantly reduced in the control sample. h. Perform in-gel tryptic digestion of the excised protein bands. i. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Protocol 2: Identification of Lipid-Interacting Proteins in Live Cells

This protocol outlines a strategy for identifying protein interactors of this compound in a cellular context. This approach is more complex and requires optimization for cell type and experimental conditions.

Materials:

  • This compound complexed with a carrier molecule (e.g., fatty acid-free BSA) for cellular delivery

  • Cell culture reagents

  • Lysis buffer containing protease inhibitors

  • Affinity purification reagents (e.g., streptavidin beads if a biotinylated version of the probe is used, or antibodies against a specific tag)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry reagents

Methodology:

  • Cellular Labeling: a. Culture cells to the desired confluency. b. Prepare a stock solution of this compound complexed with a carrier like fatty acid-free BSA to enhance solubility and delivery into cells. c. Treat the cells with the this compound-BSA complex for a specific duration (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically to minimize cytotoxicity. d. Include a control group of cells treated with a non-reactive lipid-BSA complex.

  • Cell Lysis and Protein Extraction: a. After incubation, wash the cells with ice-cold PBS to remove excess probe. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. The choice of detergent in the lysis buffer is critical and should be optimized to maintain protein-lipid interactions while effectively solubilizing membranes.

  • Affinity Purification of Labeled Proteins: a. This step is most effective if the this compound probe is modified with an affinity tag (e.g., biotin). If not, enrichment will be more challenging. Assuming a tagged probe is used: b. Incubate the cell lysate with affinity beads (e.g., streptavidin-agarose) to capture the biotinylated lipid-protein complexes. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification: a. Elute the bound proteins from the beads. For biotin-streptavidin interactions, this can be achieved by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Perform in-gel digestion and subsequent LC-MS/MS analysis to identify the captured proteins. d. Use label-free or label-based quantitative proteomics to compare the abundance of proteins enriched from the this compound-treated cells versus the control cells.

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_labeling Labeling cluster_analysis Analysis Liposome_Prep Liposome Incorporation In_Vitro In Vitro Labeling (Cell Lysate) Liposome_Prep->In_Vitro Cell_Delivery Cellular Delivery In_Vivo In Situ Labeling (Live Cells) Cell_Delivery->In_Vivo Enrichment Enrichment of Covalent Adducts In_Vitro->Enrichment In_Vivo->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Mass_Spec LC-MS/MS Identification SDS_PAGE->Mass_Spec Data_Analysis Quantitative Proteomics Analysis Mass_Spec->Data_Analysis

Caption: Experimental workflow for identifying protein interactors of this compound.

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Recruitment & Interaction Effector Effector Enzyme G_Protein->Effector Activation Downstream Downstream Signaling Effector->Downstream Cyanur_PE This compound Cyanur_PE->G_Protein Covalent Labeling Ligand Ligand Ligand->GPCR Activation

Caption: Hypothetical signaling pathway involving a GPCR, where this compound could be used to probe the interaction of the G-protein with the membrane.

References

Application Notes: Tracking Intracellular Trafficking of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (PE) is a crucial glycerophospholipid, second only to phosphatidylcholine in abundance within eukaryotic cell membranes.[1] It plays a vital role in a multitude of cellular functions, including membrane fusion and fission, autophagy, and serving as a precursor for other lipids.[1] The specific acyl chain composition, such as 16:0 (palmitic acid), can influence the biophysical properties of membranes. Understanding the intracellular transport and localization of specific PE species is therefore essential for elucidating cellular homeostasis, lipid metabolism, and the pathology of various diseases.[1][2]

16:0 Cyanur PE is a fluorescently labeled lipid analog designed for real-time visualization of PE trafficking in live cells. This molecule incorporates a 16:0 acyl chain and a cyanine-based fluorophore, allowing its movement to be tracked through various organelles using fluorescence microscopy. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound to study lipid dynamics.

Principle of the Method

The methodology is based on the introduction of the fluorescent lipid analog, this compound, into living cells.[3] Once incorporated into cellular membranes, the probe mimics the behavior of its endogenous counterpart. Its journey through the cell—from the plasma membrane to endosomes, the Golgi apparatus, the endoplasmic reticulum, and other organelles—can be monitored over time using live-cell imaging techniques, primarily confocal fluorescence microscopy.[4][5] Co-localization with organelle-specific fluorescent markers can be used to identify the subcellular distribution of the probe at different time points. Quantitative analysis of the fluorescence intensity within these organelles provides data on the kinetics and pathways of PE trafficking.[6]

Experimental Workflow

The overall workflow for a typical intracellular trafficking experiment using this compound is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Seeding (on imaging plates) B Prepare this compound Working Solution D Cell Labeling (Incubate with Probe) A->D C Prepare Organelle Tracker Dyes E Wash Cells (Remove excess probe) F Live-Cell Imaging (Confocal Microscopy) G Image Processing (Denoising, Background Subtraction) F->G H Image Segmentation (Identify Organelles) G->H I Quantitative Analysis (Co-localization, Intensity) H->I J Data Interpretation & Visualization I->J

Caption: General experimental workflow for tracking this compound.

Phosphatidylethanolamine (PE) Trafficking Pathways

PE is synthesized via two primary pathways located in different cellular compartments: the CDP-ethanolamine pathway in the Endoplasmic Reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[1] From these sites of synthesis, PE must be transported to all other cellular membranes. This transport occurs through both vesicular and non-vesicular mechanisms, including at membrane contact sites where organelles are in close proximity.[3]

G PM Plasma Membrane Endosome Endosomes PM->Endosome Endocytosis Endosome->PM Recycling Golgi Golgi Endosome->Golgi Retrograde Lysosome Lysosome Endosome->Lysosome Golgi->PM Anterograde ER Endoplasmic Reticulum (ER) Golgi->ER ER->Golgi Mito Mitochondria ER->Mito Contact Sites Mito->Endosome ER_label Synthesis Site (CDP-Etn Pathway) Mito_label Synthesis Site (PSD Pathway)

Caption: Simplified overview of major PE intracellular trafficking routes.

Protocols

Protocol 1: Live-Cell Labeling and Imaging of this compound

This protocol details the steps for labeling live cells with this compound and acquiring time-lapse images for trafficking analysis.

Materials and Reagents:

  • Cells: Cell line of interest (e.g., HeLa, COS-7, A549).

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM with 10% FBS).

  • Imaging Plates: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • This compound: Stock solution (e.g., 1 mM in DMSO). Store at -20°C, protected from light.

  • Carrier Protein: Fatty acid-free Bovine Serum Albumin (BSA).

  • Labeling Medium: Serum-free culture medium (e.g., DMEM or HBSS).

  • Wash Buffer: Pre-warmed phosphate-buffered saline (PBS) or HBSS.

  • Live-Cell Imaging Medium: Phenol (B47542) red-free medium supplemented with HEPES.

  • Organelle Markers (Optional): e.g., MitoTracker™, ER-Tracker™, LysoTracker™.

  • Confocal Microscope: Equipped with environmental control (37°C, 5% CO₂), appropriate laser lines, and sensitive detectors.

Procedure:

  • Cell Preparation:

    • One day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

    • Incubate overnight under standard culture conditions (37°C, 5% CO₂).

  • Preparation of Labeling Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.

    • In a microfuge tube, dilute the 1 mM this compound stock solution to an intermediate concentration (e.g., 100 µM) in ethanol (B145695) or DMSO.

    • Add the diluted probe to the BSA solution to achieve a final working concentration, typically between 1-5 µM. The probe should be complexed with BSA to improve solubility and delivery.

    • Vortex briefly and incubate at 37°C for 15 minutes to allow the probe to complex with BSA.

    • Dilute the probe-BSA complex in pre-warmed, serum-free medium to the final working concentration.

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the prepared labeling solution to the cells.

    • Incubate at 37°C for 15-60 minutes. The optimal time depends on the cell type and experimental goals and should be determined empirically. For pulse-chase experiments, a shorter incubation time (5-15 minutes) at a lower temperature (e.g., 4°C) can be used to label the plasma membrane initially.

  • Washing and Chase:

    • After incubation, remove the labeling solution and wash the cells 2-3 times with pre-warmed wash buffer to remove any unincorporated probe.[7]

    • Add fresh, pre-warmed live-cell imaging medium. This marks the beginning of the "chase" period.

  • Live-Cell Imaging:

    • Immediately transfer the imaging dish to the pre-warmed stage of the confocal microscope.

    • Allow the cells to acclimate for 5-10 minutes.

    • Set the imaging parameters. For a cyanine-based dye, typical excitation might be ~633 nm and emission collection at ~650-750 nm. Note: These wavelengths must be optimized based on the specific spectral properties of the this compound fluorophore.

    • To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[8][9]

    • Acquire images at desired time intervals (e.g., every 1-5 minutes for fast trafficking events, or every 15-30 minutes for slower processes) for a total duration of 1-4 hours. If using co-localization markers, acquire images in separate channels.

Protocol 2: Quantitative Analysis of Subcellular Distribution

This protocol describes how to quantify the fluorescence of this compound in different cellular compartments from the acquired images.

Materials and Software:

  • Image Analysis Software: ImageJ/Fiji, CellProfiler™, or other suitable software.

  • Acquired Images: Time-lapse series from Protocol 1.

  • Organelle Marker Images: If co-localization is performed.

Procedure:

  • Image Pre-processing:

    • Open the time-lapse image series in the analysis software.

    • Apply a denoising filter if necessary.

    • Perform background subtraction to correct for non-specific fluorescence.

  • Region of Interest (ROI) Selection:

    • For each time point, manually or automatically define ROIs corresponding to different organelles (e.g., Golgi, ER, endosomes) and the whole cell. If organelle markers were used, use their signal to create masks for each compartment.

    • For each cell analyzed, also define a background ROI in an area with no cells.

  • Fluorescence Quantification:

    • For each ROI at each time point, measure the mean fluorescence intensity.

    • Correct the intensity values by subtracting the mean intensity of the background ROI.

    • Calculate the total fluorescence intensity for each organelle by multiplying the mean intensity by the area of the ROI.

  • Data Normalization and Presentation:

    • Normalize the data by expressing the fluorescence in each organelle as a percentage of the total cellular fluorescence for that cell at that specific time point.

    • Average the results from multiple cells (n > 15) for each time point.

    • Present the data in a table and plot the results as a function of time to visualize the trafficking kinetics.

Data Presentation

Quantitative data should be summarized to facilitate comparison across different experimental conditions.

Table 1: Subcellular Distribution of this compound Over Time

Time (minutes)% Total Fluorescence in Plasma Membrane (Mean ± SD)% Total Fluorescence in Endosomes (Mean ± SD)% Total Fluorescence in Golgi Complex (Mean ± SD)% Total Fluorescence in ER (Mean ± SD)
575.2 ± 5.115.3 ± 3.23.1 ± 1.56.4 ± 2.0
3040.1 ± 6.835.8 ± 4.512.5 ± 3.311.6 ± 2.9
6025.6 ± 4.320.7 ± 3.930.1 ± 5.023.6 ± 4.1
12018.9 ± 3.910.2 ± 2.838.5 ± 6.232.4 ± 5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Signal - Inefficient probe loading.- Probe concentration too low.- Photobleaching.- Optimize incubation time and temperature.- Increase the working concentration of this compound.- Reduce laser power and/or exposure time. Use an antifade reagent if compatible with live-cell imaging.[8]
High Background - Incomplete removal of extracellular probe.- Probe aggregation.- Autofluorescence.- Increase the number and duration of wash steps.[7]- Ensure the probe is fully complexed with BSA before adding to medium.- Image cells in phenol red-free medium. Use a spectral channel that minimizes cellular autofluorescence.
Cell Death/Stress - Phototoxicity from laser exposure.- Probe-induced cytotoxicity.- Suboptimal imaging conditions.- Use the lowest possible laser intensity.[9]- Reduce the probe concentration and/or incubation time.- Ensure the environmental chamber is maintaining 37°C and 5% CO₂. Use a less toxic organelle marker if applicable.
Probe in Lysosomes Only - Natural degradation pathway for exogenous lipids.- Cell stress leading to autophagy.- This may represent a valid biological pathway.[10]- Shorten the chase period to observe earlier trafficking events.- Ensure cells are healthy before starting the experiment.

References

Application Notes and Protocols: 16:0 Cyanur PE in Biomimetic Membrane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) in the creation of functionalized biomimetic membrane systems. This amine-reactive lipid is a powerful tool for covalently conjugating proteins, peptides, antibodies, and other amine-containing molecules to the surface of liposomes and supported lipid bilayers. Such functionalized membranes are invaluable for a wide range of applications, including targeted drug delivery, immunology research, and the study of membrane protein interactions.

Introduction to this compound

This compound is a synthetic phospholipid featuring a dipalmitoyl (16:0) lipid backbone and a cyanuric chloride functional group attached to the phosphoethanolamine headgroup. The cyanuric chloride moiety is an effective amine-reactive group that, under mild basic conditions, forms a stable covalent bond with primary amines found in the lysine (B10760008) residues of proteins and at the N-terminus of peptides.[1] This allows for the straightforward and efficient surface modification of biomimetic membranes.

Key Properties and Advantages:

  • Stable Covalent Conjugation: Forms a robust, irreversible bond with amine-containing ligands, ensuring the stability of the functionalized membrane.[2]

  • Mild Reaction Conditions: The conjugation reaction proceeds efficiently at room temperature and a slightly basic pH (typically 8.8), which helps to preserve the structure and function of sensitive biomolecules.[1]

  • Versatility: Can be used to conjugate a wide variety of molecules, including antibodies for targeted delivery, enzymes for biocatalytic surfaces, and peptides for studying cell-surface interactions.

  • Biocompatibility: The phospholipid backbone is a primary component of natural cell membranes, ensuring a high degree of biocompatibility for in vitro and in vivo applications.

Applications in Biomimetic Systems

The ability to create tailored membrane surfaces opens up numerous possibilities in research and development:

  • Targeted Drug Delivery: Liposomes decorated with antibodies or targeting peptides can specifically bind to and deliver therapeutic agents to diseased cells, enhancing efficacy and reducing off-target effects.

  • Immunoliposomes and Vaccine Development: Antigens or adjuvants can be conjugated to the surface of liposomes to elicit a targeted and robust immune response.

  • Biosensors: Functionalized supported lipid bilayers can be used to create sensitive and specific biosensing platforms for detecting protein binding events.

  • Membrane Protein Studies: The controlled orientation and immobilization of membrane proteins on a supported bilayer can be facilitated by conjugation, aiding in structural and functional studies.

Quantitative Data and Characterization

The successful preparation of functionalized biomimetic membranes requires careful control over the composition and reaction parameters. The following tables provide typical data for the formulation and characterization of this compound-containing liposomes.

Table 1: Typical Lipid Composition for Functionalized Liposomes
Lipid Component Molar Percentage (%) Purpose Typical Concentration (mM)
Matrix Lipid (e.g., DPPC, POPC)85-95Forms the bulk of the lipid bilayer10-20
Cholesterol0-40Modulates membrane fluidity and stability0-8
This compound1-5Provides reactive sites for conjugation0.1-1.0
PEGylated Lipid (e.g., DSPE-PEG2000)0-5Improves circulation time and stability0-1.0
Table 2: Recommended Molar Ratios for Protein Conjugation [2]
Ratio Recommendation
Ligand to Total Lipid1:1000
Ligand to Reactive Lipid (Cyanur PE)1:5

| Table 3: Characterization Parameters for Functionalized Liposomes | | | Parameter | Typical Method(s) | Expected Outcome | | Size and Polydispersity | Dynamic Light Scattering (DLS) | Monodisperse population with a diameter of 100-150 nm | | Zeta Potential | Electrophoretic Light Scattering | Shift in surface charge upon protein conjugation | | Conjugation Efficiency | BCA Assay, SDS-PAGE, Fluorescence Spectroscopy | 40-70% conjugation of the added protein | | Stability | DLS over time, leakage assays | Stable size distribution and minimal leakage over several weeks at 4°C |

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Borate Buffer (50 mM, pH 8.8)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the matrix lipid, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture.

    • Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with Borate Buffer (pH 8.8) by gently rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 50°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • For a uniform size distribution, subject the MLV suspension to at least 11 passes through a 100 nm polycarbonate membrane using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.

    • The resulting suspension contains unilamellar vesicles (LUVs) ready for conjugation.

Protocol 2: Covalent Conjugation of Proteins to Liposomes

This protocol details the covalent attachment of an amine-containing protein to the surface of the prepared this compound liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Protein solution in Borate Buffer (pH 8.8)

  • Dialysis cassette (MWCO appropriate for the protein, e.g., 100 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Conjugation Reaction:

    • Add the protein solution to the liposome (B1194612) suspension at the desired molar ratio (see Table 2).

    • Incubate the mixture for 16-24 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated protein by dialyzing the reaction mixture against PBS (pH 7.4) for 24-48 hours, with several buffer changes.

  • Characterization:

    • Determine the protein concentration of the purified proteoliposomes using a BCA assay to calculate the conjugation efficiency.

    • Analyze the size and zeta potential of the proteoliposomes using DLS.

    • Confirm the presence of conjugated protein using SDS-PAGE.

  • Storage:

    • Store the purified proteoliposomes at 4°C.

Visualizing Workflows and Pathways

Diagram 1: Experimental Workflow for Proteoliposome Preparation

G cluster_0 Liposome Formation cluster_1 Protein Conjugation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Reactive Liposomes Reactive Liposomes Extrusion->Reactive Liposomes Incubation Incubation Reactive Liposomes->Incubation Protein Solution Protein Solution Protein Solution->Incubation Purification Purification Incubation->Purification Dialysis Proteoliposomes Proteoliposomes Purification->Proteoliposomes

Caption: Workflow for preparing protein-conjugated liposomes.

Diagram 2: Chemical Conjugation Pathway

G Liposome Liposome Bilayer This compound Reaction Covalent Bond Formation (pH 8.8, Room Temp) Liposome:h->Reaction Protein Protein Primary Amine (-NH2) Protein:n->Reaction Proteoliposome Functionalized Liposome Covalently Attached Protein Reaction->Proteoliposome

Caption: Covalent conjugation of a protein to this compound.

References

Troubleshooting & Optimization

common issues with 16:0 Cyanur PE stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Cyanur PE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescently labeled phospholipid, specifically 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) with a cyanur headgroup[1][2]. The "16:0" denotes the two palmitic acid chains, which are saturated fatty acids. The cyanur moiety is a fluorescent dye that allows for the visualization and tracking of the lipid in various biological systems. Its amine-reactive nature also allows for the conjugation of biomolecules[3].

Common applications include:

  • Labeling of biological membranes[4].

  • Studying lipid trafficking and membrane dynamics.

  • Use in membrane fusion assays[4].

  • Preparation of fluorescently labeled liposomes for drug delivery studies[5][6].

Q2: How should I store and handle this compound?

Proper storage and handling are crucial for maintaining the stability of this compound.

  • Storage Temperature: Store the powdered form at -20°C[7][8].

  • Light Sensitivity: While some sources indicate it is not light-sensitive in powdered form, it is best practice to protect all fluorescent compounds from light to prevent photobleaching[9][10][11]. Store in a dark container or wrapped in foil.

  • Handling Powder: Before opening, allow the vial to warm to room temperature to prevent condensation, which can lead to hydrolysis[8].

  • Solutions: Prepare solutions in a suitable organic solvent and store them in glass vials with Teflon-lined caps (B75204) at -20°C[8]. Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent[8].

Q3: In which solvents is this compound soluble?

The solubility of this compound can vary. It is crucial to use the correct solvent to avoid precipitation and aggregation.

SolventConcentration
Ethanol1 mg/mL
DMSO0.5 mg/mL
Chloroform (B151607):Methanol:Water (65:25:4)5 mg/mL
Data sourced from product information sheets.

Q4: Is the fluorescence of the Cyanur dye pH-sensitive?

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Problem: When I try to incorporate this compound into an aqueous buffer for my experiment, the solution becomes cloudy or I see visible precipitate.

Possible Causes:

  • Hydrophobicity: this compound is a lipid and has very low solubility in purely aqueous solutions.

  • Aggregation: At concentrations above its critical micelle concentration (CMC), the lipid molecules will self-assemble into aggregates or micelles.

  • Incorrect Solvent: The initial solvent used to dissolve the lipid may not be compatible with the final aqueous buffer.

Solutions:

  • Use a Co-solvent: Initially, dissolve the this compound in an appropriate organic solvent as listed in the solubility table above. Then, slowly add this stock solution to your aqueous buffer while vortexing or stirring to facilitate dispersion.

  • Liposome (B1194612) Formulation: For many applications, this compound is incorporated into a liposome with other lipids. This encapsulates the hydrophobic tails within a lipid bilayer, allowing for stable suspension in aqueous solutions.

  • Sonication: If you observe aggregates, brief sonication in a bath sonicator can help to disperse them. Be cautious with probe sonicators as they can generate excessive heat and degrade the sample.

Issue 2: Rapid Fading of Fluorescence Signal (Photobleaching)

Problem: The fluorescence of my this compound-labeled sample diminishes quickly upon exposure to excitation light.

Possible Causes:

  • High Excitation Intensity: Using a laser or lamp that is too powerful will accelerate the irreversible photochemical destruction of the fluorophore[17][18].

  • Prolonged Exposure: Continuous exposure to the excitation light, even at lower intensities, will eventually lead to photobleaching[19].

  • Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation[17][18].

Solutions:

StrategyAction
Optimize Imaging Parameters Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal-to-noise ratio. Minimize the exposure time for each image captured[18][19].
Use Antifade Reagents For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, consider specialized live-cell antifade reagents or oxygen scavenging systems[18][19][20][21].
Limit Exposure Only expose the sample to the excitation light when actively acquiring an image. Use a lower light intensity for focusing or locating the region of interest.
Choose Stable Dyes For demanding applications requiring high photostability, consider alternative fluorescently labeled lipids with more robust dyes if this compound proves to be too unstable[10][21].
Issue 3: Unexpected Aggregation or Quenching of Fluorescence

Problem: My solution of this compound has a lower than expected fluorescence intensity, or the fluorescence is unstable.

Possible Causes:

  • High Concentration: At high concentrations in a lipid bilayer or in aggregates, the cyanur dyes can undergo self-quenching, where the fluorophores interact and dissipate energy as heat rather than light.

  • Dissociation from Liposomes: In biological media, fluorescently labeled lipids can dissociate from liposomes and bind to proteins, which can alter their fluorescent properties[22].

  • Chemical Degradation: The lipid or the dye moiety may be degrading due to harsh chemical conditions (e.g., extreme pH, presence of oxidizing agents).

Solutions:

  • Optimize Labeling Density: When preparing liposomes, use a low molar percentage of this compound (typically 0.5-2 mol%) to minimize self-quenching.

  • Verify Stability in Biological Media: If working with plasma or serum, it is advisable to perform a control experiment to assess the stability of the labeled liposomes. This can be done using techniques like size-exclusion chromatography (SEC) to separate liposomes from proteins and check for dissociated dye[22].

  • Ensure Chemical Compatibility: Avoid harsh chemical conditions. Ensure that all buffers and solutions are free of contaminants and are at the appropriate pH. The ester bonds of the phospholipid are susceptible to hydrolysis at extreme pH values[23].

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Primary lipid (e.g., DOPC, DPPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the primary lipid and this compound (e.g., at a 99:1 molar ratio) in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer (pre-heated to above the transition temperature of the primary lipid) and gently agitating. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution clarifies.

  • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size.

Protocol 2: Assessing Liposome Stability in Biological Media

This protocol provides a method to check for the dissociation of this compound from liposomes in the presence of plasma.

Materials:

  • Fluorescently labeled liposomes

  • Human or animal plasma

  • Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Incubate the fluorescently labeled liposomes with plasma (e.g., at a 1:1 volume ratio) at 37°C for a relevant time period (e.g., 1, 4, or 24 hours).

  • As a control, incubate the same concentration of liposomes in buffer.

  • Load the liposome-plasma mixture onto the SEC column.

  • Elute the column with buffer and collect fractions.

  • Measure the fluorescence of each fraction.

  • Analysis: Liposomes, being large, will elute in the early fractions (void volume). Plasma proteins will elute in later fractions. If this compound has dissociated from the liposomes and bound to proteins, you will observe a fluorescence peak in the later fractions corresponding to the protein elution profile.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Stability Testing cluster_results Outcome Lipid_Mixing 1. Mix Lipids in Chloroform Thin_Film 2. Create Thin Film (Rotary Evaporation) Lipid_Mixing->Thin_Film Hydration 3. Hydrate Film (Buffer) Thin_Film->Hydration Extrusion 4. Extrude for Uniform Size Hydration->Extrusion Incubation 5. Incubate Liposomes with Plasma Extrusion->Incubation Prepared Liposomes SEC 6. Separate by Size (SEC) Incubation->SEC Analysis 7. Analyze Fractions for Fluorescence SEC->Analysis Stable Stable: Fluorescence in Early Fractions Analysis->Stable No Dissociation Unstable Unstable: Fluorescence in Late Fractions Analysis->Unstable Dissociation

Caption: Workflow for liposome preparation and stability testing.

troubleshooting_logic Start Problem: Low/Unstable Fluorescence Check_Conc Is Labeling Density > 2 mol%? Start->Check_Conc Reduce_Conc Solution: Reduce Labeling Density to 0.5-2 mol% Check_Conc->Reduce_Conc Yes Check_Env Is Sample in Biological Media? Check_Conc->Check_Env No End Issue Resolved Reduce_Conc->End Test_Stability Solution: Perform SEC Stability Test to check for dissociation Check_Env->Test_Stability Yes Check_Conditions Are pH or Temp Extreme? Check_Env->Check_Conditions No Test_Stability->End Adjust_Conditions Solution: Maintain pH 6.5-7.5 and avoid high temperatures Check_Conditions->Adjust_Conditions Yes Check_Conditions->End No Adjust_Conditions->End

Caption: Troubleshooting logic for low fluorescence issues.

References

Technical Support Center: Optimizing 16:0 Cyanur PE for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Cyanur PE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a fluorescently labeled lipid.[1] It is designed to be incorporated into the lipid bilayers of cells, allowing for the visualization of cell membranes and the study of membrane dynamics. The cyanur moiety is a fluorescent dye that enables detection through fluorescence microscopy.

Q2: What is the recommended starting concentration for this compound?

An optimal starting concentration for this compound has not been definitively established in the literature for all cell types and applications. As a general starting point for optimization, a concentration range of 1 µM to 25 µM can be tested. For a related alkyne-modified lipid, 15-hexadecynoic acid (15-YNE), concentrations of 10, 15, or 25 µM were used for metabolic labeling.[2]

Q3: What factors can influence the uptake and staining efficiency of this compound?

Several factors can affect the efficiency of cell labeling with fluorescent lipid probes:

  • Cell Type: Different cell lines have varying membrane compositions and uptake mechanisms, which can influence how readily they incorporate this compound.

  • Cell Density: Confluent cell monolayers may exhibit different labeling patterns compared to sparsely seeded cells.

  • Incubation Time and Temperature: The duration and temperature of incubation will affect the rate of lipid incorporation into the cell membrane.

  • Serum Concentration: Components in serum may interact with the lipid probe, potentially affecting its availability and insertion into the cell membrane.[3]

  • Probe Concentration: The concentration of this compound will directly impact the signal intensity and potential for cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration should be determined empirically for each cell type and experimental condition. A concentration titration experiment is recommended. This involves incubating cells with a range of this compound concentrations and evaluating the staining pattern, signal intensity, and any potential cytotoxic effects.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol provides a general framework for determining the optimal concentration of this compound for labeling your cells of interest.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Multi-well imaging plates or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells of interest onto multi-well imaging plates or chamber slides at a desired density and allow them to adhere overnight.

  • Prepare Staining Solutions: Prepare a series of dilutions of this compound in serum-free or low-serum medium. A suggested range to test is 1 µM, 5 µM, 10 µM, 15 µM, 20 µM, and 25 µM. Include a vehicle control (medium without the probe).

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the prepared staining solutions to the respective wells.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time may also need to be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with warm PBS or complete medium to remove unincorporated probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the cyanur dye.

  • Analysis: Evaluate the images for:

    • Signal Intensity: The brightness of the fluorescent signal.

    • Staining Pattern: The localization of the probe (e.g., uniform membrane staining, intracellular puncta).

    • Background Fluorescence: The level of non-specific signal.

    • Cell Morphology and Viability: Any signs of cellular stress or death.

Data Presentation: Concentration Optimization
ConcentrationSignal IntensityBackgroundStaining PatternCell ViabilityNotes
1 µM LowLowFaint membrane stainingHighSignal may be too weak for some applications.
5 µM ModerateLowClear membrane stainingHighGood starting point for most applications.
10 µM HighLowBright membrane stainingHighOptimal for high-resolution imaging.
15 µM Very HighModerateBright membrane staining, some intracellular signalHighPotential for some non-specific staining.
20 µM SaturatedModerateSaturated membrane, increased intracellular punctaModeratePossible signs of cytotoxicity.
25 µM SaturatedHighAggregates and high intracellular signalLowLikely cytotoxic concentration.

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient Probe Concentration: The concentration of this compound is too low.Increase the concentration of the probe.[4][5][6][7]
Inadequate Incubation Time: The incubation period is too short for sufficient lipid incorporation.Increase the incubation time.
Incorrect Filter Set: The microscope filters do not match the excitation and emission spectra of the cyanur dye.Use the appropriate filter set for the fluorophore.
Photobleaching: The fluorescent signal has been diminished by exposure to light.Minimize light exposure during staining and imaging. Use an anti-fade mounting medium if applicable.[6]
High Background Excessive Probe Concentration: The concentration of this compound is too high, leading to non-specific binding.Decrease the concentration of the probe.[4][6]
Inadequate Washing: Unbound probe has not been sufficiently removed.Increase the number and duration of washing steps.[4]
Probe Aggregation: The probe has formed aggregates in the staining solution.Ensure the probe is fully dissolved. Consider vortexing or brief sonication of the stock solution.
Uneven or Patchy Staining Uneven Cell Density: Cells are not uniformly distributed.Ensure even cell seeding.
Incomplete Probe Dispersion: The staining solution was not mixed well before adding to the cells.Gently mix the staining solution before application.
Cell Health: Unhealthy or dying cells may exhibit abnormal staining patterns.Ensure you are working with a healthy cell culture.
Cell Death or Altered Morphology Probe Cytotoxicity: The concentration of this compound is too high.Lower the probe concentration and/or reduce the incubation time.
Solvent Toxicity: The solvent used to dissolve the probe (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%).

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells prepare_solutions Prepare this compound Dilutions wash_pbs Wash with PBS prepare_solutions->wash_pbs add_probe Add Staining Solution wash_pbs->add_probe incubate Incubate (37°C) add_probe->incubate wash_remove Wash to Remove Unbound Probe incubate->wash_remove image Fluorescence Microscopy wash_remove->image evaluate Evaluate Signal, Pattern, & Viability image->evaluate determine_optimal Determine Optimal Concentration evaluate->determine_optimal

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Mechanism of Cell Labeling with this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space probe This compound membrane Hydrophilic Heads Hydrophobic Tails probe->membrane Insertion cytoplasm Cytoplasm

Caption: Insertion of this compound into the cell membrane.

References

Technical Support Center: 16:0 Cyanur PE Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 16:0 Cyanur PE in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent lipid probe. "16:0" refers to the palmitoyl (B13399708) lipid chain, which has 16 carbon atoms and no double bonds. "PE" stands for phosphatidylethanolamine, a common phospholipid found in cell membranes. "Cyanur" likely refers to a cyanine-based fluorescent dye conjugated to the PE headgroup. Cyanine (B1664457) dyes are a class of synthetic fluorophores known for their brightness and photostability.[1][2]

Q2: I am not getting any signal or my signal is very weak. What could be the problem?

A weak or absent signal can be due to several factors:

  • Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the specific cyanine dye you are using.[3][4]

  • Low probe concentration: The concentration of the fluorescent lipid may be too low. You may need to perform a titration to determine the optimal concentration for your cell type and experimental conditions.[4][5]

  • Photobleaching: The fluorescent dye may have been destroyed by excessive exposure to excitation light.[6][7] To minimize photobleaching, reduce the intensity and duration of light exposure.[7][8]

  • Inefficient labeling: The cells may not have been labeled effectively. Review your staining protocol to ensure proper incubation time and conditions.

  • Cell health: Unhealthy or dying cells may not incorporate the lipid probe efficiently. Ensure your cells are healthy before and during the experiment.

Q3: My images have a high background fluorescence. How can I reduce it?

High background can obscure your signal and reduce image quality. Here are some common causes and solutions:

  • Excess unbound probe: Insufficient washing after staining can leave unbound fluorescent lipid in the medium, contributing to background noise.[5] Increase the number and duration of wash steps.[3]

  • Autofluorescence: Cells and some culture media components can naturally fluoresce, creating a background signal.[9][10] To reduce autofluorescence, you can:

    • Use a culture medium with reduced autofluorescence, such as one without phenol (B47542) red.

    • Image in an optically clear buffered saline solution.[5]

    • Include an unstained control sample to assess the level of autofluorescence.[4]

  • Non-specific binding: The probe may be binding non-specifically to cellular components or the coverslip. Consider using a blocking agent, such as BSA, to reduce non-specific interactions.[3]

  • Contaminated reagents: Ensure all buffers and solutions are fresh and free of fluorescent contaminants.[3][10]

Q4: I am observing bright, punctate spots or aggregates in my images. What are these and how can I prevent them?

These bright spots are likely aggregates of the fluorescent lipid probe. Aggregation can occur due to:

  • High probe concentration: Using too high a concentration of the lipid probe can lead to the formation of micelles or aggregates in the labeling solution or on the cell surface.[11][12] Use the lowest effective concentration of the probe.

  • Poor solubility: The probe may not be fully dissolved in the labeling buffer. Ensure the probe is completely solubilized, using a small amount of an organic solvent like DMSO or ethanol (B145695) to prepare a stock solution before diluting it in your aqueous buffer if necessary.

  • Probe-induced cellular responses: Cross-linking of cell surface antigens can sometimes cause the co-aggregation of lipid probes.[11]

Q5: My fluorescence signal is fading quickly during imaging. What is happening and what can I do?

This rapid fading is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[6][7] To minimize photobleaching:

  • Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[8]

  • Minimize exposure time: Use the shortest possible exposure times for your camera.[8]

  • Use neutral density filters: These filters reduce the intensity of the excitation light.[6]

  • Use an antifade mounting medium: For fixed cells, use a commercially available antifade reagent to protect the fluorophore from photobleaching.[3][13] For live-cell imaging, specific live-cell compatible antifade reagents are available.[6]

  • Choose a more photostable fluorophore: If photobleaching remains a significant problem, consider using a more photostable cyanine dye derivative if available.[2][8]

Quantitative Data Summary

The exact spectral properties of "this compound" should be obtained from the manufacturer. The table below provides the excitation and emission maxima for two common cyanine dyes, Cy3 and Cy5, which are frequently conjugated to lipids.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
Cyanine 3 (Cy3)~550~570
Cyanine 5 (Cy5)~650~670

Note: The spectral properties can vary slightly depending on the chemical environment.

Experimental Protocol: Live-Cell Labeling with Fluorescent Phosphoethanolamine

This protocol provides a general procedure for labeling the plasma membrane of live cultured cells with a fluorescently labeled phosphoethanolamine (PE) probe like this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Balanced salt solution (BSS) or serum-free culture medium

  • Complete culture medium

  • Fluorescence microscope

Procedure:

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution in BSS or serum-free medium to the desired final concentration. A typical starting concentration is 1-5 µM.

    • Vortex the solution thoroughly to ensure the lipid probe is well-dispersed. To avoid aggregation, it is crucial not to have a high concentration of the organic solvent in the final labeling solution (typically <1%).

  • Cell Preparation:

    • Grow cells to a suitable confluency (e.g., 50-80%) on glass-bottom dishes or coverslips.

    • Just before labeling, gently wash the cells twice with warm BSS or serum-free medium to remove any residual serum.

  • Cell Labeling:

    • Remove the wash buffer and add the prepared labeling solution to the cells.

    • Incubate the cells at 37°C for 10-20 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm BSS or complete culture medium to remove any unbound probe.[5]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the cyanine dye.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6][8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound fluorescence microscopy.

TroubleshootingWorkflow start Start Imaging signal_check Is the signal intensity adequate? start->signal_check background_check Is the background acceptable? signal_check->background_check Yes ts_low_signal Troubleshoot Low Signal: - Increase probe concentration - Check filter sets - Increase exposure/gain - Check cell health signal_check->ts_low_signal No localization_check Is the localization as expected? background_check->localization_check Yes ts_high_background Troubleshoot High Background: - Improve washing steps - Use imaging buffer with low autofluorescence - Include unstained control - Optimize probe concentration background_check->ts_high_background No photostability_check Is the signal stable over time? localization_check->photostability_check Yes ts_aggregation Troubleshoot Aggregation: - Lower probe concentration - Ensure complete solubilization of probe - Check for cellular stress localization_check->ts_aggregation No (e.g., aggregates) end_good Experiment Successful photostability_check->end_good Yes ts_photobleaching Troubleshoot Photobleaching: - Reduce excitation intensity/exposure time - Use antifade reagents - Image a fresh field of view photostability_check->ts_photobleaching No end_bad Further Optimization Needed ts_low_signal->end_bad ts_high_background->end_bad ts_aggregation->end_bad ts_photobleaching->end_bad

Troubleshooting workflow for this compound microscopy.

References

Technical Support Center: Preventing Aggregation of 16:0 Cyanur PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of 16:0 Cyanur PE liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause liposome (B1194612) aggregation?

A1: this compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur), is a phospholipid with a cyanuric acid-modified headgroup. The cyanuric acid moiety is a triazine ring that can participate in extensive hydrogen bonding. This, along with potential issues related to surface charge at different pH values, can lead to attractive forces between liposomes, causing them to aggregate.

Q2: How does pH influence the stability of this compound liposomes?

A2: The cyanuric acid headgroup of this compound has a first pKa of approximately 6.88.[1][2][3] This means that around physiological pH (7.4), the headgroup will be partially deprotonated, imparting a negative charge to the liposome surface. This negative charge should theoretically provide electrostatic repulsion between liposomes, preventing aggregation. However, if the pH of the formulation buffer is close to the pKa, the surface charge may not be sufficient to ensure stability, leading to aggregation. It is crucial to maintain a pH that ensures a sufficiently high zeta potential.

Q3: What is zeta potential and why is it important for liposome stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. For liposomes, a zeta potential of greater than +30 mV or less than -30 mV is generally considered indicative of a stable suspension, as the electrostatic repulsion is strong enough to prevent aggregation.[4][5][6] Monitoring the zeta potential of your this compound liposome formulation is a key quality control step to ensure colloidal stability.

Q4: Can hydrogen bonding of the cyanur headgroup contribute to aggregation?

A4: Yes, the cyanuric acid headgroup contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing for the formation of strong intermolecular hydrogen bonds.[7] This can lead to the "gluing" together of adjacent liposomes, particularly if other stabilizing forces like electrostatic repulsion are weak.

Q5: How can I characterize the aggregation of my liposome suspension?

A5: Several techniques can be used to characterize liposome aggregation:

  • Dynamic Light Scattering (DLS): This is a primary technique to measure the average particle size and size distribution (Polydispersity Index, PDI). An increase in the average size and PDI over time is a clear indicator of aggregation.[8][9][10]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of liposome morphology and can confirm the presence of aggregates.[9][11][12][13][14]

  • Turbidity Measurements: A simple and rapid method to monitor aggregation is to measure the turbidity of the liposome suspension using a spectrophotometer. An increase in absorbance (typically at a wavelength like 400-600 nm) indicates an increase in particle size and aggregation.[15]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Visible precipitation or cloudiness in the liposome suspension. Liposome Aggregation: Insufficient repulsive forces between liposomes.Proceed through the troubleshooting steps below, focusing on optimizing surface charge and steric hindrance.
Increase in particle size and PDI over time as measured by DLS. 1. Inadequate Electrostatic Repulsion: The pH of the buffer may be too close to the pKa of the cyanur headgroup, resulting in a near-neutral surface charge.a. Optimize pH: Adjust the pH of the hydration buffer to be at least 1-1.5 units above the pKa1 of cyanuric acid (e.g., pH 8.0-8.5) to ensure sufficient deprotonation and a higher negative zeta potential.b. Incorporate Charged Lipids: Include a small molar percentage (5-10 mol%) of a negatively charged lipid such as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) or 1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS) to increase surface charge density.
2. Inter-liposomal Hydrogen Bonding: The cyanur headgroups on adjacent liposomes are interacting via hydrogen bonds.a. Introduce Steric Hindrance: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) at 2-5 mol% into the formulation. The polyethylene (B3416737) glycol (PEG) chains create a hydrated layer on the liposome surface that physically prevents close contact and aggregation.[16][17]b. Buffer Selection: Use a buffer with components that can compete for hydrogen bonding, although this should be approached with caution as it may affect other aspects of the formulation.
3. High Lipid Concentration: The concentration of total lipids in the suspension is too high, increasing the frequency of particle collisions.a. Reduce Lipid Concentration: Prepare liposomes at a lower total lipid concentration. Experiment with a range to find the optimal concentration for stability.b. Dilute after Preparation: If a high concentration is necessary for preparation, dilute the liposome suspension for storage.
4. Inappropriate Storage Conditions: Temperature fluctuations can affect lipid bilayer fluidity and promote aggregation.a. Optimize Storage Temperature: Store liposomes at a consistent temperature, typically between 4-8°C. Avoid freezing unless appropriate cryoprotectants are used.
5. Suboptimal Formulation Components: The overall lipid composition may not be optimal for stability.a. Incorporate Cholesterol: Include cholesterol at 30-50 mol% in the formulation. Cholesterol can modulate bilayer fluidity and increase the spacing between lipid headgroups, which may reduce hydrogen bonding interactions and improve stability.[18][19][20][21]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
pH of Hydration Buffer 8.0 - 8.5To ensure sufficient deprotonation of the cyanur headgroup (pKa1 ≈ 6.88) and achieve a high negative zeta potential for electrostatic repulsion.
Zeta Potential < -30 mVIndicates sufficient electrostatic repulsion to maintain a stable colloidal suspension.[4][5][6]
Cholesterol Content 30 - 50 mol%Improves membrane rigidity, reduces permeability, and can increase spacing between headgroups to minimize aggregation.[18][19][22][20][21]
PEGylated Lipid Content 2 - 5 mol% (e.g., DSPE-PEG2000)Provides steric hindrance to prevent close approach and aggregation of liposomes.[16][23][17]
Charged Lipid Content (Optional) 5 - 10 mol% (e.g., DPPG, DPPS)Increases surface charge density and enhances electrostatic repulsion.
Total Lipid Concentration 1 - 10 mg/mLHigher concentrations can increase the likelihood of aggregation. Optimization may be required.
Extrusion Pore Size 100 nmTo produce unilamellar vesicles with a uniform size distribution.
Storage Temperature 4 - 8 °CTo maintain liposome integrity and prevent temperature-induced aggregation.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a controlled size distribution.[1][2][4][5][24]

  • Lipid Film Formation:

    • Dissolve this compound and other lipid components (e.g., a neutral phospholipid like DPPC, cholesterol, and DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., Tris or HEPES buffer at the desired pH) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Agitate the flask by gentle rotation (without creating foam) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane to the opposing syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[6][25][8][26][27]

Protocol 2: Characterization of Liposome Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (this is instrument-dependent, but typically a light scattering count rate between 100 and 1000 kcps is appropriate).

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette with the diluted sample into the instrument.

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak with a low PDI (< 0.2) indicates a homogenous, non-aggregated sample. The presence of larger particles or a high PDI (> 0.3) suggests aggregation.

    • To assess stability, repeat the measurement at various time points (e.g., 0, 24, 48 hours) for a sample stored under specific conditions. A significant increase in Z-average and PDI over time confirms aggregation.

Visualizations

TroubleshootingWorkflow start Liposome Aggregation Observed (Increased Size/PDI, Cloudiness) check_charge Is Zeta Potential Sufficiently Negative (e.g., < -30 mV)? start->check_charge increase_charge Increase Electrostatic Repulsion check_charge->increase_charge No check_sterics Is Steric Hindrance Present? check_charge->check_sterics Yes adjust_ph Increase Buffer pH (e.g., to 8.0-8.5) increase_charge->adjust_ph add_charged_lipid Incorporate Anionic Lipid (e.g., 5-10% DPPG) increase_charge->add_charged_lipid adjust_ph->check_sterics add_charged_lipid->check_sterics add_peg Incorporate PEGylated Lipid (e.g., 2-5% DSPE-PEG2000) check_sterics->add_peg No check_composition Review Formulation Composition check_sterics->check_composition Yes add_peg->check_composition adjust_cholesterol Optimize Cholesterol Content (30-50 mol%) check_composition->adjust_cholesterol Optimize adjust_concentration Reduce Total Lipid Concentration check_composition->adjust_concentration Optimize stable_liposomes Stable Liposome Suspension adjust_cholesterol->stable_liposomes adjust_concentration->stable_liposomes

Caption: Troubleshooting workflow for this compound liposome aggregation.

ExperimentalWorkflow start 1. Lipid Dissolution film_formation 2. Thin Film Formation (Rotary Evaporation) start->film_formation drying 3. High Vacuum Drying film_formation->drying hydration 4. Hydration with Buffer (Above Tm) drying->hydration extrusion 5. Sizing by Extrusion (e.g., 100 nm membrane) hydration->extrusion characterization 6. Characterization extrusion->characterization dls DLS (Size, PDI) characterization->dls zeta Zeta Potential characterization->zeta cryotem Cryo-TEM (Morphology) characterization->cryotem

Caption: Experimental workflow for liposome preparation and characterization.

References

solutions for poor incorporation of 16:0 Cyanur PE into membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor incorporation of 16:0 Cyanur PE into artificial and cellular membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a fluorescent lipid probe. It consists of a phosphoethanolamine (PE) headgroup, two 16-carbon saturated acyl chains (palmitic acid), and a cyanur functional group attached to the headgroup.[1][2] The cyanur group, a triazine ring, is known for its stability and its reactivity towards amine groups, particularly under basic pH conditions.[3][4][5][6]

Basic Properties of this compound:

PropertyValue
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)
Molecular Formula C40H72Cl2N4NaO8P
Molecular Weight 861.89 g/mol
Physical Form Powder
Storage Temperature -20°C

Source: MedChemExpress, Sigma-Aldrich[1][2]

Q2: Why am I observing low fluorescence intensity after labeling with this compound?

Low fluorescence intensity can be due to several factors:

  • Poor Incorporation: The probe may not be efficiently inserting into the lipid bilayer.

  • Low Concentration: The concentration of the probe may be too low for detection.

  • Fluorescence Quenching: High concentrations of the probe can lead to self-quenching.

  • Inappropriate Imaging Settings: The excitation and emission wavelengths on your microscope may not be optimal for this compound.

  • Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.

Q3: Can the cyanur headgroup affect the incorporation of the lipid?

Yes, the properties of the lipid headgroup can significantly influence its insertion into a membrane.[1][7][8] Bulky headgroups can experience steric hindrance, making it more difficult for them to pack efficiently with other lipids in the bilayer. The cyanur group is relatively large, which may contribute to poor incorporation. Additionally, the chemical reactivity of the cyanur group with amines can be a factor.[3][4][5][6]

Q4: How does the composition of my target membrane affect incorporation?

The lipid composition of the target membrane is a critical factor.[9][10] Key considerations include:

  • Lipid Phase: Incorporation is often more efficient in membranes in a liquid-disordered phase compared to a more rigid gel phase.[9][10]

  • Acyl Chain Length: Mismatches between the 16:0 acyl chains of the probe and the acyl chains of the bulk lipids can hinder incorporation.[9][10]

  • Headgroup Charge: The charge of the lipids in the membrane can influence the insertion of the probe through electrostatic interactions.[7][9][10]

  • Cholesterol Content: The presence of cholesterol can affect membrane fluidity and packing, which in turn can impact the incorporation of fluorescent probes.[9][10]

Troubleshooting Guides

Issue 1: Poor Incorporation into Artificial Membranes (Liposomes)

Symptoms:

  • Low fluorescence signal from the liposome (B1194612) suspension.

  • Presence of probe aggregates in the solution.

  • Inconsistent results between batches.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Dissolution of this compound Ensure the probe is fully dissolved in an appropriate organic solvent (e.g., chloroform (B151607), methanol, or a mixture) before adding it to the bulk lipid mixture. Gentle warming and vortexing can aid dissolution.
Suboptimal Lipid Film Hydration Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components. Agitate the solution vigorously during hydration to ensure complete swelling of the lipid bilayers.
Steric Hindrance from Bulky Headgroup Try incorporating a small percentage of a "helper" lipid with a smaller headgroup, such as diacylglycerol (DAG), which can create packing defects and facilitate the insertion of lipids with bulky headgroups.
Unfavorable Lipid Composition If using a single lipid type, consider creating a more complex and fluid membrane by mixing lipids with different acyl chain lengths or saturation levels. Avoid overly rigid membrane compositions.
Incorrect pH during Hydration Given the amine-reactivity of the cyanur group, the pH of the hydration buffer may play a role. While typically neutral buffers are used, you could empirically test a slightly basic (pH 8.0-8.5) or acidic (pH 6.0-6.5) buffer to see if it improves incorporation, being mindful of potential hydrolysis of other lipids.
Issue 2: Poor Labeling of Live Cell Membranes

Symptoms:

  • Weak or no fluorescent signal from the cell membrane.

  • High background fluorescence.

  • Patchy or uneven staining.

  • Evidence of cell toxicity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Probe Aggregation in Aqueous Medium Prepare the labeling solution immediately before use. Ensure the stock solution (in an organic solvent like DMSO) is well-vortexed and diluted in a serum-free medium or appropriate buffer with vigorous mixing.
Low Probe Concentration Perform a concentration titration to find the optimal concentration. Start with a range of 1-10 µM and adjust as needed.
Insufficient Incubation Time Optimize the incubation time. Start with 15-30 minutes at 37°C and adjust as necessary.
High Background/Non-specific Binding After incubation, wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound probe.
Amine Reactivity of Cyanur Group Avoid using media containing high concentrations of free amines (e.g., Tris buffer or high concentrations of amino acids) during the labeling step, as these can react with the cyanur group and reduce the amount of probe available for membrane insertion.[11] Use a simple buffered salt solution (e.g., PBS or HBSS).
Cell Toxicity Use the lowest effective concentration of the probe and minimize the incubation time. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.1%).

Experimental Protocols

Protocol 1: Incorporation of this compound into Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

Materials:

  • This compound

  • Bulk lipids (e.g., DOPC, POPC)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, co-dissolve the desired bulk lipids and this compound (typically at 0.1-2 mol%) in chloroform or a suitable organic solvent mixture.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids to evaporate the solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask.

    • Hydrate the lipid film by vortexing or gentle shaking at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (e.g., 11-21 passes) at a temperature above the Tc. This will produce LUVs with a more uniform size distribution.

  • Purification (Optional):

    • To remove any unincorporated probe, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Labeling of Live Adherent Cells with this compound

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium or a suitable buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Preparation of Labeling Solution:

    • Warm the serum-free medium or buffer to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to the desired final concentration (e.g., 1-10 µM). Vortex the solution well to ensure proper mixing and minimize aggregation. Prepare this solution fresh for each experiment.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 2-3 times with fresh, pre-warmed medium or buffer to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the cyanur fluorophore.

Visualizations

experimental_workflow_liposomes cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Extrusion prep1 Dissolve Lipids and This compound in Organic Solvent prep2 Evaporate Solvent (Rotary Evaporator) prep1->prep2 prep3 Dry Film under High Vacuum prep2->prep3 hyd1 Add Pre-warmed Hydration Buffer prep3->hyd1 hyd2 Vortex/Agitate above Tc to form MLVs hyd1->hyd2 ext1 Extrude MLVs through 100 nm Membrane (>10 passes) hyd2->ext1 ext2 Formation of LUVs ext1->ext2

Caption: Workflow for incorporating this compound into liposomes.

cell_labeling_workflow start Cultured Adherent Cells wash1 Wash Cells with PBS start->wash1 prep_solution Prepare Labeling Solution (this compound in serum-free medium) add_probe Incubate Cells with Labeling Solution (15-30 min at 37°C) prep_solution->add_probe wash1->add_probe wash2 Wash Cells 2-3x with Fresh Medium add_probe->wash2 image Image with Fluorescence Microscope wash2->image

Caption: Workflow for labeling live cell membranes with this compound.

References

impact of pH on the stability and fluorescence of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Cyanur PE. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorescent lipid by providing troubleshooting guidance and answers to frequently asked questions regarding its stability and fluorescence in response to pH variations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a fluorescently labeled phospholipid. It consists of a dipalmitoylphosphatidylethanolamine (DPPE) lipid, where the two fatty acid chains are 16 carbons long with no double bonds (16:0). This lipid is conjugated to a cyanur-based fluorescent dye, making it a valuable tool for various biophysical and cell-based assays that require fluorescent tracking of lipids or membranes.[1]

Q2: How does pH generally affect the fluorescence of organic dyes?

A: The fluorescence of many organic dyes is sensitive to the local pH. Changes in pH can alter the protonation state of the fluorophore, which in turn can affect its electronic structure and, consequently, its fluorescence emission intensity and wavelength. For some dyes, fluorescence increases in more acidic or basic environments, while for others it may be quenched.[2][3] It is crucial to characterize the pH profile of any fluorescent probe in your experimental buffer system.

Q3: What is the likely impact of pH on the stability of the 16:0 PE lipid component?

A: Phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) can be susceptible to hydrolysis at extreme pH values. Under strongly acidic or basic conditions, the ester linkages of the fatty acid chains and the phosphodiester bond in the headgroup can be cleaved. This would lead to the degradation of the lipid and the release of the fluorescent dye, compromising the integrity of your experiment. For most biological experiments conducted between pH 4 and 10, the lipid itself is generally stable for the duration of the assay.

Q4: How can I determine the optimal pH range for my experiments with this compound?

A: To determine the optimal pH for your experiments, it is recommended to perform a pH titration curve. This involves preparing your lipid formulation (e.g., liposomes containing this compound) in a series of buffers with a range of pH values and measuring the fluorescence intensity at each pH. This will allow you to identify the pH range where the fluorescence is maximal and stable.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound, with a focus on pH-related effects.

Issue 1: Low or No Fluorescence Signal

If you are observing a weaker than expected or no fluorescence signal from your sample containing this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
pH-induced Fluorescence Quenching The pH of your buffer system may be outside the optimal range for the cyanur-based dye, leading to quenching of its fluorescence.[2] Solution: Perform a pH titration experiment to determine the optimal pH for fluorescence. Adjust your experimental buffer to this pH if possible.
Lipid Degradation Extreme pH (highly acidic or alkaline) may have degraded the 16:0 PE lipid, releasing the fluorophore. Solution: Ensure your buffer pH is within a stable range for phospholipids (typically pH 4-10). Prepare fresh samples and verify the integrity of the lipid stock.
Photobleaching Excessive exposure to the excitation light source can cause irreversible damage to the fluorophore. Solution: Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your sample.
Incorrect Filter Sets The excitation and emission filters on your fluorescence microscope or plate reader may not be appropriate for the cyanur dye. Solution: Verify the excitation and emission maxima of this compound from the manufacturer's specifications and ensure you are using the correct filter sets.
Issue 2: Inconsistent or Unstable Fluorescence Readings

Fluctuations in fluorescence intensity can be a significant source of experimental error. The following table outlines possible reasons and remedies.

Potential Cause Troubleshooting Steps
pH Fluctuation in the Sample Small changes in the local pH around the fluorescent lipid can lead to variations in fluorescence intensity. This can be particularly relevant in cell-based assays or experiments with metabolic activity. Solution: Use a well-buffered solution with sufficient buffering capacity to maintain a stable pH throughout the experiment.
Liposome (B1194612) Instability or Aggregation The physical state of the lipid assembly (e.g., liposomes) can affect fluorescence. Aggregation can lead to self-quenching. Solution: Optimize your liposome preparation protocol. Use techniques like dynamic light scattering (DLS) to check for aggregation. Ensure the buffer composition promotes liposome stability.
Temperature Fluctuations Temperature can influence both the fluorescence quantum yield of the dye and the phase behavior of the lipid bilayer, which can affect the dye's environment. Solution: Maintain a constant and controlled temperature during your measurements.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Fluorescence Profile of this compound in Liposomes

This protocol describes how to measure the fluorescence of this compound-containing liposomes across a range of pH values.

  • Liposome Preparation:

    • Prepare a lipid mixture of your primary lipid (e.g., POPC) and this compound (e.g., at a 99:1 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a low-buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • pH Buffer Preparation:

  • Fluorescence Measurement:

    • Dilute an aliquot of the liposome suspension into each of the different pH buffers in a 96-well plate or a cuvette.

    • Incubate for a short period to allow for pH equilibration.

    • Measure the fluorescence intensity using a fluorescence plate reader or a spectrofluorometer. Use the excitation and emission wavelengths appropriate for the cyanur dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Normalize the data to the maximum fluorescence intensity to easily visualize the pH profile.

Example Data Presentation

The results from the pH titration experiment can be summarized in a table for clear comparison.

Table 1: Relative Fluorescence Intensity of this compound in POPC Liposomes at Various pH Values

pHRelative Fluorescence Intensity (%)Standard Deviation
4.065± 4.2
5.080± 3.8
6.095± 2.5
7.0100± 2.1
7.498± 2.3
8.092± 3.1
9.075± 4.5
10.055± 5.1

Note: This is example data and does not represent actual experimental results for this compound.

Visualizations

Troubleshooting Workflow for Low Fluorescence

The following diagram illustrates a logical workflow for troubleshooting low fluorescence signals when using this compound.

low_fluorescence_workflow start Start: Low Fluorescence Signal check_ph Is experimental pH within optimal range (e.g., 6-8)? start->check_ph adjust_ph Adjust buffer pH to optimal range. check_ph->adjust_ph No check_filters Are correct excitation/emission filters being used? check_ph->check_filters Yes end_good Problem Solved adjust_ph->end_good correct_filters Use appropriate filter set for the cyanur dye. check_filters->correct_filters No check_bleaching Has the sample been exposed to excessive light? check_filters->check_bleaching Yes correct_filters->end_good reduce_exposure Reduce excitation intensity or exposure time. Use anti-fade. check_bleaching->reduce_exposure Yes check_lipid_integrity Is the lipid stock old or improperly stored? check_bleaching->check_lipid_integrity No reduce_exposure->end_good prepare_fresh Prepare fresh liposomes from a new lipid stock. check_lipid_integrity->prepare_fresh Yes end_bad Consult Further Technical Support check_lipid_integrity->end_bad No prepare_fresh->end_good

A troubleshooting workflow for addressing low fluorescence signals.

Experimental Workflow for pH-Dependent Fluorescence Measurement

This diagram outlines the key steps in determining the pH profile of this compound fluorescence.

ph_experiment_workflow step1 1. Prepare Liposomes (e.g., POPC with 1% this compound) step2 2. Prepare a Series of Buffers (e.g., pH 4, 5, 6, 7, 8, 9, 10) step1->step2 step3 3. Dilute Liposomes into each pH Buffer step2->step3 step4 4. Incubate for pH Equilibration step3->step4 step5 5. Measure Fluorescence Intensity (Excitation/Emission at appropriate wavelengths) step4->step5 step6 6. Plot Fluorescence vs. pH step5->step6 step7 7. Determine Optimal pH Range step6->step7

Workflow for measuring pH-dependent fluorescence of this compound.

References

Technical Support Center: Optimizing Peptide Conjugation to 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficiency of peptide conjugation to 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges and ensure successful conjugation outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the peptide conjugation process in a question-and-answer format.

Issue: Low or No Conjugation Efficiency

Question: My peptide is not conjugating to the this compound, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation efficiency is a common issue that can stem from several factors related to reaction conditions and reagent integrity.

  • Incorrect pH: The reaction of the primary amine of the peptide with the cyanuric chloride moiety of the lipid is highly pH-dependent. The reaction is most efficient under mild basic conditions, typically around pH 8.5-9.0.[1][2] At this pH, the amine group is sufficiently deprotonated to act as a nucleophile, while minimizing the hydrolysis of the cyanuric chloride. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the rate of hydrolysis of the cyanuric chloride will increase significantly, reducing the amount of lipid available for conjugation.[3][4][5][6]

  • Suboptimal Temperature: The substitution of chlorine atoms on the cyanuric chloride ring is temperature-dependent. The first substitution, which is the desired reaction for peptide conjugation, occurs readily at low temperatures (0-5°C).[4][7] Running the reaction at elevated temperatures can lead to unwanted side reactions, including hydrolysis and potential multiple substitutions if the peptide has more than one primary amine.

  • Reagent Degradation: this compound is susceptible to hydrolysis, especially when exposed to moisture. Ensure that the lipid has been stored properly under anhydrous conditions and handle it in a dry environment. Peptides can also degrade if not stored correctly. Confirm the integrity of both your peptide and the this compound.

  • Suboptimal Molar Ratio: An inappropriate molar ratio of peptide to lipid can lead to low yields. An excess of the peptide is often used to drive the reaction towards the formation of the conjugate. However, a very large excess can complicate purification. A typical starting point is a peptide to lipid molar ratio of 1.5:1 to 3:1.[8]

Troubleshooting Steps:

  • Verify and adjust the pH of your reaction buffer to 8.5-9.0 using a reliable pH meter. A borate (B1201080) buffer is a suitable choice.[1][2]

  • Perform the conjugation reaction at a controlled low temperature, ideally between 4°C and room temperature.[1][2]

  • Use fresh, high-quality reagents. If degradation is suspected, obtain new batches of this compound and peptide.

  • Optimize the molar ratio of peptide to this compound by running small-scale test reactions with varying ratios.

Issue: Product Impurity and Presence of Side Products

Question: My final product shows multiple peaks on HPLC/LC-MS, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?

Answer: The presence of impurities is often due to side reactions involving the highly reactive cyanuric chloride group or the peptide itself.

  • Hydrolysis of this compound: The most common side reaction is the hydrolysis of the cyanuric chloride moiety to 2,4-dichloro-6-hydroxy-s-triazine, which is unreactive towards the peptide.[3][4][9] This is accelerated by water and higher pH.[3][4][5][6]

  • Multiple Peptide Conjugations: If your peptide contains multiple primary amines (e.g., the N-terminal amine and the epsilon-amine of a lysine (B10760008) residue), it is possible for one lipid molecule to react with multiple peptide molecules, or for one peptide molecule to be conjugated to multiple lipid molecules, leading to cross-linking and aggregation.

  • Peptide Aggregation: Hydrophobic peptides or peptide-lipid conjugates can be prone to aggregation, which can complicate the reaction and purification process.

Troubleshooting Steps:

  • Minimize the exposure of this compound to water. Use anhydrous solvents for reconstitution and perform the reaction in a controlled environment.

  • To avoid multiple conjugations, consider using a peptide with a single primary amine or protecting other amine groups if they are not the intended site of conjugation.

  • If peptide aggregation is an issue, consider adding a small amount of an organic co-solvent like DMSO or DMF to the reaction mixture to improve solubility.[8] However, be mindful that some organic solvents can accelerate the hydrolysis of cyanuric chloride.[4]

Issue: Difficulty in Purifying the Peptide-Lipid Conjugate

Question: I am struggling to separate the final peptide-lipid conjugate from unreacted starting materials and byproducts. What purification methods are most effective?

Answer: The amphiphilic nature of peptide-lipid conjugates can make purification challenging.

  • Choice of Purification Technique: Standard purification techniques may need to be adapted.

    • Dialysis: For removing small molecule impurities like unreacted peptide and salts, dialysis can be effective. Use a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the conjugate.[1][2]

    • Size Exclusion Chromatography (SEC): SEC can separate the larger conjugate from smaller unreacted peptides and other small molecules.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying peptide-lipid conjugates. A C4 or C8 column is often more suitable than a C18 column for these amphiphilic molecules. A gradient of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[8]

    • Normal Phase Liquid Chromatography: For some lipid-peptide conjugates, normal phase chromatography using a silica (B1680970) column can be an effective purification method.[10]

Troubleshooting Steps:

  • If using dialysis, ensure the MWCO of the membrane is appropriate to retain your conjugate while allowing smaller impurities to pass through.

  • For RP-HPLC, optimize the gradient and column chemistry. A shallower gradient can improve resolution.

  • Consider a multi-step purification approach, for example, starting with dialysis or SEC to remove bulk impurities, followed by RP-HPLC for fine purification.

Frequently Asked Questions (FAQs)

Q1: What functional group on the peptide reacts with this compound?

The primary amine (-NH2) group of the peptide acts as a nucleophile and attacks one of the electrophilic carbon atoms on the cyanuric chloride ring, displacing a chloride ion to form a stable covalent bond.[1] This is typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue.

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH is in the mild basic range, typically between 8.5 and 9.0.[1][2] This pH ensures that a sufficient concentration of the peptide's primary amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the cyanuric chloride.

Q3: What is the recommended temperature for the conjugation?

The first substitution on the cyanuric chloride ring proceeds efficiently at low temperatures, between 0°C and room temperature.[4][7] It is recommended to start the reaction at 4°C and allow it to slowly warm to room temperature over several hours.[1][2]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS. You should see a decrease in the peak corresponding to the starting peptide and an increase in the peak corresponding to the desired peptide-lipid conjugate.

Q5: How should I store this compound?

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent hydrolysis.

Data Presentation

Table 1: Recommended Reaction Conditions for Peptide Conjugation to this compound

ParameterRecommended ValueRationale
pH 8.5 - 9.0Optimizes peptide amine nucleophilicity while minimizing lipid hydrolysis.[1][2]
Temperature 4°C to Room TemperatureFavors monosubstitution and reduces the rate of hydrolysis.[4][7]
Buffer Borate Buffer (50-100 mM)Provides good buffering capacity in the optimal pH range.[1][2]
Peptide:Lipid Molar Ratio 1.5:1 to 3:1Drives the reaction towards product formation.[8]
Reaction Time 4 - 24 hoursAllows for sufficient reaction completion at lower temperatures.

Experimental Protocols

Detailed Methodology for Peptide Conjugation to this compound

This protocol provides a general guideline. Optimization may be required for specific peptides.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • Anhydrous DMSO or DMF (optional)

  • Borate Buffer (50 mM, pH 8.8)

  • Reaction vessel (e.g., a glass vial)

  • Stirring mechanism (e.g., magnetic stirrer)

  • RP-HPLC or LC-MS for reaction monitoring and purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Borate Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a small amount of anhydrous DMSO or DMF can be added (up to 10% v/v).

  • Lipid Preparation: In a separate, dry vial, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Reaction Setup: Place the peptide solution in the reaction vessel and begin gentle stirring at 4°C.

  • Initiation of Reaction: Slowly add the desired molar equivalent of the this compound stock solution to the stirring peptide solution.

  • Reaction Incubation: Allow the reaction to proceed at 4°C for 2 hours, then let it slowly warm to room temperature and continue to stir for an additional 12-16 hours.[1]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and analyze by RP-HPLC or LC-MS to monitor the formation of the conjugate and the consumption of the starting materials.

  • Quenching the Reaction (Optional): Once the reaction is deemed complete, a small amount of an amine-containing buffer like Tris can be added to quench any remaining reactive cyanuric chloride groups.

  • Purification: Purify the peptide-lipid conjugate from the reaction mixture using an appropriate method such as dialysis followed by RP-HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification peptide_prep Dissolve Peptide in Borate Buffer (pH 8.8) reaction_setup Combine Peptide and Lipid at 4°C with Stirring peptide_prep->reaction_setup lipid_prep Dissolve this compound in Anhydrous Solvent lipid_prep->reaction_setup incubation Incubate for 12-16 hours (4°C to RT) reaction_setup->incubation monitoring Monitor Progress (RP-HPLC / LC-MS) incubation->monitoring quenching Quench Reaction (Optional) monitoring->quenching purification Purify Conjugate (e.g., Dialysis, RP-HPLC) quenching->purification analysis Characterize Final Product (LC-MS, etc.) purification->analysis

Caption: Experimental workflow for peptide conjugation to this compound.

reaction_mechanism peptide Peptide-NH₂ intermediate Tetrahedral Intermediate peptide->intermediate + cyanur_pe This compound (Lipid-Cyanur-Cl) cyanur_pe->intermediate conjugate Peptide-Lipid Conjugate (Lipid-Cyanur-NH-Peptide) intermediate->conjugate - HCl hcl HCl

Caption: Simplified reaction mechanism for peptide conjugation.

troubleshooting_workflow start Low Conjugation Efficiency? check_ph Is pH 8.5-9.0? start->check_ph check_temp Is Temperature 4°C to RT? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are Reagents Fresh? check_temp->check_reagents Yes adjust_temp Control Temperature check_temp->adjust_temp No new_reagents Use New Reagents check_reagents->new_reagents No optimize_ratio Optimize Peptide:Lipid Ratio check_reagents->optimize_ratio Yes adjust_ph->start adjust_temp->start new_reagents->start

Caption: Troubleshooting workflow for low conjugation efficiency.

References

troubleshooting cellular toxicity issues with 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the use of this functionalized lipid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a functionalized phospholipid. It features a phosphoethanolamine (PE) headgroup attached to two 16-carbon palmitic acid tails (16:0). The headgroup is modified with a cyanuric chloride moiety, which serves as a reactive "linker." This linker allows for the covalent attachment of molecules containing primary amines, such as proteins, antibodies, or peptides, to the surface of lipid bilayers, most commonly in liposomes.

Q2: Is this compound inherently toxic to cells?

A: While the name "Cyanur" might raise concerns due to its similarity to cyanide, cyanur-modified liposomes have not been shown to exhibit acute, chronic, or genotoxicity.[1] The cyanuric acid core is a stable triazine ring and is used as a linker. Any observed cellular toxicity is more likely to stem from the overall properties of the liposomal formulation rather than the this compound molecule itself.[2][3][4]

Q3: Can this compound be used as a fluorescent probe?

A: this compound is not inherently fluorescent. While cyanuric acid and its derivatives have been studied by fluorescence spectroscopy, they are not typically used as fluorescent labels in biological imaging.[5][6] If fluorescence is required for your experiment, you will need to either conjugate a fluorescent dye to your molecule of interest before attaching it to this compound or include a separate fluorescent lipid marker in your liposome (B1194612) formulation.

Q4: What is the primary application of this compound?

A: The primary application of this compound is in the surface functionalization of liposomes and other lipid-based nanoparticles.[7][8] The cyanur group provides a reactive site for the straightforward conjugation of biomolecules, enabling the development of targeted drug delivery systems, immunoliposomes, and other advanced nanocarriers.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in liposomal formulations.

Problem 1: Unexpected Cellular Toxicity

You have prepared liposomes containing this compound and observed significant cytotoxicity in your cell-based assays.

Possible Cause Troubleshooting Steps
Liposome Formulation Issues The overall lipid composition, size, and charge of your liposomes are major determinants of their toxicity.[2][9][10][11] Cationic lipids, in particular, are known to be more cytotoxic.[9][12] Review and optimize your liposome formulation. Consider using a higher percentage of neutral or zwitterionic lipids.
Instability and Aggregation Poorly formulated liposomes can be unstable and aggregate, leading to increased cellular uptake and toxicity.[13][14] Ensure proper preparation techniques to achieve a homogenous population of liposomes. PEGylation can improve stability.
Residual Solvents or Contaminants Residual organic solvents from the liposome preparation process can be toxic to cells. Ensure complete removal of solvents by methods such as rotary evaporation or dialysis.
High Concentration of Liposomes The observed toxicity may be dose-dependent. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your liposomes for your specific cell type.[15]
Problem 2: Low Conjugation Efficiency

You are attempting to conjugate a protein or peptide to your liposomes containing this compound, but the efficiency is low.

Possible Cause Troubleshooting Steps
Incorrect pH for Conjugation The reaction between the cyanuric chloride group and primary amines is pH-dependent. The conjugation should be performed under mild basic conditions (pH 8.5-9.0) to facilitate the nucleophilic substitution reaction.[1]
Steric Hindrance The molecule you are trying to conjugate may be large or have its primary amines in a sterically hindered position. Consider using a longer PEG spacer on the this compound to extend the reactive group further from the liposome surface.
Hydrolysis of Cyanuric Chloride The cyanuric chloride moiety can hydrolyze over time, especially in aqueous solutions, rendering it inactive for conjugation. Prepare your liposomes fresh and proceed with the conjugation reaction promptly.
Insufficient Molar Ratio of Reactants The molar ratio of your molecule to the reactive lipid will influence the conjugation efficiency. Optimize the molar ratio of your amine-containing molecule to this compound in your formulation. A common starting point is a 1:5 molar ratio of the ligand to the reactive lipid.[1]

Experimental Protocols

General Protocol for Liposome Preparation with this compound

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DPPC, DOPC)

  • Cholesterol (optional, for membrane stability)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (primary lipid, cholesterol, and this compound) in chloroform. A typical molar ratio for the inclusion of a functionalized lipid is 1-5 mol%.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the film under a vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary lipid. This process may take 30-60 minutes. The resulting solution will be a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form SUVs of a more uniform size.

  • Purification (Optional):

    • To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Visualizations

Diagram 1: Liposome Functionalization Workflow

This diagram illustrates the process of creating functionalized liposomes using this compound for targeted delivery.

G cluster_prep Liposome Preparation cluster_conj Conjugation cluster_purify Purification A Lipid Mixture (Primary Lipid, Cholesterol, This compound) B Thin Film Hydration A->B C Extrusion B->C D Addition of Amine-Containing Ligand (e.g., Antibody) C->D Liposomes with reactive surface E Incubation (pH 8.5-9.0) D->E F Removal of Unconjugated Ligand E->F Functionalized Liposomes G Targeted Liposomes F->G Ready for Cellular Assays

Workflow for creating targeted liposomes with this compound.

Diagram 2: Troubleshooting Logic for Unexpected Cytotoxicity

This diagram outlines a logical approach to troubleshooting unexpected cell death when using liposomes formulated with this compound.

G Start Unexpected Cytotoxicity Observed CheckFormulation Review Liposome Formulation Start->CheckFormulation CheckPurity Assess Purity of Liposome Prep CheckFormulation->CheckPurity Lipid ratios appear safe OptimizeFormulation Modify Lipid Ratios (e.g., reduce cationic lipids) CheckFormulation->OptimizeFormulation High % of cytotoxic lipids CheckConcentration Evaluate Liposome Concentration CheckPurity->CheckConcentration Prep is pure Purify Purify Liposomes (e.g., dialysis to remove solvent) CheckPurity->Purify Potential for residual solvent/contaminants Titrate Perform Dose-Response Experiment CheckConcentration->Titrate Concentration may be too high End Optimized, Non-Toxic Formulation OptimizeFormulation->End Purify->End Titrate->End

Decision tree for troubleshooting cytotoxicity issues.

References

strategies to improve the photostability of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the photostability of 16:0 Cyanur PE in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a functionalized lipid where a cyanuric acid derivative (Cyanur) is attached to the headgroup of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) molecule. The "16:0" denotes the two 16-carbon palmitic acid chains. The cyanuric acid-based moiety in this context is a fluorescent probe. While the exact spectral properties are not always provided by vendors, triazine-based fluorophores, like the "Cyanur" group, are a known class of fluorescent dyes.

Q2: What causes the photobleaching of this compound?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. For fluorescent probes like this compound, this process is often initiated by the transition of the fluorophore to an excited triplet state. In this state, the molecule can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then chemically modify and destroy the fluorophore, leading to a loss of fluorescence. The photodegradation of dyes with structures similar to cyanine (B1664457) and other aromatic systems often follows this oxidative pathway.[1][2][3]

Q3: How can I improve the photostability of this compound?

Several strategies can be employed to enhance the photostability of fluorescent probes:

  • Use of Antifading Agents: Incorporating commercially available or self-prepared antifading agents into your imaging medium is a primary strategy. These agents can be broadly categorized into antioxidants and triplet state quenchers.[4][5][6]

  • Deoxygenation of the Medium: Since photobleaching is often an oxidative process, removing dissolved oxygen from the experimental medium can significantly reduce the rate of photobleaching.[2] This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the solution with an inert gas like nitrogen or argon.

  • Minimizing Excitation Light Exposure: Reducing the intensity and duration of the excitation light is a straightforward way to minimize photobleaching. This can be achieved by using neutral density filters, lowering the laser power, and using sensitive detectors that require less signal.

  • Proper Storage: Store this compound protected from light and at the recommended temperature (typically -20°C) to prevent degradation before use.[7]

Troubleshooting Guide

Issue: My this compound signal is fading too quickly during my experiment.

Potential Cause Troubleshooting Steps
High Excitation Light Intensity - Reduce the power of your laser or the intensity of your lamp. - Use a neutral density (ND) filter to attenuate the excitation light. - Decrease the exposure time for each image acquisition.
Presence of Molecular Oxygen - Add an oxygen scavenging system to your imaging buffer (see table below). - Gently purge your buffer with nitrogen or argon before the experiment.
Absence of Photostabilizing Agents - Incorporate antioxidants and/or triplet state quenchers into your imaging medium. See the table below for common agents and their recommended concentrations.[4][5][6][8]
Suboptimal Imaging Buffer pH - Ensure the pH of your buffer is stable and optimal for your experiment, as pH changes can sometimes affect fluorophore stability.
High Local Concentration of the Probe - High concentrations can sometimes lead to self-quenching or aggregation-induced photodegradation. Try using a lower concentration of this compound if possible.

Photostabilizing Agents

The following table summarizes common antifading agents that can be used to improve the photostability of fluorescent probes. It is often beneficial to use a combination of an antioxidant and a triplet state quencher. The optimal concentration may vary depending on the specific experimental conditions and should be empirically determined.

Agent Type Agent Name Typical Concentration Mechanism of Action
Antioxidant Ascorbic Acid (Vitamin C)1-10 mMReduces fluorophore radical cations and scavenges reactive oxygen species.[4][5][6]
Antioxidant n-Propyl Gallate (nPG)1-5 mMScavenges free radicals.[4][5][6]
Antioxidant Trolox0.1-2 mMA water-soluble analog of Vitamin E that acts as an efficient antioxidant.[8]
Triplet State Quencher Cyclooctatetraene (COT)1-2 mMDeactivates the excited triplet state of the fluorophore, preventing reaction with oxygen.[4][6]
Triplet State Quencher 4-Nitrobenzyl alcohol (NBA)1-10 mMCan act as a triplet state quencher.[9]
Enzymatic Oxygen Scavenger Glucose Oxidase/Catalase30-50 µg/mL Glucose Oxidase, 50-100 U/mL Catalase, with 10-20 mM GlucoseRemoves dissolved oxygen from the medium.

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol describes a general method for quantifying the photostability of this compound incorporated into a lipid bilayer on a glass coverslip.

Materials:

  • This compound

  • Matrix lipid (e.g., DOPC or POPC)

  • Chloroform (B151607)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a suitable light source and detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix this compound with the matrix lipid in chloroform at a desired molar ratio (e.g., 1:1000).

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Liposome Formation and Supported Lipid Bilayer (SLB) Creation:

    • Hydrate the lipid film with PBS to form multilamellar vesicles (MLVs).

    • Sonicate or extrude the MLV suspension to create small unilamellar vesicles (SUVs).

    • Clean a glass coverslip thoroughly (e.g., with piranha solution or plasma cleaning).

    • Add the SUV suspension to the cleaned coverslip and incubate to allow the vesicles to fuse and form a supported lipid bilayer.

    • Gently rinse with PBS to remove excess vesicles.

  • Photobleaching Experiment:

    • Mount the coverslip with the SLB on the fluorescence microscope.

    • Locate a uniform area of the bilayer.

    • Set the microscope to acquire a time-lapse series of images. Use consistent settings for excitation intensity, exposure time, and acquisition interval.

    • Continuously illuminate the sample with the excitation light and record the fluorescence intensity over time until it has significantly decreased.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the illuminated region in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential function to determine the photobleaching time constant (τ). A larger τ indicates higher photostability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis p1 Prepare Lipid Mixture (this compound + Matrix Lipid) p2 Create Supported Lipid Bilayer (SLB) on Coverslip p1->p2 e1 Mount Sample on Microscope p2->e1 e2 Continuous Illumination & Time-Lapse Imaging e1->e2 a1 Measure Fluorescence Intensity Over Time e2->a1 a2 Plot Intensity vs. Time a1->a2 a3 Calculate Photobleaching Time Constant (τ) a2->a3

References

addressing background fluorescence in 16:0 Cyanur PE experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from background fluorescence in 16:0 Cyanur PE experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in my this compound experiments?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific probe of interest, in this case, this compound. This intrinsic fluorescence can come from various cellular components or be introduced during sample preparation.[1][2] It poses a significant problem because it can obscure the specific signal from your fluorescent lipid probe, leading to a reduced signal-to-noise ratio, decreased sensitivity, and potentially inaccurate data, especially when detecting low-abundance targets.[2][3]

Q2: What are the most common sources of background fluorescence?

Background fluorescence can stem from both endogenous sources within the sample and exogenous sources introduced during the experimental process.[2]

  • Endogenous Sources (Autofluorescence): These are molecules naturally present in cells and tissues that fluoresce.[3][4] Common examples include:

    • Metabolic Coenzymes: NADH and flavins are major contributors, particularly in metabolically active cells.[1][2]

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent, typically in the blue-green spectrum.[1][2][5]

    • Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a well-known source of broad-spectrum autofluorescence.[3][6][7]

    • Red Blood Cells: The heme group in any remaining red blood cells is a source of autofluorescence.[1][4]

  • Exogenous Sources: These are introduced during sample preparation and handling.

    • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in proteins to create fluorescent products.[1][3][4]

    • Cell Culture Media: Common components like phenol (B47542) red and fetal bovine serum (FBS) can significantly increase background fluorescence.[8]

    • Mounting Media/Reagents: Residue from items like wax-based pens used to create barriers on slides can be inherently fluorescent.[9]

    • Non-Specific Binding: The fluorescent probe itself or antibodies (if used) can bind non-specifically to cellular components.[7][10]

Q3: How can I determine the source of the high background in my experiment?

The first step in troubleshooting is to identify the source of the unwanted fluorescence by using proper controls.[2]

  • Unstained Control: Image a sample of your cells that has gone through all the processing steps (e.g., fixation, permeabilization) but has not been stained with this compound. This will reveal the level of natural autofluorescence from your sample.[1][11]

  • Vehicle Control: If this compound is dissolved in a vehicle like DMSO, treat cells with the vehicle alone to see if it contributes to fluorescence.

  • Secondary Antibody Only Control (if applicable): If you are using secondary antibodies in a multi-color experiment, a control with only the secondary antibody will show if it is binding non-specifically.[6][10]

  • Examine Blank Areas: Look at areas of your slide or dish that do not contain cells. High signal in these areas points to the media, mounting medium, or the vessel itself as the source.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter with background fluorescence.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
High, diffuse background across the entire field of view, including in unstained controls. Fixative-Induced Autofluorescence: Aldehyde fixatives (formaldehyde, glutaraldehyde) are common culprits.[1][4]• Minimize fixation time to the shortest duration necessary for adequate preservation.[4][5]• Switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[1][9]• Treat samples with a reducing agent like Sodium Borohydride after fixation to quench aldehyde-induced fluorescence.[3][5]
Cell Culture Medium Components: Phenol red, FBS, and other additives in the culture medium are fluorescent.[1][8]• For live-cell imaging, switch to a phenol red-free medium for the duration of the experiment.[1][8]• Wash cells thoroughly with Phosphate Buffered Saline (PBS) before fixation and staining.
Endogenous Autofluorescence: Molecules like NADH, flavins, or collagen are naturally present.[1][3]• Use a chemical quenching agent such as Sudan Black B or a commercial reagent like TrueVIEW™.[5][7][9]• Photobleach the sample by exposing it to the excitation light source before adding your fluorescent probe.[6]
Speckled or punctate background staining. Probe Aggregation: The this compound probe may be forming aggregates in the staining solution.[12]• Centrifuge the staining solution at high speed before use to pellet aggregates.[12]• Consider filtering the staining solution through an appropriate syringe filter.[12]
Non-Specific Binding: The probe may be binding non-specifically due to charge interactions.[7][10]• Perform a titration of the this compound concentration to find the lowest effective concentration.[10][12]• Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA), although this is more common for antibody staining.[7]
High background specifically from certain tissue types (e.g., brain, kidney). Lipofuscin Accumulation: These tissues are known to accumulate lipofuscin, a highly autofluorescent pigment.[6][7]• Treat the tissue with a lipofuscin-quenching agent like Sudan Black B or a commercial solution.[7][10]• Note that Sudan Black B can introduce its own fluorescence in the far-red channel.[7]
High Collagen/Elastin Content: Connective tissues have high levels of autofluorescent structural proteins.[1]• Consider spectral separation. If possible, use probes and filters in the far-red or near-infrared spectrum, as autofluorescence is typically lower at these longer wavelengths.[1][8]

Quantitative Data Summary

The following table summarizes common chemical treatments used to reduce background fluorescence. Researchers should always optimize these concentrations and times for their specific cell or tissue type.

ReagentTarget of QuenchingTypical ConcentrationIncubation TimeConsiderations
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescence[3][5]0.1 - 1 mg/mL in PBS or Tris buffer10 - 30 minutesPrepare fresh. Can have variable effects.[5] Must be handled with care.
Sudan Black B Lipofuscin and other lipophilic granules[7][10]0.1% - 0.3% in 70% ethanol10 - 30 minutesEffective for lipofuscin but can fluoresce in the red/far-red channels.[7] Requires thorough washing.
Trypan Blue General quenching0.05% - 0.25% in PBS5 - 10 minutesCan reduce overall signal intensity.
Copper Sulfate (in Ammonium Acetate Buffer) General quenching, particularly for lipofuscin5-10 mM CuSO₄ in 50-100 mM Ammonium Acetate (pH 5.0)10 - 90 minutesCan be effective where other methods fail.[5]

Key Experimental Protocols

Protocol 1: General Staining with this compound (for Fixed Cells)
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy.

  • Washing: Wash cells 2-3 times with warm PBS to remove culture medium.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternative: Fix with ice-cold 100% methanol for 10 minutes at -20°C to potentially reduce aldehyde-induced autofluorescence.[1]

  • Washing: Wash cells 3 times with PBS for 5 minutes each.

  • (Optional) Quenching: If high autofluorescence is expected, perform a quenching step here (see Protocol 2 or 3).

  • (Optional) Permeabilization: If targeting intracellular structures, permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes. Wash 3 times with PBS.

  • Staining: Dilute this compound to the desired working concentration in an appropriate buffer (e.g., PBS). Incubate with cells for the optimized time and temperature, protected from light.

  • Washing: Wash cells 3-5 times with PBS to remove unbound probe.

  • Mounting: Mount coverslips onto slides using an antifade mounting medium.

  • Imaging: Image promptly using appropriate filter sets for the Cyanur dye. Keep exposure times as short as possible to minimize photobleaching.

Protocol 2: Background Quenching with Sodium Borohydride

This protocol is performed after aldehyde fixation.

  • Following fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride (1 mg/mL) in PBS.

  • Incubate the fixed cells with the NaBH₄ solution for 10-15 minutes at room temperature.[3]

  • Wash the cells thoroughly, 3-4 times with PBS for 5 minutes each, to remove all traces of the reducing agent.

  • Proceed with permeabilization and staining.

Protocol 3: Background Quenching with Sudan Black B

This protocol is best for tissues with high lipofuscin content.[7]

  • After fixation and rehydration (for tissue sections), prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • Incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[10]

  • Wash extensively with PBS or 70% ethanol until the excess blue-black stain is removed.

  • Proceed with permeabilization and staining.

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting background fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Background Mitigation cluster_stain Staining & Imaging culture 1. Cell Culture wash1 2. Wash (PBS) culture->wash1 fix 3. Fixation wash1->fix wash1->fix Remove Media Fluorescence quench 4. Quenching (e.g., NaBH4) fix->quench High Autofluorescence from Fixation perm 5. Permeabilization fix->perm If no quenching needed quench->perm stain 6. Stain with This compound perm->stain wash2 7. Wash Unbound Probe stain->wash2 stain->wash2 Remove Non-specific Probe Binding image 8. Mount & Image wash2->image

Caption: Experimental workflow for this compound staining.

troubleshooting_tree start High Background Observed unstained_control Check Unstained Control Sample start->unstained_control unstained_high Background is HIGH in unstained sample unstained_control->unstained_high Yes unstained_low Background is LOW in unstained sample unstained_control->unstained_low No source_autofluor Source: Autofluorescence unstained_high->source_autofluor source_probe Source: Probe / Staining Step unstained_low->source_probe sol_autofluor Solutions: - Use Quenching Agent (Sudan Black B) - Change Fixation Method (Methanol) - Photobleach Sample - Use Phenol-Red Free Media source_autofluor->sol_autofluor sol_probe Solutions: - Titrate (lower) probe concentration - Wash more stringently after staining - Filter probe solution for aggregates source_probe->sol_probe

Caption: Decision tree for troubleshooting background fluorescence.

sources_of_background cluster_endogenous Endogenous Sources (Autofluorescence) cluster_exogenous Exogenous Sources center Background Fluorescence lipofuscin Lipofuscin center->lipofuscin nadh NADH / Flavins center->nadh collagen Collagen / Elastin center->collagen fixatives Aldehyde Fixatives center->fixatives media Culture Media (Phenol Red, FBS) center->media probe Non-specific Staining center->probe

Caption: Common sources of background fluorescence.

References

Technical Support Center: Consistent 16:0 Cyanur PE Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of protocols for consistent 16:0 Cyanur PE liposome (B1194612) formation. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid.[1] The cyanuric chloride headgroup acts as a chemoselective linker, allowing for the covalent conjugation of proteins, peptides, or other amine-containing molecules to the liposome surface.[2][3] This makes it particularly useful for developing targeted drug delivery systems and liposomal vaccines.[4][5]

Q2: What are the key considerations for forming liposomes with this compound?

The formation of liposomes with this compound involves standard liposome preparation techniques, but with special attention to the reactivity of the cyanuric chloride group. Key considerations include:

  • pH of the hydration buffer: The reactivity of cyanuric chloride is pH-dependent. A mild basic pH (around 8.8) is often used for conjugation reactions, but the initial liposome formation may require optimization of the hydration buffer pH to ensure stability and prevent premature hydrolysis of the cyanuric chloride.[6]

  • Temperature: The hydration and extrusion steps should be performed above the phase transition temperature (Tc) of the lipid with the highest Tc in the formulation.[7][8]

  • Co-lipids: The inclusion of other lipids, such as cholesterol or PEGylated lipids, can significantly impact the stability, rigidity, and circulation time of the liposomes.[9]

Q3: How does the cyanuric chloride headgroup affect liposome stability?

The cyanuric chloride headgroup introduces a reactive site on the liposome surface. While this is advantageous for conjugation, it can also be a source of instability if not handled correctly. Premature reaction or hydrolysis of the cyanuric chloride can lead to changes in surface charge and potential aggregation. The stability of lipids synthesized with cyanuric chloride can vary, with some forming stable nanoparticles for at least a month, while others may be unstable within 24 hours.[2][4]

Troubleshooting Guides

Problem 1: Liposome Aggregation During or After Formation
Potential Cause Troubleshooting Step
Incorrect pH of Hydration Buffer The pH can influence the surface charge of the liposomes. For cyanuric chloride-based lipids, hydration at an inappropriate pH may lead to instability. While conjugation is often performed at a mild basic pH, the initial hydration may be optimal under slightly acidic or neutral conditions. It is recommended to test a range of pH values (e.g., 6.5-8.5) for the hydration buffer.[6]
High Concentration of this compound A high density of reactive groups on the liposome surface can lead to inter-liposomal cross-linking. Try reducing the molar percentage of this compound in your lipid formulation.
Absence of Steric Stabilizers Including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation can create a protective hydrophilic layer that prevents aggregation.[10]
Suboptimal Storage Conditions Store liposome suspensions at 4°C. Avoid freezing, as this can disrupt the lipid bilayer.[11]
Problem 2: Low or Inconsistent Liposome Yield
Potential Cause Troubleshooting Step
Incomplete Lipid Film Hydration Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation.[12] Agitate the flask during hydration to ensure the entire lipid film is exposed to the buffer.[7]
Lipid Adherence to Labware Use glass vials and minimize transfers. Rinsing the lipid film vial with a small amount of the hydration buffer can help recover adhered lipids.
Loss During Extrusion Ensure the extruder is assembled correctly and that the filter supports are in place. Pre-wetting the filter with buffer can reduce lipid loss.[13]
Problem 3: Inconsistent Liposome Size Distribution (High Polydispersity Index - PDI)
Potential Cause Troubleshooting Step
Inefficient Extrusion Ensure an odd number of passes through the extruder (e.g., 11 or 21 times) to ensure the final sample is collected from the opposite side of the initial loading.[13] The number of extrusion cycles can impact size homogeneity.[14]
Incorrect Extrusion Temperature Maintain the temperature of the extruder and liposome suspension above the Tc of the lipids throughout the extrusion process.[8][15]
Clogged Extrusion Membrane If high pressure is required, the membrane may be clogged. Replace the polycarbonate membrane.

Experimental Protocols

Protocol 1: this compound Liposome Formation via Thin-Film Hydration and Extrusion

This protocol outlines a general method for preparing unilamellar liposomes containing this compound. The lipid ratios and hydration buffer composition should be optimized for your specific application.

Materials:

  • This compound

  • Co-lipids (e.g., DPPC, Cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES buffer), pH adjusted as required

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound and other lipids in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the flask wall.

    • Dry the film further under high vacuum for at least 1-2 hours to remove residual solvent.

  • Lipid Film Hydration:

    • Warm the hydration buffer to a temperature above the Tc of the lipid with the highest transition temperature in your mixture.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Liposome Sizing by Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).[13]

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the liposome suspension through the membrane a defined number of times (typically an odd number, e.g., 11 or 21 passes).[13]

    • The resulting suspension should contain unilamellar liposomes (LUVs) of a more uniform size.

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Store the final liposome suspension at 4°C.

Data Presentation

Table 1: Factors Influencing this compound Liposome Stability
Parameter Effect on Stability Recommendations
pH Can affect the hydrolysis rate of the cyanuric chloride group and the surface charge of the liposomes.Optimize the pH of the hydration and storage buffers. A neutral to slightly acidic pH may be preferable for storage to minimize hydrolysis.
Temperature Storage above the lipid Tc can increase membrane fluidity and leakage. Freezing can disrupt the bilayer.Store at 4°C.[11] Perform hydration and extrusion above the Tc.[7][8]
Co-Lipid Composition Cholesterol can increase membrane rigidity and reduce leakage. PEGylated lipids can provide steric hindrance to prevent aggregation.[9][10]Incorporate cholesterol at 30-50 mol%. Include 1-5 mol% of a PEGylated lipid if aggregation is an issue.
Ionic Strength High ionic strength can screen surface charges, potentially leading to aggregation.Use buffers with physiological ionic strength (e.g., 150 mM NaCl).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Liposome Formation cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization & Storage dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry hydrate Hydrate with Warm Aqueous Buffer dry->hydrate Add Buffer > Tc agitate Agitate to Form MLVs hydrate->agitate extrude Extrusion through Polycarbonate Membrane agitate->extrude Transfer to Extruder characterize Size, PDI, Zeta Potential (DLS) extrude->characterize store Store at 4°C characterize->store

Experimental workflow for liposome formation.

Troubleshooting_Tree Troubleshooting Inconsistent Liposome Formation cluster_aggregation Problem: Aggregation cluster_size Problem: High PDI / Incorrect Size cluster_yield Problem: Low Yield start Inconsistent Liposome Properties agg_ph Check Hydration Buffer pH start->agg_ph size_temp Verify Extrusion Temperature > Tc start->size_temp yield_hydration Ensure Complete Film Hydration start->yield_hydration agg_peg Incorporate PEG-Lipid agg_ph->agg_peg agg_conc Reduce Cyanur PE Concentration agg_peg->agg_conc size_passes Increase Number of Extrusion Passes size_temp->size_passes size_membrane Check Membrane Integrity size_passes->size_membrane yield_loss Minimize Transfers yield_hydration->yield_loss

Decision tree for troubleshooting liposome formation.

References

improving the signal-to-noise ratio in 16:0 Cyanur PE imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 16:0 Cyanur PE for cellular imaging. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can obscure important biological information. The following guide provides a systematic approach to identifying and resolving common issues in this compound imaging.

Visual Troubleshooting Flowchart

The flowchart below outlines a step-by-step process to diagnose and address common problems encountered during your imaging experiments.

TroubleshootingFlowchart cluster_sample_prep Sample Preparation Issues cluster_imaging_setup Imaging System & Parameters cluster_background_issues High Background & Autofluorescence start Low Signal-to-Noise Ratio in this compound Imaging q_probe_conc Is the this compound concentration optimal? start->q_probe_conc s_probe_conc Titrate probe concentration. Start with a range around the recommended concentration. q_probe_conc->s_probe_conc No q_wash Were unbound probes adequately washed? q_probe_conc->q_wash Yes s_probe_conc->q_wash s_wash Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS). q_wash->s_wash No q_cell_health Are the cells healthy and viable? q_wash->q_cell_health Yes s_wash->q_cell_health s_cell_health Check cell morphology and viability. Ensure optimal culture conditions. q_cell_health->s_cell_health No q_filters Are the excitation and emission filters correctly matched to Cyanur PE's spectra? q_cell_health->q_filters Yes s_cell_health->q_filters s_filters Verify filter specifications against the probe's spectral data. Ensure high transmission efficiency. q_filters->s_filters No q_exposure Is the exposure time optimized? q_filters->q_exposure Yes s_filters->q_exposure s_exposure Increase exposure time for weak signals, but be mindful of photobleaching. Use a sensitive detector. q_exposure->s_exposure No q_light_source Is the light source intensity appropriate? q_exposure->q_light_source Yes s_exposure->q_light_source s_light_source Increase excitation intensity to boost signal, but balance with phototoxicity and photobleaching. q_light_source->s_light_source No q_autofluorescence Is autofluorescence from cells or media contributing to background? q_light_source->q_autofluorescence Yes s_light_source->q_autofluorescence s_autofluorescence Image an unstained control sample. Use specialized low-background imaging media. Consider spectral unmixing if available. q_autofluorescence->s_autofluorescence Yes q_photobleaching Is photobleaching reducing the signal? q_autofluorescence->q_photobleaching No s_autofluorescence->q_photobleaching s_photobleaching Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium. Image a fresh field of view. q_photobleaching->s_photobleaching Yes end_node Improved Signal-to-Noise Ratio q_photobleaching->end_node No s_photobleaching->end_node

Caption: Troubleshooting flowchart for improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the likely spectral properties of this compound?

Q2: How can I reduce background fluorescence from my imaging medium?

A2: Standard cell culture media often contain components like phenol (B47542) red and vitamins that are inherently fluorescent.[1] To minimize this, it is recommended to use an optically clear buffered saline solution or a specialized low-background imaging medium, such as FluoroBrite DMEM, for live-cell imaging.[1][2]

Q3: What is photobleaching and how can I minimize it?

A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to a loss of signal.[2] To minimize photobleaching:

  • Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.[1]

  • Minimize the exposure time.[3]

  • Use a mounting medium containing an anti-fade reagent.[2][4]

  • When observing the sample, use a fresh field of view for image acquisition that has not been previously exposed to intense light.[3]

Q4: My signal is very weak. What are the first things I should check?

A4: For a weak signal, first verify your experimental setup and parameters:

  • Probe Concentration: Ensure you have used an optimal concentration of this compound. A titration experiment is recommended to determine the best concentration for your specific cell type and experimental conditions.

  • Filter Sets: Double-check that your microscope's excitation and emission filters are correctly matched to the spectral properties of your Cyanur dye.[4]

  • Light Path Alignment: Ensure the microscope's light source is properly aligned to provide even and maximal illumination.

  • Detector Settings: Use a sensitive detector and optimize its settings for low-light conditions.

Q5: How does cell health affect my imaging results?

A5: The health of your cells is critical for obtaining reliable and reproducible data. Unhealthy or dying cells can exhibit altered membrane properties, leading to non-specific probe uptake and increased autofluorescence. Always ensure your cells are healthy and growing in optimal conditions before and during the experiment.[1]

Quantitative Data Summary

The choice of appropriate filters and laser lines is critical for maximizing signal and minimizing bleed-through in fluorescence microscopy. The table below provides the approximate spectral properties of common cyanine (B1664457) dyes which can serve as a reference.

FluorophoreExcitation Max (nm)Emission Max (nm)
Cyan 500450495
Cy2492510
Cy3550570
Cy5650670

Note: The spectral properties of cyanine dyes can be influenced by their local environment. Always consult the manufacturer's data for your specific probe.

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound

This protocol provides a general framework for labeling and imaging live cells with this compound. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental goals.

Materials:

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Live cells cultured on imaging-compatible dishes or slides

  • Optically clear, low-background imaging medium (e.g., FluoroBrite DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Plate cells on imaging dishes or slides and allow them to adhere and grow to the desired confluency. Ensure cells are healthy and evenly distributed.

  • Probe Preparation:

    • Prepare a working solution of this compound in the imaging medium. The final concentration should be determined through titration, but a starting range of 1-5 µM is common for fluorescent lipid probes.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate at 37°C. Incubation time can vary (e.g., 15-30 minutes) and should be optimized.

  • Washing:

    • After incubation, remove the labeling solution.

    • Wash the cells 2-3 times with pre-warmed imaging medium or PBS to remove unbound probe and reduce background fluorescence.[5]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the sample on the microscope stage, ensuring the environment is maintained at 37°C and with appropriate CO2 levels if required for long-term imaging.[1]

    • Set up the microscope with the appropriate filter cube for the Cyanur dye.

    • Use the lowest possible excitation light intensity and exposure time to acquire images while still obtaining a good signal.

    • Acquire images using a sensitive camera.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Healthy Cells in Culture prep_probe Prepare this compound Working Solution start->prep_probe label_cells Incubate Cells with Probe prep_probe->label_cells wash_cells Wash to Remove Unbound Probe label_cells->wash_cells add_media Add Fresh Imaging Medium wash_cells->add_media imaging Image on Microscope (Optimized Settings) add_media->imaging analysis Data Analysis imaging->analysis

References

dealing with non-specific binding of 16:0 Cyanur PE in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 16:0 Cyanur PE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays, with a specific focus on addressing challenges related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled lipid probe. It consists of a phosphatidylethanolamine (B1630911) (PE) lipid with a 16-carbon saturated acyl chain (16:0) and a cyanine (B1664457) dye (Cyanur) attached to its headgroup. It is designed to be incorporated into cellular membranes, allowing for the visualization and study of membrane dynamics and lipid trafficking in living and fixed cells.

Q2: What are the primary causes of non-specific binding of this compound?

Non-specific binding of fluorescent lipid probes like this compound can arise from several factors:

  • Hydrophobic Interactions: The hydrophobic acyl chains of the lipid probe can interact non-specifically with hydrophobic regions of cellular proteins and other structures.

  • Electrostatic Interactions: The charged headgroup of the phosphatidylethanolamine and the cyanine dye can interact with oppositely charged molecules on the cell surface or within the cell.

  • Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that may bind indiscriminately to cellular structures.

  • Cell Health and Viability: Unhealthy or dead cells often exhibit increased membrane permeability and autofluorescence, leading to higher non-specific signals.

  • Fixation and Permeabilization Artifacts: The methods used to fix and permeabilize cells can alter membrane integrity and expose intracellular components that may non-specifically bind the probe.

Q3: What are the initial steps to take if I observe high background fluorescence?

If you are experiencing high background fluorescence, it is recommended to first perform a series of control experiments to identify the source of the issue. A crucial first step is to image an unstained sample of your cells under the same imaging conditions. This will help you determine the level of cellular autofluorescence. If the unstained control shows low fluorescence, the high background is likely due to the probe's non-specific binding.[1]

Troubleshooting Guide: Non-Specific Binding of this compound

This guide provides a systematic approach to diagnose and resolve common issues related to non-specific binding of this compound.

Issue 1: High, Diffuse Background Staining Throughout the Cell

Possible Causes:

  • Probe concentration is too high.

  • Inadequate washing after staining.

  • Suboptimal incubation time.

Solutions:

Troubleshooting Step Recommendation Rationale
Optimize Probe Concentration Perform a concentration titration series (e.g., 0.1, 0.5, 1, 5, 10 µM) to find the lowest concentration that provides a specific signal with minimal background.Excessive probe concentration is a common cause of high background.[2][3]
Optimize Washing Steps Increase the number and duration of washes with an appropriate buffer (e.g., PBS or HBSS) after incubation with the probe. A typical starting point is 3-4 washes of 5 minutes each.[4]Thorough washing is essential to remove unbound or loosely bound probe molecules.
Adjust Incubation Time Test a range of incubation times (e.g., 15, 30, 60 minutes) to determine the optimal duration for specific labeling without excessive background.Prolonged incubation can lead to increased non-specific uptake and binding.[1]
Issue 2: Punctate or Aggregated Staining

Possible Causes:

  • Probe aggregation in the staining solution.

  • Binding to intracellular vesicles or lipid droplets.

Solutions:

Troubleshooting Step Recommendation Rationale
Prepare Fresh Probe Solution Always prepare fresh dilutions of this compound from a stock solution immediately before use.Stock solutions can degrade over time, and repeated freeze-thaw cycles can promote aggregation.
Incorporate a Surfactant Add a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.05% v/v), to the staining and washing buffers.Surfactants can help to prevent probe aggregation and reduce non-specific hydrophobic interactions.[5]
Use a Blocking Agent Pre-incubate cells with a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 1-5% in your staining buffer.BSA can block non-specific binding sites on the cell surface and other cellular components.[5]
Issue 3: High Background in Fixed and Permeabilized Cells

Possible Causes:

  • Fixation method is inducing autofluorescence.

  • Permeabilization is causing probe redistribution or binding to newly exposed intracellular sites.

Solutions:

Troubleshooting Step Recommendation Rationale
Test Different Fixatives If using aldehyde-based fixatives like formaldehyde, consider trying an organic solvent fixative like ice-cold methanol (B129727) or acetone, or vice versa.Different fixation methods can have varying effects on lipid preservation and autofluorescence.
Optimize Permeabilization Use a milder permeabilization agent (e.g., saponin (B1150181) or digitonin) instead of a stronger detergent like Triton X-100. Titrate the concentration of the permeabilizing agent.Strong detergents can disrupt membranes and solubilize lipids, leading to artifacts.
Post-Fixation Staining Perform staining with this compound after fixation and permeabilization to assess binding to intracellular structures.This can help to differentiate between plasma membrane staining and intracellular non-specific binding.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol provides a starting point for labeling live cells. Optimization of concentrations and incubation times is highly recommended.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Serum-free cell culture medium or a balanced salt solution (e.g., HBSS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the labeling solution by diluting the this compound stock solution in serum-free medium to the desired final concentration (start with a range of 1-5 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.

  • Remove the labeling solution and wash the cells 3-4 times with pre-warmed PBS or serum-free medium for 5 minutes each.

  • Replace with fresh culture medium and image the cells.

Protocol 2: Assessing Non-Specific Binding with Blocking Agents

This protocol helps to determine the effectiveness of blocking agents in reducing non-specific binding.

Materials:

  • Protocol 1 materials

  • Bovine Serum Albumin (BSA)

  • Tween-20

Procedure:

  • Prepare three sets of cells for staining.

  • Set 1 (Control): Follow the General Staining Protocol (Protocol 1).

  • Set 2 (BSA Blocking):

    • Prepare a blocking buffer of 3% BSA in serum-free medium.

    • Pre-incubate the cells with the blocking buffer for 30 minutes at 37°C.

    • Prepare the this compound labeling solution in the 3% BSA blocking buffer.

    • Proceed with steps 3-5 of the General Staining Protocol using the BSA-containing solutions.

  • Set 3 (Tween-20):

    • Prepare staining and washing solutions containing 0.05% Tween-20.

    • Follow the General Staining Protocol using the Tween-20-containing solutions.

  • Image all three sets of cells using identical acquisition settings and compare the levels of background fluorescence.

Potential Off-Target Effects and Signaling Pathway Considerations

While this compound is designed as a membrane probe, its components, phosphatidylethanolamine and a cyanine dye, have known biological activities that could lead to off-target effects, especially in cases of significant non-specific binding.

  • Phosphatidylethanolamine (PE) Signaling: PE and its metabolites, such as lysophosphatidylethanolamine (LPE), are involved in various cellular processes including membrane fusion and cell signaling.[6] 16:0 Lyso-PE, a related molecule, is known to activate G protein-coupled receptors (GPCRs), leading to downstream signaling cascades.[7] Significant intracellular accumulation of this compound could potentially interfere with these pathways.

  • Cyanine Dye Effects: Some cyanine dyes have been reported to preferentially accumulate in mitochondria due to their cationic nature.[8][9] This could potentially disrupt mitochondrial function or lead to misleading localization data if the probe is assumed to be exclusively in the plasma membrane. It is also important to note that some cyanine dyes can have phototoxic effects upon illumination.[8]

Visualizing Experimental Workflows

Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_high High Autofluorescence check_autofluorescence->autofluorescence_high Yes autofluorescence_low Low Autofluorescence (Probe-related issue) check_autofluorescence->autofluorescence_low No end_bad Further Optimization Needed autofluorescence_high->end_bad optimize_concentration Titrate Probe Concentration autofluorescence_low->optimize_concentration optimize_washing Increase Wash Steps optimize_concentration->optimize_washing add_blockers Add Blocking Agents (e.g., BSA, Tween-20) optimize_washing->add_blockers check_fixation Review Fixation/ Permeabilization add_blockers->check_fixation end_good Problem Resolved check_fixation->end_good

Caption: A flowchart for troubleshooting non-specific binding.

General Staining Protocol Workflow

Staining_Protocol prep_cells Prepare Live Cells prepare_solution Prepare Labeling Solution (this compound in serum-free medium) prep_cells->prepare_solution wash1 Wash Cells with PBS prepare_solution->wash1 incubate Incubate with Labeling Solution (37°C, 15-30 min) wash1->incubate wash2 Wash Cells 3-4x with PBS incubate->wash2 image Image Cells wash2->image

Caption: A workflow for the general live-cell staining protocol.

Potential Signaling Interference Pathway

Signaling_Interference probe This compound (Non-specific binding) pe_pathway Phosphatidylethanolamine Signaling Pathways probe->pe_pathway PE moiety cyanine_effect Cyanine Dye Accumulation (e.g., in Mitochondria) probe->cyanine_effect Cyanine moiety downstream Potential Downstream Effects: - Altered membrane properties - Disrupted signaling cascades - Mitochondrial dysfunction pe_pathway->downstream cyanine_effect->downstream

Caption: Potential off-target signaling interference pathways.

References

optimization of storage conditions for 16:0 Cyanur PE to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound should be stored as a powder at -20°C in a tightly sealed glass container with a Teflon-lined cap.[1][2][3][4][5][6] Before opening, it is critical to allow the container to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis.[3][4] Under these conditions, the product is stable for at least one year.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is the hydrolysis of the cyanuric chloride headgroup. This functional group is highly susceptible to moisture. The rate of hydrolysis is significantly influenced by pH, being slower in acidic conditions (pH ≤ 6) and accelerating in neutral to alkaline conditions (pH ≥ 7).[5][7][8] Additionally, as a cyanuric chloride derivative, it may be susceptible to photodegradation upon exposure to light.[9] A secondary concern for all phospholipids (B1166683) is the hydrolysis of the ester linkages at the glycerol (B35011) backbone, which can be catalyzed by acidic or basic conditions, leading to the formation of lysophospholipids and free fatty acids.[10]

Q3: My this compound solution is cloudy or has formed a precipitate. What is the cause?

A3: This is likely due to the hydrolysis of the cyanuric chloride moiety. When this compound is exposed to moisture, especially under neutral or alkaline conditions, the cyanuric ring can hydrolyze to form less soluble cyanuric acid or its chlorinated derivatives.[9] To prevent this, always use anhydrous solvents and handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q4: Can I store this compound in an aqueous suspension or as part of a liposomal formulation?

A4: While you can prepare aqueous suspensions or liposomes for immediate use, long-term storage in aqueous media is not recommended due to the risk of hydrolysis.[10] If short-term storage of a liposomal formulation is necessary, it should be kept at 4-8°C (refrigerated, not frozen) and buffered at a slightly acidic to neutral pH (ideally pH 6.0-7.0) to minimize the hydrolysis rate.[10] Freezing liposomal suspensions can damage the vesicle structure, leading to leakage.[11]

Q5: Is this compound involved in any known biological signaling pathways?

A5: Currently, there is no evidence to suggest that this compound itself is a direct participant in biological signaling pathways. Its design as a functionalized lipid is primarily to serve as a stable anchor in a lipid bilayer with a reactive cyanuric chloride headgroup available for covalent conjugation to proteins, peptides, or other molecules.[12] The signaling effects would arise from the molecule that is conjugated to the lipid, not the lipid linker itself.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low conjugation efficiency to my target molecule 1. Hydrolysis of Cyanur PE: The reactive chlorine atoms on the cyanuric ring have been hydrolyzed by moisture, rendering them unable to react with your molecule. 2. Steric Hindrance: The target molecule's reactive group is sterically hindered, preventing its approach to the cyanur ring. 3. Incorrect pH: The pH of the reaction buffer is not optimal for the nucleophilic attack by your target molecule.1. Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents. If possible, perform the conjugation reaction under an inert atmosphere. Prepare the liposomes or lipid solution containing Cyanur PE immediately before the conjugation step. 2. Use a Linker/Spacer: Consider modifying your target molecule with a flexible spacer arm to reduce steric hindrance. 3. Optimize Reaction pH: The substitution of chlorine on the cyanuric ring is pH-dependent. For reactions with amines, a slightly basic pH (7.5-8.5) is often used to ensure the amine is deprotonated and nucleophilic, but be aware this also accelerates hydrolysis. A careful balance must be struck.
Aggregated liposomes after formulation 1. High PE Concentration: Phosphatidylethanolamine (PE) lipids, due to their conical shape and small headgroup, can induce negative curvature stress and promote aggregation, especially at high molar percentages.[11] 2. Improper Hydration: The lipid film was not fully hydrated, leading to large, poorly formed vesicles.1. Optimize Lipid Composition: Keep the molar percentage of this compound and other PE-containing lipids below 50 mol%. Include lipids like phosphatidylcholine (PC) and cholesterol to improve bilayer stability and reduce aggregation.[13] 2. Ensure Proper Hydration: Hydrate the lipid film above the phase transition temperature (Tc) of all lipids in the mixture. Vortexing and sonication can help break up aggregates and form a more uniform suspension.
Inconsistent results in cell-based assays 1. Degradation of Stock Solution: The this compound in your organic stock solution has degraded over time due to repeated warming/cooling cycles and exposure to atmospheric moisture. 2. Variability in Liposome (B1194612) Preparation: Inconsistent preparation methods (e.g., hydration time, extrusion pressures) lead to batch-to-batch variability in liposome size, lamellarity, and surface chemistry.1. Aliquot Stock Solutions: After dissolving the powder in an anhydrous organic solvent, aliquot the solution into single-use glass vials under an inert atmosphere and store at -20°C. This minimizes freeze-thaw cycles and exposure to moisture. 2. Standardize Liposome Protocol: Follow a consistent, well-documented protocol for liposome preparation. Characterize each batch for particle size, polydispersity index (PDI), and zeta potential to ensure consistency before use in assays.

Data Presentation

Table 1: Qualitative Stability of this compound Under Stress Conditions

Condition Parameter Storage Form Expected Stability Primary Degradation Product(s)
Temperature -20°CPowder (in glass, sealed)High (>1 year)Minimal degradation
4°CAqueous Suspension/LiposomesLow to Moderate (Days to weeks)Hydrolyzed Cyanur PE, Lysophospholipid
25°C (Room Temp)Aqueous Suspension/LiposomesLow (Hours to days)Hydrolyzed Cyanur PE, Lysophospholipid
pH pH 4.0 - 6.0Aqueous Suspension/LiposomesModerate Acid-catalyzed ester hydrolysis (slower cyanur hydrolysis)
pH 7.0 - 7.4Aqueous Suspension/LiposomesLow Base-catalyzed cyanur hydrolysis, ester hydrolysis
pH > 8.0Aqueous Suspension/LiposomesVery Low Rapid base-catalyzed cyanur and ester hydrolysis
Light UV or Prolonged DaylightPowder or SolutionLow Photodegradation products of the cyanur ring
Atmosphere Air (with moisture)Powder (unsealed) or SolutionLow Hydrolysis products
Inert Gas (Argon/Nitrogen)Powder or Anhydrous SolutionHigh Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Anhydrous Chloroform and Methanol

  • HPLC-grade Water, Acetonitrile

  • Formic Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with MS or CAD detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous chloroform:methanol (9:1 v/v).

  • Stress Conditions: For each condition, transfer an aliquot of the stock solution to a clean glass vial, evaporate the solvent under nitrogen, and resuspend in the stress solution.

    • Acid Hydrolysis: 1 M HCl at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 min, 1, 2, and 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 24 and 48 hours, then dissolve for analysis.

    • Photodegradation: Expose a solution in quartz cuvettes to UV light (254 nm) for 2, 6, 12, and 24 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-MS Method

This method is a starting point for the analysis of this compound and its degradation products.[14][15][16]

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: UPLC or HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) or a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 80% A, 20% B

    • 2-15 min: Linear gradient to 0% A, 100% B

    • 15-18 min: Hold at 100% B

    • 18-20 min: Return to 80% A, 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection (Positive Ion Mode):

    • Scan Range: m/z 100-1200.

    • Monitor for expected ions:

      • This compound [M+H]⁺: ~m/z 861.4

      • Mono-hydrolyzed Product [M-Cl+OH+H]⁺: ~m/z 843.4

      • Di-hydrolyzed Product (Cyanuric Acid-PE) [M-2Cl+2OH+H]⁺: ~m/z 825.4

      • 16:0 Lyso-PE [M+H]⁺: ~m/z 482.3

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway (Moisture, pH > 7) cluster_ester Ester Hydrolysis A This compound (Dichlorotriazine) B Mono-hydrolyzed Intermediate (Monochlorotriazine) A->B + H₂O - HCl D 16:0 Lyso-PE A->D + H₂O - Palmitic Acid C Di-hydrolyzed Product (Cyanuric Acid-PE) B->C + H₂O - HCl E Glycerophosphoethanolamine C->E + 2 H₂O - 2 Palmitic Acid

Caption: Primary degradation pathways for this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare this compound Stock Solution stress Expose aliquots to stress conditions (pH, Temp, Light, Oxidizer) start->stress control Prepare unstressed control sample start->control hplc Inject sample onto C18 HPLC Column stress->hplc control->hplc detect Detect with MS and/or CAD hplc->detect quant Quantify parent peak area and new peaks detect->quant identify Identify degradation products by m/z quant->identify report Report % degradation and identify degradation pathways identify->report

Caption: Experimental workflow for a stability study.

Troubleshooting_Logic r_node r_node start Poor Experimental Outcome? q1 Is it a conjugation reaction issue? start->q1 q2 Is it a liposome formulation issue? q1->q2 No r1 Check for hydrolysis: Use anhydrous solvents. Optimize reaction pH. q1->r1 Yes q3 Are results inconsistent? q2->q3 No r2 Check lipid composition: Keep PE% < 50%. Ensure full hydration. q2->r2 Yes r3 Check storage & handling: Aliquot stock solutions. Standardize protocol. q3->r3 Yes end Problem Resolved r1->end r2->end r3->end

Caption: Decision tree for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to Lipid Tracking: 16:0 Cyanur PE vs. NBD-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, the ability to track the movement and localization of lipids is paramount. Fluorescently labeled lipid analogs are indispensable tools in this endeavor, enabling researchers to visualize and quantify lipid dynamics in real-time. This guide provides a detailed comparison of two such probes: the well-established 16:0 NBD-PE and the less characterized 16:0 Cyanur PE.

Introduction to Fluorescent Lipid Probes

Fluorescent lipid probes are analogs of natural lipids that have been chemically modified to include a fluorophore. These probes can be incorporated into cellular membranes, allowing for the direct observation of lipid trafficking, membrane organization, and fusion events using fluorescence microscopy techniques. The ideal fluorescent lipid probe should exhibit high brightness, photostability, and minimal perturbation of the natural lipid's behavior.

NBD-PE: A Widely Utilized Fluorescent Phospholipid

1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine (16:0 NBD-PE) is a widely used fluorescent phospholipid analog. The nitrobenzoxadiazole (NBD) fluorophore is attached to the headgroup of phosphatidylethanolamine (B1630911) (PE). It is a popular choice for a variety of applications due to its environmental sensitivity and well-documented performance.

Key Features of NBD-PE:

  • Green Emission: NBD has an excitation maximum around 460 nm and an emission maximum around 530 nm, making it compatible with standard FITC/GFP filter sets.

  • Environmental Sensitivity: The fluorescence quantum yield of NBD is sensitive to the polarity of its environment, which can be used to probe changes in membrane properties.

  • Versatility: NBD-PE has been successfully used in a wide range of applications, including studies of lipid transport, membrane fusion, and the biogenesis of organelles.

This compound: A Potentially Versatile but Less Characterized Alternative

This compound is a dipalmitoyl-sn-glycero-3-phosphoethanolamine where the headgroup is modified with a cyanuric chloride moiety. Cyanuric chloride is a triazine compound with three reactive chlorine atoms. This functional group suggests that this compound may offer unique possibilities for further chemical modification.

Inferred Properties and Potential of this compound:

  • Reactive Handle: The key feature of the cyanur group is its reactivity. The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines and thiols, in a stepwise manner by controlling the reaction temperature. This opens up the possibility for creating multifunctional lipid probes by attaching other molecules of interest, such as targeting ligands or other fluorophores.

  • Potential for Multimodal Probes: The sequential reactivity of cyanuric chloride could allow for the creation of lipid probes for multimodal imaging or theranostic applications.

  • Unknown Photophysical Properties: To date, there is a lack of published data on the intrinsic fluorescence and photophysical properties of this compound itself. It is possible that the cyanur moiety is intended as a reactive platform rather than a fluorophore. If it is fluorescent, its spectral properties, quantum yield, and photostability would need to be thoroughly characterized.

Performance Comparison

Due to the limited experimental data available for this compound, a direct quantitative comparison with NBD-PE is not currently possible. The following table summarizes the known properties of NBD-PE and the inferred characteristics of this compound.

Feature16:0 NBD-PEThis compound (Inferred)
Fluorophore Nitrobenzoxadiazole (NBD)Cyanuric Chloride derivative (fluorescence unconfirmed)
Excitation Max. ~460 nmUnknown
Emission Max. ~530 nmUnknown
Quantum Yield Environment-dependentUnknown
Photostability ModerateUnknown
Key Feature Environmental sensitivityReactive handle for further functionalization
Primary Use Direct lipid trackingPotential as a platform for creating multifunctional lipid probes
Published Data ExtensiveVery limited

Experimental Protocols

The following is a generalized protocol for labeling live cells with fluorescent lipid probes. This protocol would be a starting point for both NBD-PE and would require optimization for a new probe like this compound.

Live-Cell Labeling with Fluorescent Lipid Probes

Materials:

  • Fluorescent lipid probe (e.g., 16:0 NBD-PE) stock solution (1 mM in ethanol (B145695) or DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent lipid probe in imaging medium. A typical final concentration is 1-5 µM. It is recommended to complex the lipid probe with BSA to facilitate its delivery to the cells. To do this, mix the lipid stock solution with a BSA solution in imaging medium.

  • Cell Labeling: Wash the cells once with warm PBS. Replace the medium with the lipid probe-containing imaging medium.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time will depend on the cell type and the specific probe.

  • Washing: Remove the labeling solution and wash the cells two to three times with warm imaging medium or PBS to remove unincorporated probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Note: For a new probe like this compound, it would be crucial to first determine its spectral properties to select the correct excitation and emission filters. Furthermore, optimization of the probe concentration and incubation time would be necessary to achieve good signal-to-noise ratio while minimizing potential cytotoxicity.

Visualizing Experimental Workflows

Logical Workflow for Comparing Fluorescent Lipid Probes

The following diagram illustrates a logical workflow for the characterization and comparison of a new fluorescent lipid probe against an established one.

G cluster_0 Probe Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation Probe_A Established Probe (e.g., NBD-PE) Liposome_Prep Prepare Labeled Liposomes Probe_A->Liposome_Prep Probe_B New Probe (e.g., this compound) Spectroscopy Determine Absorption/ Emission Spectra Probe_B->Spectroscopy Quantum_Yield Measure Quantum Yield Spectroscopy->Quantum_Yield Photostability_Assay Assess Photostability Quantum_Yield->Photostability_Assay Photostability_Assay->Liposome_Prep Microscopy_Liposomes Image Liposomes Liposome_Prep->Microscopy_Liposomes Cell_Labeling Live Cell Labeling Microscopy_Liposomes->Cell_Labeling Toxicity_Assay Assess Cytotoxicity Cell_Labeling->Toxicity_Assay Microscopy_Cells Live Cell Imaging & Lipid Tracking Cell_Labeling->Microscopy_Cells Data_Analysis Quantitative Analysis of Lipid Dynamics Microscopy_Cells->Data_Analysis

Caption: Workflow for characterizing and comparing fluorescent lipid probes.

Experimental Workflow for Lipid Tracking

The diagram below outlines the key steps in a typical lipid tracking experiment using a fluorescent probe.

G Start Start: Select Fluorescent Lipid Probe Cell_Culture Culture Cells on Imaging Dish Start->Cell_Culture Probe_Prep Prepare Probe-BSA Complex Cell_Culture->Probe_Prep Labeling Incubate Cells with Probe Probe_Prep->Labeling Wash Wash to Remove Unbound Probe Labeling->Wash Imaging Acquire Time-Lapse Fluorescence Images Wash->Imaging Analysis Analyze Image Series: - Track Vesicles - Quantify Dynamics Imaging->Analysis End End: Interpret Results Analysis->End

Caption: A typical workflow for a lipid tracking experiment in live cells.

Conclusion

NBD-PE remains a reliable and well-characterized tool for a wide array of lipid tracking applications. Its known spectral properties and extensive use in the literature make it a dependable choice for researchers.

This compound, on the other hand, represents a potential platform for the development of novel, multifunctional lipid probes. Its key advantage lies in the reactive cyanuric chloride headgroup, which allows for further chemical modifications. However, a significant amount of basic characterization is required to establish its utility as a fluorescent probe. Researchers interested in developing novel imaging agents or customized lipid probes may find this compound to be a valuable starting point. For routine lipid tracking experiments where a well-understood probe is required, NBD-PE is currently the more appropriate choice. Further research into the photophysical properties and biological behavior of this compound is needed to fully assess its potential in the field of lipid research.

A Comparative Guide to Fluorescent Probes for Membrane Fusion Studies: 16:0 Cyanur PE vs. Rhodamine-PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate process of membrane fusion, the choice of fluorescent probe is paramount to obtaining accurate and reliable data. This guide provides a detailed comparison of the well-established Rhodamine-PE and the less-characterized 16:0 Cyanur PE for use in membrane fusion assays. While Rhodamine-PE has a long history of application, this guide also explores the potential, albeit largely hypothetical, advantages and disadvantages of this compound based on its chemical structure.

Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking. Studying the dynamics of lipid mixing during fusion often relies on fluorescent lipid analogs that report on the merging of two distinct membranes. The ideal probe should be photostable, have a high quantum yield, and minimally perturb the biological system under investigation.

Rhodamine-PE: The Established Workhorse

Rhodamine-PE is a widely used fluorescent phospholipid analog for monitoring membrane fusion.[1][2] Its utility stems from its excellent photophysical properties, including high molar absorptivity and good photostability.[3][4][][] Rhodamine-PE is typically employed in two main types of lipid mixing assays: Förster Resonance Energy Transfer (FRET)-based assays and self-quenching assays.

In FRET-based assays , Rhodamine-PE is commonly paired with a donor fluorophore, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)phosphatidylethanolamine).[7][8][9] When donor- and acceptor-labeled vesicles fuse with an unlabeled population, the dilution of the probes leads to a decrease in FRET efficiency, which can be monitored as an increase in donor fluorescence or a decrease in acceptor fluorescence upon donor excitation.[7][10]

In self-quenching assays , vesicles are labeled with a high concentration (1-10 mol%) of a rhodamine derivative, often octadecyl rhodamine B (R18), which leads to fluorescence quenching.[7][11][12][13] Fusion with unlabeled membranes results in the dilution of the probe and a subsequent increase in fluorescence intensity, or "dequenching".[7][11][12]

Despite its widespread use, Rhodamine-PE is not without its drawbacks. A significant concern is the bulky nature of the rhodamine headgroup, which has been speculated to sterically hinder the fusion process, potentially leading to an underestimation of fusion rates.[14] Additionally, in some assay configurations, spontaneous transfer of the probe between membranes has been reported, which can lead to artifacts.[7]

This compound: A Potential Alternative?

This compound is a phospholipid derivative where the headgroup is functionalized with cyanuric chloride, a triazine compound. As of this writing, there is a notable lack of published experimental data on the use of this compound in membrane fusion assays. Therefore, its performance characteristics in this application remain largely speculative.

The cyanuric chloride headgroup possesses unique chemical properties. It is a highly reactive molecule with three chlorine atoms that can be substituted in a step-wise manner with nucleophiles, a reactivity that is temperature-dependent.[15][16][17][18] This inherent reactivity could be a double-edged sword. While it might offer opportunities for covalent labeling or specific interactions, it could also lead to unintended reactions with proteins or other biomolecules in the assay system, potentially causing artifacts. The stability of the cyanur-PE conjugate under physiological conditions and during the fusion process would need to be carefully evaluated.

The photophysical properties of a cyanur-based fluorophore would also need to be thoroughly characterized in the context of a lipid membrane environment to determine its suitability for fluorescence-based assays.

Performance Comparison

The following table summarizes the known properties of Rhodamine-PE and the inferred, hypothetical properties of this compound for membrane fusion studies. It is critical to note that the information for this compound is not based on experimental data in this context and should be approached with caution.

FeatureRhodamine-PEThis compound (Hypothetical)
Assay Types FRET (with donor), Self-quenching[7][8][9][12]To be determined; potentially FRET or self-quenching depending on photophysical properties.
Mechanism Dilution of probes upon membrane mixing leads to a change in fluorescence (decrease in FRET or increase in dequenching).[7]Assumed to be similar to other fluorescent lipid probes.
Photostability Generally good to excellent.[3][4][][]Unknown. Dependent on the cyanur fluorophore characteristics.
Quantum Yield High.Unknown.
Potential Artifacts Bulky headgroup may hinder fusion[14]; potential for spontaneous probe transfer.[7]Potential for non-specific reactions due to the reactive cyanuric chloride headgroup; potential for membrane perturbation.
Advantages Well-characterized; commercially available in various acyl chain compositions; established protocols.The triazine ring might offer a different headgroup interaction profile compared to rhodamine.
Disadvantages Potential for steric hindrance[14]; susceptibility to photobleaching under intense illumination.Lack of experimental data; unknown photophysical properties in membranes; potential for chemical reactivity artifacts.[15][16][18]

Experimental Protocols

Below is a generalized protocol for a lipid-mixing assay using FRET, which can be adapted for fluorescently labeled PEs.

Preparation of Labeled and Unlabeled Liposomes
  • Lipid Film Formation: Prepare lipid mixtures in chloroform. For FRET-labeled liposomes, include a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) at a concentration of 0.5-1.5 mol% each. For unlabeled liposomes, use only the desired structural lipids.

  • Drying: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of a glass tube. Further dry under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Membrane Fusion Assay
  • Reaction Mixture: In a fluorometer cuvette, mix the labeled liposomes (containing both donor and acceptor probes) with a molar excess of unlabeled liposomes (e.g., a 1:9 ratio).

  • Baseline Measurement: Record the baseline fluorescence of the mixture. For a FRET assay, excite at the donor's excitation wavelength (e.g., ~460 nm for NBD-PE) and record the emission of both the donor (e.g., ~535 nm) and the acceptor (e.g., ~590 nm for Rhodamine-PE).

  • Initiation of Fusion: Induce fusion by adding a fusogen (e.g., Ca²⁺, polyethylene (B3416737) glycol (PEG), or specific proteins).

  • Monitoring Fluorescence: Continuously record the fluorescence intensity over time. A decrease in FRET (increase in donor fluorescence and/or decrease in acceptor fluorescence) indicates lipid mixing.

  • Maximum Dequenching/Minimum FRET: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and achieve maximal probe dilution. This value represents 100% lipid mixing.

  • Data Analysis: Normalize the fluorescence change to the initial and maximum values to quantify the extent of fusion.

Visualizing the Experimental Workflow

Membrane_Fusion_FRET_Assay cluster_0 Initial State cluster_1 Fusion Event cluster_2 Fluorescence Signal LabeledVesicle Labeled Vesicle Donor (D) + Acceptor (A) FusedVesicle Fused Vesicle Diluted D + A LabeledVesicle->FusedVesicle Fusion InitialSignal High FRET (Low Donor Emission) LabeledVesicle->InitialSignal UnlabeledVesicle Unlabeled Vesicle UnlabeledVesicle->FusedVesicle FinalSignal Low FRET (High Donor Emission) FusedVesicle->FinalSignal

References

Assessing the Cross-Reactivity of 16:0 Cyanur PE with Cellular Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the functionalized lipid, 16:0 Cyanur PE, with cellular components. Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document focuses on established methodologies and provides a comparative context with alternative lipid probes. The objective is to equip researchers with the necessary protocols and conceptual frameworks to evaluate the specificity of this compound in their experimental systems.

Introduction to this compound

This compound is a functionalized lipid where a cyanuric chloride molecule is attached to the headgroup of a phosphoethanolamine (PE) lipid with two palmitic acid (16:0) chains.[1][2][3][4] The cyanuric chloride group provides a reactive site for covalent modification, making it a potential tool for various biochemical applications. However, the inherent reactivity of this group also raises the possibility of off-target reactions with cellular nucleophiles, leading to cross-reactivity with unintended cellular components. Understanding this cross-reactivity is crucial for the valid interpretation of experimental results.

Comparative Analysis of Lipid Probes

FeatureThis compound (Hypothetical Data)16:0 Biotinyl PE18:1 Dansyl PEClick-Chemistry Probes (e.g., Alkyne/Azide)Photoreactive Probes
Primary Use Covalent labeling of interacting moleculesAffinity purification, detectionFluorescence imaging, FRET assays[5][6]Bioorthogonal labeling and imaging[7][8][9]Photo-crosslinking to identify interactors[10][11][12][13][14]
Potential Cross-Reactivity High (reactive cyanuric chloride)Low (biotin-avidin interaction is highly specific)Moderate (non-specific hydrophobic interactions)Low (bioorthogonal reaction)High (highly reactive species upon photoactivation)
Cell Permeability Expected to be cell permeableGenerally cell permeable[15]Cell permeableCan be cell permeableCan be cell permeable
Detection Method Mass spectrometry, antibody against the labeled proteinStreptavidin-based detection (e.g., Western blot, fluorescence)[16]Fluorescence microscopy[17]Click reaction with a reporter molecule (e.g., fluorophore, biotin)Mass spectrometry, Western blot
Advantages Forms stable covalent bondsHigh affinity and specificity of biotin-avidin interactionEnvironment-sensitive fluorescenceHigh specificity of the click reactionCovalently traps transient interactions
Limitations Potential for high off-target labelingLarge biotin (B1667282) tag may sterically hinder interactionsCan perturb membrane propertiesRequires a catalyst (for CuAAC) which can be toxicRequires UV activation which can damage cells

Experimental Protocols for Assessing Cross-Reactivity

To assess the cross-reactivity of this compound, a multi-pronged approach combining biochemical and cell-based assays is recommended.

Protocol 1: In Vitro Pull-Down Assay Coupled with Mass Spectrometry

This method aims to identify proteins that non-specifically interact with this compound.

Materials:

  • This compound

  • Control lipid (e.g., 16:0 PE)

  • Cell lysate from the experimental system of interest

  • Streptavidin-coated magnetic beads (if a biotinylated version of this compound is used, or after a secondary reaction to attach biotin)

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization of the Probe: Covalently couple this compound to an amine-functionalized solid support (e.g., agarose (B213101) beads). Alternatively, if a biotinylated derivative is available, it can be immobilized on streptavidin beads. Use a control lipid (e.g., 16:0 PE) immobilized on separate beads.

  • Incubation with Lysate: Incubate the this compound-beads and control beads with cell lysate for a defined period (e.g., 1-4 hours) at 4°C to allow for protein binding.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specific and weakly interacting proteins. Varying the stringency of the washes (e.g., by increasing salt concentration) can help to distinguish between strong and weak interactions.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[18][19]

  • Data Analysis: Compare the proteins identified from the this compound pull-down with those from the control pull-down. Proteins that are significantly enriched in the this compound sample are potential off-target interactors.

Protocol 2: In-Situ Cellular Imaging

This method assesses the subcellular localization of the probe and identifies potential areas of non-specific accumulation.

Materials:

  • Fluorescently labeled this compound (or a derivative that can be fluorescently tagged)

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope (confocal or super-resolution)

  • Organelle-specific fluorescent markers (e.g., for mitochondria, ER, Golgi)

Procedure:

  • Cell Labeling: Incubate cultured cells with the fluorescently labeled this compound for a specific time and at a designated concentration.

  • Co-staining (Optional): To determine if the probe accumulates in specific organelles, co-stain the cells with organelle-specific markers.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in multiple channels to observe the localization of the probe relative to the organelle markers.

  • Analysis: Analyze the images to determine the subcellular distribution of the probe. Punctate staining or accumulation in specific compartments that are not the intended target may indicate off-target interactions. Compare the localization with that of a control lipid probe.

Visualizing Experimental Workflows and Potential Off-Target Effects

To further clarify the experimental design and potential implications of cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insitu In Situ Analysis lysate Cell Lysate incubation Incubation lysate->incubation probe This compound (Immobilized) probe->incubation control Control Lipid (Immobilized) control->incubation wash Washing incubation->wash elution Elution wash->elution ms Mass Spectrometry elution->ms analysis_invitro Identify Off-Target Proteins ms->analysis_invitro final_assessment Assess Cross-Reactivity Profile analysis_invitro->final_assessment Correlate cells Live Cells incubation_cell Incubation cells->incubation_cell fluor_probe Fluorescent This compound fluor_probe->incubation_cell imaging Fluorescence Microscopy incubation_cell->imaging analysis_insitu Analyze Subcellular Localization imaging->analysis_insitu analysis_insitu->final_assessment Correlate

Figure 1. Experimental workflow for assessing the cross-reactivity of this compound.

Signaling_Pathway cluster_offtarget Potential Off-Target Interaction receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activation er ER ip3->er Binds to Receptor downstream Downstream Signaling pkc->downstream ca_release Ca2+ Release er->ca_release ca_release->downstream cyanur_pe This compound cyanur_pe->pkc Inhibition/Activation

Figure 2. Hypothetical signaling pathway potentially affected by off-target binding of this compound.

Conclusion

While this compound presents an interesting tool for lipid-protein interaction studies due to its reactive cyanuric chloride group, a thorough assessment of its cross-reactivity is paramount for reliable data interpretation. The experimental strategies outlined in this guide, including pull-down assays coupled with mass spectrometry and in-situ cellular imaging, provide a robust framework for characterizing the specificity of this and other reactive lipid probes. By systematically identifying potential off-target interactions, researchers can confidently utilize this compound and accurately interpret the resulting biological insights.

References

comparative analysis of 16:0 Cyanur PE and DOPE for liposome fusogenicity

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug delivery and nanomedicine, the rational design of liposomal carriers is paramount to achieving therapeutic efficacy. A critical parameter influencing the intracellular delivery of encapsulated cargo is the fusogenicity of the liposome (B1194612), its ability to merge with cellular membranes and release its contents. This guide provides a detailed comparative analysis of two distinct phosphatidylethanolamine (B1630911) (PE) derivatives: 16:0 Cyanur PE and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), focusing on their respective roles in liposome fusogenicity.

While both are phospholipids, their molecular architectures and resulting physicochemical properties lead to divergent functionalities. DOPE is a well-established fusogenic lipid, intentionally incorporated into liposomal formulations to promote endosomal escape. In contrast, this compound is primarily designed for bioconjugation, serving as a stable anchor for targeting moieties rather than a promoter of membrane fusion. This analysis will elucidate the structural basis for these differences, supported by experimental principles and data.

Molecular Structure and Fusogenic Potential

The propensity of a lipid to induce membrane fusion is intrinsically linked to its molecular geometry. Lipids can be broadly classified by their effective molecular shape, which is a function of the relative sizes of their hydrophilic headgroup and hydrophobic tail region.

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The Archetypal Fusogenic Lipid

DOPE is renowned for its potent fusogenic capabilities, a direct consequence of its inverted cone or conical molecular shape.[1] This geometry arises from its small ethanolamine (B43304) headgroup in relation to its two bulky, unsaturated oleoyl (B10858665) (18:1) acyl chains.[1] The double bond in the oleoyl chains introduces a "kink," increasing the cross-sectional area of the hydrophobic region.

This molecular shape is energetically unfavorable for packing into a flat, lamellar bilayer, inducing significant negative curvature strain within the membrane.[1] This strain is the driving force behind DOPE's tendency to promote the formation of non-bilayer lipid structures, most notably the inverted hexagonal (HII) phase.[2] The transition from a lamellar to a hexagonal phase is a critical intermediate step in the process of membrane fusion, as it lowers the energy barrier required for two opposing membranes to merge.[1][2] This property is instrumental in drug delivery, where liposomes containing DOPE can fuse with the endosomal membrane after cellular uptake, facilitating the release of therapeutic cargo into the cytoplasm—a process known as "endosomal escape."[1][3]

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur): A Non-Fusogenic Anchor

In stark contrast to DOPE, this compound is not designed to be fusogenic. Its molecular structure suggests a more cylindrical or even inverted-cone shape with a large headgroup, which favors stable bilayer formation. Several key features contribute to its non-fusogenic nature:

  • Saturated Acyl Chains: The "16:0" designation refers to two fully saturated palmitoyl (B13399708) chains. Unlike the unsaturated oleoyl chains of DOPE, these straight, saturated chains pack tightly together, leading to a more ordered, rigid, and less fluid membrane.[4] Increased membrane rigidity generally inhibits the lipid rearrangements necessary for membrane fusion.[5]

  • Bulky Headgroup: The cyanuric acid moiety attached to the ethanolamine headgroup is a relatively large and rigid structure. This large hydrophilic headgroup balances the cross-sectional area of the hydrophobic tails, resulting in a more cylindrical molecular shape that is conducive to stable bilayer formation.

The primary application of this compound is to provide a reactive site on the liposome surface for the covalent attachment of targeting ligands, such as antibodies or peptides. The cyanuric chloride group is amine-reactive, allowing for straightforward bioconjugation. This functionality requires the lipid to be a stable component of the liposomal bilayer, maintaining the integrity of the vesicle rather than promoting its fusion.

Quantitative Comparison of Fusogenicity

The fusogenic potential of liposomes can be quantified using various biophysical techniques, with Förster Resonance Energy Transfer (FRET)-based assays being a common and robust method.

FeatureThis compoundDOPEReferences
Primary Function Bioconjugation AnchorFusogenic Helper Lipid[1][3]
Molecular Shape Cylindrical (predicted)Inverted Cone[1][2][6]
Acyl Chains 2x Palmitoyl (16:0, saturated)2x Oleoyl (18:1, unsaturated)[1][4]
Effect on Membrane Increases rigidity and stabilityInduces negative curvature strain, promotes HII phase formation[1][2][5]
Predicted Fusogenicity Very Low / Non-fusogenicHigh[1][3]
Fusion Efficiency (%) Data not available; expected to be negligibleVaries with formulation; e.g., DOTAP:DOPE (1:1) can show high fusion efficiency[7][8][9]

Note: Direct quantitative fusion data for liposomes composed solely of this compound is not available in published literature, as this is not its intended function. Its non-fusogenic nature is inferred from its molecular structure.

Experimental Protocols

FRET-Based Liposome Fusion Assay

This assay quantifies the fusion between two populations of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into one of the liposome populations.

Principle:

Two fluorescent lipid probes, a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE), are incorporated at a high concentration into one population of liposomes ("labeled liposomes"). At this high concentration, the probes are in close proximity, and upon excitation of the donor, energy is efficiently transferred to the acceptor, resulting in high acceptor fluorescence and quenched donor fluorescence.[10][11] When these labeled liposomes fuse with a population of non-labeled liposomes ("unlabeled liposomes"), the membrane contents mix. This dilutes the fluorescent probes, increasing the average distance between them.[10][11] The increased distance leads to a decrease in FRET efficiency, which can be measured as an increase in donor fluorescence and a decrease in acceptor fluorescence.[10][11] The percentage of fusion can be calculated by comparing the observed fluorescence change to a maximum fluorescence value obtained by disrupting the liposomes with a detergent like Triton X-100.[11]

Materials:

  • Lipids: this compound, DOPE, and a bilayer-forming lipid (e.g., POPC)

  • Fluorescent Probes: N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE) and Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (Rhodamine-PE)

  • Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Detergent: 2% (v/v) Triton X-100 solution

  • Organic Solvent: Chloroform (B151607)

Procedure:

  • Preparation of Labeled Liposomes:

    • In a round-bottom flask, prepare a lipid mixture in chloroform containing the primary lipid of interest (e.g., DOPE), a bilayer-forming lipid, and the FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Place the flask under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as above, but omit the fluorescent probes from the initial lipid mixture. The lipid composition should be designed to mimic the target membrane.

  • Fusion Measurement:

    • In a fluorometer cuvette, add the unlabeled liposomes.

    • Initiate the fusion reaction by adding the labeled liposomes (typically at a 9:1 ratio of unlabeled to labeled liposomes).

    • Monitor the fluorescence of the donor (NBD, excitation ~465 nm, emission ~535 nm) over time.[12] An increase in NBD fluorescence indicates fusion.

    • After the fluorescence signal has stabilized or at the desired time point, add a small volume of Triton X-100 solution to completely disrupt all liposomes and achieve maximum probe dilution. This represents 100% lipid mixing.

  • Data Analysis:

    • The percentage of fusion at a given time (t) is calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where:

      • F_t is the fluorescence intensity at time t.

      • F_0 is the initial fluorescence intensity at time 0.

      • F_max is the maximum fluorescence intensity after the addition of detergent.

Visualizing the Mechanisms

Logical Workflow for Fusogenicity Assessment

Fusogenicity_Workflow cluster_prep Liposome Preparation cluster_assay FRET Fusion Assay cluster_analysis Data Analysis & Comparison Lipid_Selection Select Lipids (e.g., DOPE or this compound) Film_Formation Lipid Film Formation Lipid_Selection->Film_Formation Hydration Hydration Film_Formation->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion Mixing Mix Labeled & Unlabeled Liposomes Extrusion->Mixing Monitor Monitor Fluorescence (Increase in Donor Emission) Mixing->Monitor Detergent Add Detergent (Triton X-100) Monitor->Detergent Calculation % Fusion Calculation Detergent->Calculation Analysis Comparative Analysis of Fusion Kinetics & Extent Calculation->Analysis

Caption: Workflow for assessing liposome fusogenicity using a FRET-based assay.

Signaling Pathways of Membrane Fusion

The process of membrane fusion, particularly as facilitated by fusogenic lipids like DOPE, does not involve a signaling pathway in the traditional sense of intracellular signal transduction. Rather, it is a biophysical process governed by the energetic favorability of transitioning through intermediate lipid structures.

Membrane_Fusion_Pathway Start Two Opposing Bilayers (e.g., Liposome and Endosome) Apposition Close Apposition & Dehydration Start->Apposition Stalk Stalk Formation (Outer Leaflet Mixing) Apposition->Stalk Hemi Hemifusion Diaphragm Stalk->Hemi Pore Fusion Pore Opening (Content Mixing Begins) Hemi->Pore End Complete Fusion & Content Release Pore->End DOPE_effect DOPE-induced Negative Curvature Strain DOPE_effect->Stalk Promotes

Caption: Key stages in DOPE-mediated membrane fusion.

Conclusion

The comparative analysis of this compound and DOPE reveals a clear divergence in their roles within liposomal systems, dictated by their distinct molecular structures. DOPE, with its unsaturated acyl chains and small headgroup, is an intrinsically fusogenic lipid that promotes the membrane rearrangements necessary for fusion and endosomal escape. Its incorporation is a strategic choice for enhancing the intracellular delivery of encapsulated agents.

Conversely, this compound is engineered for stability and surface functionalization. Its saturated acyl chains and bulky cyanuric acid headgroup favor the formation of rigid, stable bilayers, making it an ideal anchor for targeting ligands but unsuitable for promoting membrane fusion. For researchers and drug development professionals, the choice between these lipids is not one of superior performance in a single category, but rather a selection based on the desired functionality of the liposomal carrier: promoting fusion for payload release (DOPE) or ensuring stable surface modification for targeted delivery (this compound). Understanding these fundamental structure-function relationships is critical for the rational design of next-generation lipid-based nanomedicines.

References

evaluating the cytotoxicity of 16:0 Cyanur PE in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic potential of 16:0 Cyanur PE in various cell lines remains unavailable in current scientific literature. This guide provides a comparative framework, evaluating structurally and functionally related lipid molecules to offer insights into its potential biological activity. The focus is on compounds sharing key structural features: a 16-carbon palmitoyl (B13399708) (16:0) chain and a phosphoethanolamine (PE) headgroup.

This guide will compare the known cytotoxic effects of Palmitoylethanolamide (PEA), L-Palmitoylcarnitine, and 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (B1241316) (DPPE). These compounds, while differing from this compound, provide a basis for understanding how a 16-carbon fatty acid linked to a polar headgroup can influence cell viability.

Comparative Cytotoxicity of Palmitoyl-Containing Lipids

The cytotoxic activity of lipid molecules is highly dependent on their structure, the cell type, and the duration of exposure. The following table summarizes the available data for compounds related to this compound.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Observed Effects
L-Palmitoylcarnitine SiHaCervical Cancer33.348Induces apoptosis and mitochondrial dysfunction.
HeLaCervical Cancer42.948Reduces cell growth, proliferation, and migration.
HT29Colorectal Cancer~50-100Not SpecifiedHigh sensitivity to cytotoxicity.
HCT 116Colorectal Cancer~50-100Not SpecifiedHigh sensitivity to cytotoxicity.
Palmitoylethanolamide (PEA) HCT116Colorectal CancerNot Determined24, 48, 96Reduces cell proliferation in a concentration-dependent manner (1-30 µM).
Caco-2Colorectal CancerNot Determined24Significantly reduces cell proliferation (1-30 µM).
HeLaCervical Cancer> 5024, 48, 725 µM significantly decreased cell survival at 48 and 72 hours.
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPPE) NCI-H28Malignant MesotheliomaNot DeterminedNot SpecifiedReduced cell viability in a concentration-dependent manner (1-100 µM) and induced apoptosis.
Met5ANon-malignant MesothelialNot DeterminedNot SpecifiedNo effect on cell viability.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. The following is a standard protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (e.g., this compound or alternatives)

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in evaluating cytotoxicity and the potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->treat_cells incubate_treatment Incubate for Desired Period (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Many cytotoxic lipids exert their effects by inducing apoptosis, a form of programmed cell death. A key signaling molecule in this process is ceramide. The following diagram illustrates a simplified ceramide-mediated apoptosis pathway.

Ceramide_Signaling_Pathway stimuli Apoptotic Stimuli (e.g., Stress, Cytokines, Lipids) smase Sphingomyelinase (SMase) Activation stimuli->smase ceramide Ceramide Generation smase->ceramide sphingomyelin Sphingomyelin sphingomyelin->smase mitochondria Mitochondrial Pathway ceramide->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Ceramide-mediated apoptosis pathway.

head-to-head comparison of 16:0 Cyanur PE with other cyanine-based lipid probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent lipid probe is critical for accurately visualizing and quantifying biological processes. This guide provides a head-to-head comparison of several cyanine-based lipid probes, offering insights into their performance based on available experimental data.

While various functionalized lipids are commercially available, such as 16:0 Cyanur PE, a cyanur-functionalized lipid, detailed public data on their specific fluorescent properties can be limited. This guide, therefore, focuses on a selection of well-characterized cyanine-based lipid probes to provide a clear comparison for researchers. The probes discussed include a family of anionic cyanine (B1664457) dyes and the widely used carbocyanine dyes, DiI and DiD.

Performance Characteristics of Cyanine-Based Lipid Probes

The utility of a fluorescent probe is determined by its photophysical properties. Key parameters include the excitation and emission maxima (λ_ex and λ_em), which dictate the required hardware for imaging, and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process. The following tables summarize the available quantitative data for a selection of cyanine-based lipid probes.

Probe FamilySpecific ProbeExcitation Max (λ_ex) in DOPC Vesicles (nm)Emission Max (λ_em) in DOPC Vesicles (nm)Quantum Yield (Φ) in DOPC Vesicles
Anionic CyanineCy2A4955150.55
Anionic CyanineCy3A5555700.40
Anionic CyanineCy3.5A5856050.45
Anionic CyanineCy5A6556750.30
Anionic CyanineCy5.5A6807050.20
ProbeEnvironmentExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ)
DiDMethanol6446650.31
DiDLipid Nanoparticles6506700.38
DiRMethanol7487800.12
DiRLipid Nanoparticles7557850.25

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for labeling live cells with anionic cyanine probes and a general protocol for liposome (B1194612) labeling.

Live Cell Plasma Membrane Staining with Anionic Cyanine Probes

This protocol is adapted from studies on anionic cyanine-based membrane probes.[1][2]

Materials:

  • Anionic cyanine probe (e.g., Cy3A, Cy5A) stock solution (1 mM in DMSO)

  • Live cells cultured in appropriate medium in imaging dishes

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Hoechst 33342 (1 µM) for nuclear counterstaining (optional)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Prepare a working solution of the anionic cyanine probe by diluting the DMSO stock solution in HBSS to the final desired concentration (typically 50 nM).

  • Wash the cultured cells twice with HBSS to remove any residual medium.

  • Add the cyanine probe working solution to the cells and incubate for 10 minutes at room temperature, protected from light.

  • (Optional) If nuclear counterstaining is desired, add Hoechst 33342 to the cells during the last 5 minutes of incubation.

  • Wash the cells twice with HBSS to remove any unbound probe.

  • Image the cells immediately using a confocal microscope. For example, for Cy5A, excitation can be performed at 633 nm and emission collected between 650-750 nm.

General Protocol for Liposome Labeling

This protocol provides a general workflow for incorporating lipid probes into liposomes.

Materials:

  • Lipid mixture in chloroform (B151607) (e.g., DOPC)

  • Cyanine-based lipid probe in chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • In a round-bottom flask, combine the desired amount of the primary lipid (e.g., DOPC) and the cyanine-based lipid probe from their respective chloroform stock solutions. The probe concentration is typically 0.1 to 1 mol% of the total lipid.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This is typically performed by passing the suspension through the extruder 10-20 times.

  • The resulting solution of fluorescently labeled liposomes is ready for use in downstream applications.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for live cell labeling and liposome preparation.

LiveCellLabeling cluster_workflow Live Cell Plasma Membrane Staining Workflow start Start: Cultured Cells wash1 Wash with HBSS start->wash1 1. incubate Incubate with Anionic Cyanine Probe (e.g., 50 nM, 10 min) wash1->incubate 2. wash2 Wash with HBSS incubate->wash2 3. image Image with Confocal Microscope wash2->image 4. LiposomeLabeling cluster_workflow Liposome Labeling Workflow start Start: Lipids in Chloroform mix Mix Primary Lipid and Cyanine Lipid Probe start->mix 1. evaporate Rotary Evaporation to form Lipid Film mix->evaporate 2. hydrate Hydrate with Buffer to form MLVs evaporate->hydrate 3. extrude Extrusion to form Unilamellar Vesicles hydrate->extrude 4. end Fluorescently Labeled Liposomes extrude->end 5.

References

A Researcher's Guide to Validating 16:0 Cyanur PE for Tracking Lipid Raft Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dynamics of lipid rafts, the selection of an appropriate fluorescent probe is paramount. This guide provides a framework for validating a novel probe, 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)), for its utility in tracking these critical membrane microdomains. As direct comparative data for this compound is not yet available in the scientific literature, this document outlines a comprehensive validation strategy, comparing its potential performance with established alternatives and providing detailed experimental protocols.

Introduction to Lipid Raft Probes

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. They are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry. The study of their behavior requires sensitive and specific tools. Fluorescent probes are chief among these, allowing for the visualization and quantification of lipid raft properties in both model membranes and living cells.

Probes for lipid raft dynamics can be broadly categorized into two classes: those that preferentially partition into specific lipid phases (liquid-ordered, Lo, or liquid-disordered, Ld) and those whose fluorescence properties are sensitive to the local membrane environment. The ideal probe should exhibit a clear and measurable change in its signal corresponding to the lipid order of its surroundings, have minimal impact on membrane structure, and be photostable.

Comparative Analysis of Lipid Raft Probes

To validate this compound, its performance must be benchmarked against well-characterized probes. This table outlines the expected properties of this compound based on its structure—a saturated phospholipid likely to partition into ordered domains—and compares them with the known characteristics of Laurdan and fluorescently-labeled cholesterol, two commonly used alternatives.

FeatureThis compound (Hypothetical)LaurdanFluorescently-Labeled Cholesterol (e.g., NBD-cholesterol)
Principle of Detection Preferential partitioning into liquid-ordered (Lo) phases due to its saturated acyl chains, leading to localized fluorescence intensity.Environment-sensitive spectral shift. The emission maximum shifts in response to the polarity of the local environment, which differs between Lo and Ld phases.Mimics the behavior of endogenous cholesterol, partitioning into cholesterol-rich Lo domains.
Method of Analysis Fluorescence intensity imaging, Fluorescence Correlation Spectroscopy (FCS).Ratiometric imaging of Generalized Polarization (GP).Fluorescence intensity imaging, FCS.
Advantages Potentially a more direct reporter of saturated lipid-rich domains. The cyanur moiety may offer distinct spectral properties.Provides quantitative information on lipid packing and membrane fluidity. Well-established methodology.Directly reports on the distribution of a key lipid raft component.
Limitations Potential for the cyanur headgroup to influence membrane properties. Partitioning behavior needs to be rigorously characterized. Photostability and quantum yield are unknown.Can be sensitive to factors other than lipid order, such as hydration. Requires careful calibration.The fluorescent tag can potentially alter the partitioning behavior compared to native cholesterol.
Excitation/Emission (nm) To be determined.Excitation: ~340-410 nm; Emission measured at ~440 nm (Lo) and ~490 nm (Ld).Dependent on the fluorophore (e.g., NBD: ~465/535 nm).

Experimental Protocols for Validation and Comparison

A thorough validation of this compound necessitates a series of experiments in both model systems and live cells.

Characterization in Model Membranes (Giant Unilamellar Vesicles - GUVs)

Objective: To determine the partitioning preference and spectral properties of this compound in membranes with defined lipid phases.

Protocol:

  • GUV Preparation: Prepare GUVs composed of a lipid mixture known to phase-separate into Lo and Ld domains (e.g., DOPC:DPPC:Cholesterol in a 1:1:1 molar ratio).

  • Probe Incorporation: Incorporate this compound into the GUVs during their formation at a low concentration (e.g., 0.1 mol%). As a control, prepare separate GUVs containing Laurdan or a fluorescent cholesterol analog.

  • Microscopy: Image the GUVs using confocal fluorescence microscopy.

  • Data Analysis:

    • For this compound and the fluorescent cholesterol analog, quantify the fluorescence intensity in the Lo and Ld phases. A higher intensity in one phase indicates preferential partitioning.

    • For Laurdan, calculate the Generalized Polarization (GP) index for each pixel to create a GP map, where higher GP values correspond to more ordered domains. The GP is calculated as: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[1]

Dynamics in Live Cells using Fluorescence Correlation Spectroscopy (FCS)

Objective: To measure the diffusion dynamics of this compound in the plasma membrane of live cells and compare them to a known raft-associated probe.

Protocol:

  • Cell Culture and Labeling: Culture a suitable cell line (e.g., CHO or HeLa cells) on glass-bottom dishes. Label the cells with a low concentration of this compound. In parallel, label cells with a fluorescently-tagged ganglioside (e.g., Alexa488-cholera toxin B subunit, which binds to GM1 in lipid rafts).[2]

  • FCS Data Acquisition: Perform FCS measurements on a confocal microscope equipped with an FCS module. Position the confocal volume on the plasma membrane of the cells.[3]

  • Data Analysis:

    • Fit the autocorrelation curves to a two-component diffusion model to determine the diffusion coefficients and fractional contribution of a "fast" diffusing component (presumed to be in the Ld phase) and a "slow" diffusing component (presumed to be in the Lo phase).[3]

    • Compare the diffusion characteristics of this compound with those of the raft-marker. Slower diffusion is indicative of partitioning into lipid rafts.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

G Experimental Workflow for Validating this compound cluster_0 Model Membrane Characterization cluster_1 Live Cell Dynamics prep_guv Prepare Phase-Separated GUVs inc_probes Incorporate this compound and Control Probes prep_guv->inc_probes confocal Confocal Microscopy inc_probes->confocal analysis_partition Analyze Partitioning and Spectral Properties confocal->analysis_partition validation Validation of This compound analysis_partition->validation cell_culture Culture and Label Cells fcs Fluorescence Correlation Spectroscopy (FCS) cell_culture->fcs analysis_diffusion Analyze Diffusion Characteristics fcs->analysis_diffusion analysis_diffusion->validation

Caption: Workflow for the validation of this compound.

G Simplified T-Cell Receptor Signaling Pathway in Lipid Rafts cluster_raft Lipid Raft TCR TCR Lck Lck TCR->Lck recruits ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT SLP76 SLP76 LAT->SLP76 recruits ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., Calcium flux, MAPK activation) SLP76->Downstream Antigen Antigen Antigen->TCR binds

Caption: T-Cell Receptor signaling, a lipid raft-dependent process.

Conclusion

The validation of a new fluorescent probe for studying lipid raft dynamics is a critical process that requires careful characterization in both artificial and cellular systems. While this compound, with its saturated acyl chains, holds promise as a probe that may preferentially partition into liquid-ordered domains, its efficacy must be demonstrated through rigorous experimentation. The protocols and comparative framework presented in this guide offer a roadmap for researchers to objectively assess the performance of this compound against established tools, ultimately expanding the molecular toolkit for exploring the fascinating world of membrane microdomains.

References

quantitative comparison of the photostability of 16:0 Cyanur PE and other fluorescent lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a quantitative comparison of the photostability of 16:0 Cyanur PE against other commonly utilized fluorescent lipids, supported by experimental data and detailed methodologies. Understanding the photostability of these essential research tools is critical for applications requiring prolonged or high-intensity illumination, such as live-cell imaging and single-molecule tracking.

Quantitative Photostability Comparison

The photostability of a fluorescent lipid is a measure of its resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light. This is a crucial parameter, as rapid photobleaching can limit the duration of imaging experiments and compromise the quantitative analysis of cellular dynamics. The following table summarizes key photostability parameters for this compound and other widely used fluorescently labeled phosphatidylethanolamine (B1630911) (PE) lipids.

It is important to note that "this compound" is a product name, and the exact chemical structure of the "Cyanur" fluorophore is not publicly disclosed. It is presumed to be a cyanine-based dye. For the purpose of this comparison, data for a representative cyanine (B1664457) dye-labeled lipid (Cy5-PE) is used as a proxy. The photostability of cyanine dyes can be highly variable depending on their specific chemical structure and environment.[1][2]

Fluorescent LipidFluorophore ClassRelative Brightness (Quantum Yield)Photobleaching Half-Life (s)Key Characteristics
This compound (assumed Cy5-PE) CyanineModerate (Φ ≈ 0.28 in PBS)[3][4]Variable, generally low to moderateProne to photobleaching, but can be improved by encapsulation[1][2][3]
NBD-PE NitrobenzoxadiazoleLowLowEnvironment-sensitive fluorescence, but low photostability and brightness
BODIPY-FL-DHPE Boron-dipyrrometheneHigh (Φ often approaching 1.0)[5][6][7]HighExcellent photostability and high quantum yield, less sensitive to environment[7][]
Rhodamine-DOPE RhodamineHighHighGenerally very photostable and bright

Note: The photobleaching half-life is highly dependent on the experimental conditions, including the illumination intensity, oxygen concentration, and the composition of the lipid bilayer.[9] The provided values are for comparative purposes under typical widefield or confocal microscopy conditions.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental protocols. The following outlines a general methodology for quantifying the photobleaching of fluorescent lipids incorporated into model membranes, such as Giant Unilamellar Vesicles (GUVs).

Measurement of Photobleaching in Giant Unilamellar Vesicles (GUVs)

Objective: To determine the rate of photobleaching of a fluorescently labeled lipid within a lipid bilayer under controlled illumination.

Materials:

  • Desired lipids (e.g., POPC, cholesterol) and the fluorescently labeled lipid of interest (e.g., this compound, NBD-PE, BODIPY-FL-DHPE, Rhodamine-DOPE) at a low molar ratio (e.g., 0.1-1 mol%).

  • Electroformation chamber for GUV preparation.

  • Confocal or widefield fluorescence microscope with a stable light source and a sensitive detector.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • GUV Formation: Prepare GUVs containing the fluorescent lipid analog using the electroformation method. This involves depositing a thin film of the lipid mixture onto conductive slides, hydrating the film with a non-ionic solution (e.g., sucrose), and applying an alternating current to induce vesicle formation.[10]

  • Microscopy Setup:

    • Mount the GUV suspension on a microscope slide.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation and emission filters appropriate for the fluorophore being tested.

    • Adjust the illumination intensity to a level representative of a typical imaging experiment. It is crucial to keep the illumination intensity constant across all experiments for valid comparison.[9]

  • Image Acquisition:

    • Locate a single, well-formed GUV.

    • Acquire a time-lapse series of images of the GUV at a constant frame rate. The duration of the time-lapse should be sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software, draw a region of interest (ROI) on the membrane of the GUV.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region outside the GUV.

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[9][11]

GUV_Photobleaching_Workflow cluster_prep GUV Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Lipid_Mix Lipid Mixture (with fluorescent lipid) Electroformation Electroformation Lipid_Mix->Electroformation GUVs GUVs Electroformation->GUVs Microscope Fluorescence Microscope Time_Lapse Time-Lapse Imaging Microscope->Time_Lapse ROI_Selection ROI Selection Intensity_Measurement Intensity vs. Time ROI_Selection->Intensity_Measurement Curve_Fitting Exponential Decay Fit Intensity_Measurement->Curve_Fitting Half_Life Photobleaching Half-Life (t½) Curve_Fitting->Half_Life

Experimental workflow for measuring fluorescent lipid photostability.

Fluorescent Lipids in Cellular Signaling

Fluorescently labeled lipids are invaluable tools for visualizing and understanding the complex roles of lipids in cellular signaling pathways. Two key examples are the phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and sphingolipid signaling pathways.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) Signaling

PI(4,5)P₂ is a crucial signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It acts as a precursor for the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) and also directly interacts with and regulates numerous proteins involved in endocytosis, exocytosis, and cytoskeletal dynamics.[12] Fluorescently labeled PI(4,5)P₂ analogs or fluorescent protein-tagged PI(4,5)P₂-binding domains are used to track its dynamic localization and turnover in living cells.[13][14][15]

PI45P2_Signaling GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PI(4,5)P2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Simplified PI(4,5)P₂ signaling pathway.
Sphingolipid Signaling

Sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), are integral components of cellular membranes and are key players in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses.[16][17][18] Fluorescently labeled sphingolipid precursors or analogs are used to trace their metabolic flux and localization within different cellular compartments.[19]

Sphingolipid_Signaling Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase Ceramide Ceramide SMase->Ceramide generates Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis promotes Sphingosine Sphingosine Ceramidase->Sphingosine generates SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P generates Survival Cell Survival & Proliferation S1P->Survival promotes

References

Assessing the Specificity of 16:0 Cyanur PE for the Plasma Membrane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and tracking of the plasma membrane are crucial for a multitude of research applications, from fundamental cell biology to high-throughput drug screening. The specificity of a fluorescent probe for the plasma membrane is a critical determinant of its utility, minimizing off-target effects and ensuring data reliability. This guide provides a comparative assessment of 16:0 Cyanur PE and other common plasma membrane probes, offering available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Quantitative Performance Comparison of Plasma Membrane Probes

Probe FamilySpecific Compound(s)Plasma Membrane Specificity (Co-localization with PM Marker)Internalization CharacteristicsPhotostabilityReference
MemBright MemBright-488, MB-Cy3, MB-Cy5High co-localization with WGA-488[1]MB-Cy3 shows slower internalization than new anionic cyanine (B1664457) probes.[2] MemBright-488 is susceptible to detachment and internalization in the presence of serum.[3][4]Cyanine-based probes' photostability can be enhanced through chemical modifications.[5][6][7][1][2][3][4]
Anionic Cyanine Probes Cy3A, Cy5AHigh co-localization with WGA-Alexa 488.[2]Slower internalization compared to MemBright-Cy3.[2]Generally good, characteristic of cyanine dyes.[5][6][2]
Wheat Germ Agglutinin (WGA) Conjugates WGA-Alexa Fluor 488High specificity for glycoproteins and glycolipids on the outer leaflet of the plasma membrane.[8][9][10]Can be rapidly endocytosed in live cells.[9]Dependent on the conjugated fluorophore.[8][9][10]
MemGraft (Covalent) MemGraft-Cy3High co-localization with MemBright-488.[3]Stable on the plasma membrane even in the presence of serum and after permeabilization.[3][4][11]High, a key feature of this probe type.[3][4][11][3][4][11]

Note: The absence of direct comparative data for this compound necessitates that researchers perform their own validation experiments using the protocols outlined below to accurately assess its performance relative to these alternatives.

Experimental Protocols

To ensure a rigorous and standardized assessment of plasma membrane probe specificity, the following detailed protocols are provided.

Protocol 1: Cell Staining with Fluorescent Probes

This protocol provides a general framework for staining live cells with lipid-based probes like this compound and MemBright dyes.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • This compound or alternative lipid probe (e.g., MemBright)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal microscope

Procedure:

  • Prepare a stock solution of the fluorescent lipid probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

  • Dilute the stock solution in serum-free medium to the desired working concentration (typically 1-5 µM for initial testing).

  • Wash the cultured cells once with pre-warmed PBS.

  • Replace the PBS with the probe-containing medium.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light. Incubation times may need to be optimized for different probes and cell types.

  • Wash the cells twice with pre-warmed PBS to remove unbound probe.

  • Replace the PBS with fresh, pre-warmed culture medium (with or without serum, depending on the experimental design).

  • Immediately proceed to imaging on a confocal microscope.

Protocol 2: Assessing Plasma Membrane Specificity via Co-localization Analysis

This protocol details the methodology for quantifying the co-localization of a test probe with a known plasma membrane marker.

Materials:

  • Cells stained with the test probe (from Protocol 1)

  • A known plasma membrane marker (e.g., WGA-Alexa Fluor conjugate or an antibody against a plasma membrane protein like E-cadherin)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if using an intracellular domain-targeting antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Secondary antibody conjugated to a spectrally distinct fluorophore (if using a primary antibody)

  • Confocal microscope with multiple laser lines and detectors

  • Image analysis software with co-localization analysis capabilities (e.g., ImageJ/Fiji with the JaCoP plugin)

Procedure:

  • Staining with the known plasma membrane marker:

    • For WGA conjugates: After staining with the test probe (Protocol 1, step 6), incubate the cells with a fluorescently labeled WGA conjugate (e.g., WGA-Alexa Fluor 488 at 5 µg/mL) in a suitable buffer for 10 minutes at 37°C.[12] Wash twice with PBS.

    • For antibodies: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. If the antibody targets an intracellular epitope, permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Block non-specific binding with 1% BSA for 30 minutes. Incubate with the primary antibody against a plasma membrane protein for 1 hour at room temperature. Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Wash three times with PBS.

  • Image Acquisition:

    • Acquire dual-color fluorescence images using a confocal microscope.

    • Ensure that the emission spectra of the two fluorophores are well-separated to minimize bleed-through.

    • Set the imaging parameters (laser power, gain, offset) to avoid saturation of the signal in either channel.

    • Acquire images from multiple cells and different fields of view for statistical robustness.

  • Co-localization Analysis:

    • Use image analysis software to quantify the degree of co-localization between the two channels.

    • Calculate a co-localization coefficient, such as Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC). A PCC value close to +1 indicates a strong positive correlation and thus high specificity for the plasma membrane.

Protocol 3: Quantifying Probe Internalization

This protocol allows for the measurement of the rate and extent of probe internalization from the plasma membrane.

Materials:

  • Cells stained with the fluorescent probe (from Protocol 1)

  • Confocal microscope with time-lapse imaging capabilities

  • Image analysis software

Procedure:

  • Time-Lapse Imaging:

    • After staining the cells as described in Protocol 1, place the imaging dish on the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire an initial image (time point 0).

    • Continue to acquire images at regular intervals (e.g., every 5-15 minutes) for a desired period (e.g., 1-2 hours).

  • Image Analysis:

    • For each time point, quantify the fluorescence intensity at the plasma membrane and in the intracellular compartments.

    • This can be done by defining regions of interest (ROIs) for the plasma membrane and the cytoplasm.

    • Calculate the ratio of intracellular to plasma membrane fluorescence at each time point.

    • Plot this ratio over time to visualize the kinetics of internalization. A steep increase in the ratio indicates rapid internalization.

Visualization of Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_Co_localization cluster_staining Cell Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis stain_test Stain with this compound (or alternative probe) stain_marker Stain with known PM Marker (e.g., WGA) stain_test->stain_marker acquire_images Acquire Dual-Color Confocal Images stain_marker->acquire_images roi Define Regions of Interest (Plasma Membrane) acquire_images->roi calculate_coeff Calculate Co-localization Coefficient (e.g., PCC) roi->calculate_coeff interpret_results Interpret Specificity calculate_coeff->interpret_results High PCC indicates high specificity Internalization_Assay cluster_timelapse Time-Lapse Imaging cluster_quantification Image Quantification start Stain cells with fluorescent probe t0 Acquire Image (Time = 0 min) start->t0 t_inc Incubate at 37°C t0->t_inc t_final Acquire Images at Regular Intervals t_inc->t_final measure_intensity Measure Fluorescence Intensity (PM vs. Intracellular) t_final->measure_intensity calculate_ratio Calculate Intracellular/PM Fluorescence Ratio measure_intensity->calculate_ratio plot_kinetics Plot Internalization Kinetics calculate_ratio->plot_kinetics Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Probe This compound GPCR GPCR Probe->GPCR Binding & Activation G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

Unraveling Cellular Entry: A Comparative Analysis of Functionalized Polyethylene Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular uptake mechanisms of polyethylene (B3416737) nanoparticles functionalized with PEG, carboxyl, and amine groups reveals distinct pathways of entry, significantly influencing their potential as therapeutic delivery vectors. This guide provides a comparative analysis based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of how surface chemistry dictates the cellular fate of these nanoparticles.

The journey of a nanoparticle-based therapeutic to its intracellular target is critically dependent on its ability to efficiently cross the cell membrane. For polyethylene (PE) nanoparticles, a versatile and widely used platform, surface functionalization is the key determinant of this cellular uptake process. This guide compares the uptake mechanisms of PEs functionalized with three common moieties: polyethylene glycol (PEG), carboxyl groups (-COOH), and amine groups (-NH2). Understanding these differences is paramount for the rational design of drug delivery systems with enhanced efficacy and specificity.

Key Cellular Uptake Pathways

Cells primarily internalize nanoparticles through a process called endocytosis, which can be broadly categorized into several distinct pathways. The most relevant for nanoparticles of the size typically used in drug delivery (around 50-200 nm) are clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CvME).[1][2] CME involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles, while CvME utilizes flask-shaped invaginations called caveolae.[3] The pathway utilized by a nanoparticle is heavily influenced by its size, shape, and surface chemistry.[2]

Comparative Analysis of Functionalized PEs

The choice of functional group on a PE nanoparticle dramatically alters its interaction with the cell surface and, consequently, its preferred route of entry.

  • PEG-functionalized PEs: PEGylation, the process of attaching PEG chains to a nanoparticle surface, is a widely used strategy to enhance the systemic circulation time of nanocarriers.[1] The hydrophilic and neutral nature of PEG creates a "stealth" effect, reducing protein adsorption (opsonization) and subsequent recognition by phagocytic cells of the immune system.[1] However, this "stealth" property also leads to a general reduction in cellular uptake compared to their non-PEGylated counterparts.[4][5] Studies on PEG-functionalized gold nanoparticles have shown that while uptake is reduced, the primary mechanism of entry for those that are internalized is often clathrin-mediated endocytosis.[6][7]

  • Carboxyl-functionalized PEs: The introduction of negatively charged carboxyl groups onto the PE surface can also influence cellular uptake. Research on carboxylated polystyrene nanoparticles has shown that their internalization is an active, energy-dependent process.[8] For carboxyl-polyethylene glycol-functionalized gold nanoparticles, studies have identified clathrin-mediated endocytosis as the predominant uptake pathway, accounting for 33.5–54.8% of the total uptake.[6][7] The negative surface charge can lead to electrostatic interactions with positively charged domains on the cell surface, initiating the endocytic process.

  • Amine-functionalized PEs: In contrast to the negative charge of carboxylated PEs, amine functionalization imparts a positive surface charge. This positive charge leads to strong electrostatic interactions with the negatively charged cell membrane, generally resulting in highly efficient cellular uptake.[9] Cationic nanoparticles, such as those functionalized with amine groups, have been shown to be internalized predominantly via clathrin-mediated endocytosis.[10] However, the high positive charge density can also lead to membrane disruption and potential cytotoxicity, a critical consideration in the design of safe drug delivery vehicles.

Quantitative Comparison of Cellular Uptake

The following table summarizes the key characteristics and uptake mechanisms of the different functionalized PE nanoparticles. It is important to note that direct quantitative comparisons of uptake efficiency can be challenging due to variations in experimental conditions across different studies (e.g., cell lines, particle size, and incubation times).

FunctionalizationSurface ChargePredominant Uptake Pathway(s)Relative Uptake EfficiencyKey Characteristics
PEG Neutral (Slightly Negative)Clathrin-Mediated EndocytosisLowerReduced protein adsorption, prolonged circulation, "stealth" properties.[1][4][5]
Carboxyl (-COOH) NegativeClathrin-Mediated EndocytosisModerateEnergy-dependent uptake.[6][7][8]
Amine (-NH2) PositiveClathrin-Mediated EndocytosisHigherStrong electrostatic interaction with the cell membrane, potential for cytotoxicity.[9][10]

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments cited in this guide are provided below.

Protocol for Endocytosis Inhibition Assay

This protocol is used to determine the specific endocytic pathway utilized by functionalized nanoparticles by blocking known pathways with chemical inhibitors.

Materials:

  • Cell line of interest (e.g., J774.A1 macrophages, HeLa, A549)

  • 24-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled functionalized PE nanoparticles

  • Inhibitors:

    • Chlorpromazine (for clathrin-mediated endocytosis)[11]

    • Genistein (B1671435) (for caveolae-mediated endocytosis)[11]

    • Amiloride (for macropinocytosis)[11]

  • Positive Controls (fluorescently labeled):

    • Transferrin (for clathrin-mediated endocytosis)[12]

    • Cholera Toxin Subunit B (for caveolae-mediated endocytosis)

    • Dextran (for macropinocytosis)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a suitable density (e.g., 2 x 10^4 cells/well for J774.A1) and incubate for 14-16 hours.[11]

  • Pre-treat the cells by replacing the medium with fresh medium containing the specific endocytosis inhibitors at their optimal concentrations (e.g., 20 µg/mL chlorpromazine, 300 µM genistein, 2 mM amiloride) for 1 hour.[11] Include a no-inhibitor control.

  • After pre-treatment, replace the medium with fresh medium containing the same inhibitors and the fluorescently labeled nanoparticles (e.g., 300 µg/mL) or positive controls (e.g., 25 µg/mL).[11]

  • Incubate the cells for an additional 3 hours.[11]

  • Wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.[11]

  • Harvest the cells (e.g., by scraping) and resuspend them in PBS.[11]

  • Analyze the cellular fluorescence using a flow cytometer.

  • Quantify the relative endocytosis by comparing the mean fluorescence of the inhibitor-treated samples to the untreated control. A significant reduction in fluorescence in the presence of a specific inhibitor indicates the involvement of that pathway.[11]

Protocol for Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)

This protocol specifically measures clathrin-mediated endocytosis using fluorescently labeled transferrin.[12]

Materials:

  • Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647)

  • Basal neuronal media (or appropriate serum-free media for the cell type)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 stain

  • Mounting medium (e.g., Fluoromount-G)

  • Confocal microscope

Procedure:

  • Culture cells on coverslips in a 24-well plate.

  • Warm basal media to 37°C.

  • Starve the cells by incubating them in the warmed basal media for 30-60 minutes in a humidified incubator (37°C, 5% CO2).[12]

  • Add fluorescently labeled Transferrin (e.g., 10 µg/mL) to the cells and incubate for 1 minute.[12]

  • Remove the Transferrin solution and immediately add 4% PFA to fix the cells for 15 minutes.[12]

  • Wash the cells three times with PBS.

  • Stain the nuclei by incubating with Hoechst stain for 10 minutes.[12]

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image the cells using a confocal microscope and quantify the intracellular fluorescence intensity.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_functionalization Functionalized PE Nanoparticles cluster_membrane Cell Membrane Interaction cluster_pathway Primary Uptake Pathway PEG-PE PEG-PE Reduced Opsonization Reduced Opsonization PEG-PE->Reduced Opsonization leads to Carboxyl-PE Carboxyl-PE Electrostatic Repulsion Electrostatic Repulsion Carboxyl-PE->Electrostatic Repulsion exhibits Amine-PE Amine-PE Strong Electrostatic Attraction Strong Electrostatic Attraction Amine-PE->Strong Electrostatic Attraction results in Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis Reduced Opsonization->Clathrin-Mediated Endocytosis favors Electrostatic Repulsion->Clathrin-Mediated Endocytosis primarily enters via Strong Electrostatic Attraction->Clathrin-Mediated Endocytosis strongly favors Caveolae-Mediated Endocytosis Caveolae-Mediated Endocytosis G cluster_workflow Experimental Workflow: Endocytosis Inhibition Assay Seed Cells Seed Cells Pre-treat with Inhibitors Pre-treat with Inhibitors Seed Cells->Pre-treat with Inhibitors Incubate with Nanoparticles Incubate with Nanoparticles Pre-treat with Inhibitors->Incubate with Nanoparticles Wash and Harvest Wash and Harvest Incubate with Nanoparticles->Wash and Harvest Flow Cytometry Analysis Flow Cytometry Analysis Wash and Harvest->Flow Cytometry Analysis Quantify Uptake Quantify Uptake Flow Cytometry Analysis->Quantify Uptake G cluster_pathways Major Endocytic Pathways for Nanoparticles cluster_vesicles Intracellular Vesicles cluster_fate Vesicle Fate Clathrin-Mediated Clathrin-Mediated Clathrin-Coated Vesicle Clathrin-Coated Vesicle Clathrin-Mediated->Clathrin-Coated Vesicle Caveolae-Mediated Caveolae-Mediated Caveosome Caveosome Caveolae-Mediated->Caveosome Macropinocytosis Macropinocytosis Macropinosome Macropinosome Macropinocytosis->Macropinosome Phagocytosis Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Endosome Endosome Clathrin-Coated Vesicle->Endosome Caveosome->Endosome Macropinosome->Endosome Lysosome Lysosome Phagosome->Lysosome Endosome->Lysosome

References

validation of FRET assays using 16:0 Cyanur PE as a donor or acceptor

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to employ new fluorescent probes in Förster Resonance Energy Transfer (FRET) assays require a robust validation framework. While specific performance data for "16:0 Cyanur PE" as a FRET donor or acceptor is not available in the current scientific literature, this guide provides a comprehensive methodology for its validation and comparison against established FRET pairs. The principles and protocols outlined here are applicable to any new FRET probe, ensuring reliable and reproducible results in downstream applications such as studying protein-protein interactions, conformational changes, and drug screening.

Principles of FRET Assay Validation

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule.[1][2][3] The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[3][4][5] This "molecular ruler" property makes FRET a powerful tool in biological research.[4][6] The validation of a new FRET probe, such as the putative this compound, involves characterizing its performance as both a donor and an acceptor and comparing it to well-established FRET pairs.

A critical first step is the selection of an appropriate FRET partner. This choice is dictated by the spectral properties of the donor and acceptor: the donor's emission spectrum must significantly overlap with the acceptor's excitation (absorption) spectrum.[4][5] For a hypothetical "this compound," its spectral characteristics would first need to be determined to identify suitable donor or acceptor partners.

Comparative Performance of Common FRET Pairs

To provide a benchmark for validation, the following table summarizes the performance of several widely used FRET pairs. A researcher validating this compound would aim to populate a similar table with their experimental data.

FRET PairDonor (Excitation/Emission)Acceptor (Excitation/Emission)Förster Radius (R₀) (Å)Quantum Yield (Donor)Extinction Coefficient (Acceptor) (M⁻¹cm⁻¹)Key Applications
CFP - YFP CFP (~433 nm / ~475 nm)YFP (~514 nm / ~527 nm)~49-520.4083,400Genetically encoded biosensors for in vivo studies of protein interactions and conformational changes.[7]
GFP - RFP GFP (~488 nm / ~509 nm)RFP (~558 nm / ~583 nm)~50-600.7972,000Similar to CFP-YFP, often used for live-cell imaging.[7]
Cy3 - Cy5 Cy3 (~550 nm / ~570 nm)Cy5 (~649 nm / ~670 nm)~54-600.15250,000Single-molecule FRET studies, nucleic acid and protein conformational dynamics.[8]
Alexa Fluor 488 - Alexa Fluor 594 Alexa 488 (~495 nm / ~519 nm)Alexa 594 (~590 nm / ~617 nm)~600.9292,000High-performance imaging, assays requiring high photostability and brightness.

Experimental Protocols for FRET Assay Validation

The following is a generalized protocol for validating a new FRET pair, which should be adapted based on the specific molecular system under investigation (e.g., protein-protein interaction, lipid membrane studies).

I. Spectral Characterization
  • Objective: To determine the excitation and emission spectra of the donor and acceptor fluorophores.

  • Procedure:

    • Prepare solutions of the donor-labeled and acceptor-labeled molecules (e.g., proteins, lipids) in an appropriate buffer.

    • Using a spectrofluorometer, measure the excitation and emission spectra for both the donor and acceptor.

    • Determine the peak excitation and emission wavelengths.

    • Calculate the spectral overlap integral (J(λ)) from the donor's emission spectrum and the acceptor's absorption spectrum.[3]

II. Determination of FRET Efficiency

FRET efficiency (E) can be measured using several methods:

  • Sensitized Emission: Measure the fluorescence intensity of the acceptor upon excitation of the donor.[1]

  • Donor Quenching: Measure the decrease in the donor's fluorescence intensity in the presence of the acceptor.[5]

  • Fluorescence Lifetime Measurement: Measure the decrease in the donor's fluorescence lifetime in the presence of the acceptor.[9][10]

A. Steady-State Sensitized Emission Method:

  • Objective: To calculate FRET efficiency by measuring the increase in acceptor fluorescence.

  • Procedure:

    • Prepare three samples: Donor only, Acceptor only, and Donor-Acceptor pair.

    • Excite the samples at the donor's excitation wavelength and measure the emission spectra.

    • Correct for donor bleed-through into the acceptor channel and direct excitation of the acceptor.

    • Calculate FRET efficiency using the appropriate formula based on the corrected fluorescence intensities.

B. Donor Photobleaching FRET (pbFRET):

  • Objective: To determine FRET efficiency by measuring the change in donor fluorescence after photobleaching the acceptor.

  • Procedure:

    • Image the Donor-Acceptor sample, exciting the donor and measuring its fluorescence intensity.

    • Selectively photobleach the acceptor using a high-intensity laser at the acceptor's excitation wavelength.

    • Re-image the sample, exciting the donor and measuring its fluorescence intensity again.

    • The increase in donor fluorescence post-bleaching is proportional to the FRET efficiency.[1][11]

III. Calculation of Förster Distance (R₀)
  • Objective: To calculate the distance at which FRET efficiency is 50%.

  • Procedure:

    • The Förster distance is calculated using the formula: R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * QY_D * n⁻⁴ * κ²

      • Where J(λ) is the spectral overlap integral, QY_D is the quantum yield of the donor, n is the refractive index of the medium, and κ² is the orientation factor (typically assumed to be 2/3 for freely rotating molecules).[6]

Visualizing FRET Principles and Workflows

The following diagrams illustrate the fundamental mechanism of FRET and a typical workflow for its validation.

FRET_Mechanism D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET (Non-radiative) A_excited Excited State (S1) A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption Donor_Emission Donor Emission Acceptor_Emission Acceptor Emission

Caption: The FRET mechanism: from donor excitation to acceptor emission.

FRET_Validation_Workflow start Start: Select New FRET Probe (e.g., this compound) spectral 1. Spectral Characterization (Excitation/Emission Spectra) start->spectral partner 2. Identify Potential FRET Partner (Based on Spectral Overlap) spectral->partner labeling 3. Label Biological Molecules (e.g., Proteins, Lipids) partner->labeling fret_measurement 4. Measure FRET Efficiency (Sensitized Emission, Donor Quenching, FLIM) labeling->fret_measurement data_analysis 5. Data Analysis (Calculate FRET Efficiency, R₀) fret_measurement->data_analysis comparison 6. Compare with Standard FRET Pairs (e.g., Cy3-Cy5, CFP-YFP) data_analysis->comparison validation 7. Validate in a Biological Assay (e.g., Protein Interaction Assay) comparison->validation end End: Validated FRET Probe validation->end

Caption: A streamlined workflow for the validation of a new FRET probe.

By following these guidelines, researchers can rigorously validate new FRET probes like this compound, ensuring the generation of high-quality, reliable data for their specific research applications. This systematic approach will facilitate the adoption of novel fluorescent tools and advance our understanding of complex biological processes.

References

A Comparative Guide to Cross-Validating 16:0 Cyanur PE Data with Alternative Biophysical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-lipid and protein-membrane interactions is fundamental to understanding cellular signaling, drug delivery, and disease mechanisms. Functionalized lipids, such as 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)), provide a powerful tool for creating biomimetic membrane systems by enabling the covalent attachment of specific molecules, like peptides or small proteins, to a liposome (B1194612) surface.[1][2] The cyanuric chloride headgroup of this compound reacts readily with primary amines, allowing for stable immobilization of ligands on a lipid bilayer.

However, as with any single method, it is crucial to validate the quantitative data obtained from such systems using orthogonal techniques. Different biophysical methods rely on distinct physical principles, and cross-validation provides confidence in the measured parameters, such as binding affinities. This guide provides a framework for cross-validating data from membrane systems functionalized with this compound against two widely-used biophysical techniques: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

Hypothetical Model System

To illustrate the cross-validation process, we will consider a hypothetical model system: the interaction between a soluble signaling protein, "Protein X," and its binding partner, "Peptide Y." Peptide Y is covalently anchored to the surface of liposomes using this compound. The objective is to determine the equilibrium dissociation constant (K_d) for the Protein X—Peptide Y interaction in a membrane context using three different methods.

Quantitative Data Comparison

The following table summarizes hypothetical binding affinity data for the Protein X—Peptide Y interaction, as determined by three distinct biophysical techniques. The consistency of the K_d values across these methods would lend high confidence to the results.

Biophysical Technique Principle Measured Parameter Hypothetical K_d (nM)
Liposome-Based Assay with this compound Quantification of bound vs. unbound protein to functionalized liposomes in solution.Equilibrium Dissociation Constant (K_d)120 ± 15
Surface Plasmon Resonance (SPR) Change in refractive index upon protein binding to a captured liposome surface.[3]Kinetic (k_on, k_off) and Equilibrium (K_d) Constants105 ± 10
Fluorescence Polarization (FP) Change in the rotational speed of a fluorescently labeled protein upon binding to liposomes.[4][5]Equilibrium Dissociation Constant (K_d)135 ± 20

Experimental Workflow & Signaling Pathway

The diagrams below illustrate the overall experimental logic for cross-validation and a simplified representation of the signaling event being studied.

G cluster_prep Step 1: Preparation of Functionalized Liposomes cluster_validation Step 2: Cross-Validation of Protein X Binding cluster_analysis Step 3: Data Analysis prep_lipids Mix Lipids (e.g., POPC + this compound) create_liposomes Form Liposomes (e.g., Extrusion) prep_lipids->create_liposomes conjugate Conjugate Peptide Y to this compound create_liposomes->conjugate liposome_assay Liposome Co-sedimentation Assay conjugate->liposome_assay spr Surface Plasmon Resonance (SPR) conjugate->spr fp Fluorescence Polarization (FP) conjugate->fp compare Compare Kd Values liposome_assay->compare spr->compare fp->compare

Caption: Experimental workflow for cross-validation. (Within 100 characters)

G cluster_membrane Cell Membrane peptide_y Peptide Y (Anchored) downstream Downstream Signaling Cascade peptide_y->downstream Activation protein_x Protein X (Soluble) protein_x->peptide_y Binding (Kd)

Caption: Simplified membrane signaling pathway. (Within 100 characters)

Detailed Experimental Protocols

Method 1: Liposome Co-sedimentation Assay

This method quantifies the amount of Protein X that binds to Peptide Y-functionalized liposomes by separating the liposomes (and any bound protein) from the unbound protein via ultracentrifugation.

1. Preparation of Peptide Y-Functionalized Liposomes:

  • Prepare a lipid mixture in chloroform (B151607) of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and this compound at a 98:2 molar ratio.

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5 mg/mL.[6]

  • Create unilamellar vesicles by extruding the hydrated lipid suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • To conjugate Peptide Y, which contains a primary amine (e.g., an N-terminal amine or lysine (B10760008) side chain), incubate the peptide with the Cyanur PE-containing liposomes at a 1:10 molar ratio (peptide:Cyanur PE) in a reaction buffer with a slightly alkaline pH (e.g., pH 8.0-8.5) for 4-6 hours at room temperature.

  • Remove unconjugated peptide by size-exclusion chromatography or dialysis.

2. Binding Assay:

  • Set up a series of reactions, each containing a fixed concentration of Peptide Y-liposomes (e.g., 100 µM total lipid) and varying concentrations of Protein X (e.g., from 0.1 to 10 times the expected K_d).

  • Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Separate the liposomes from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 45 minutes at 4°C).

  • Carefully collect the supernatant, which contains the unbound Protein X. Wash the pellet gently once with buffer and centrifuge again to minimize contamination.

  • Quantify the concentration of Protein X in the supernatant and the pellet fractions using SDS-PAGE with Coomassie or silver staining, followed by densitometry.

  • Plot the concentration of bound Protein X against the concentration of free Protein X and fit the data to a saturation binding isotherm to determine the K_d.

Method 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.[7][8]

1. Surface Preparation:

  • Use a sensor chip designed for lipid work, such as an L1 chip, which has a lipophilic surface that promotes the capture of intact liposomes.

  • Flow the Peptide Y-functionalized liposomes (prepared as in Method 1, at ~0.5 mg/mL in running buffer) over the L1 sensor chip surface at a low flow rate (e.g., 2 µL/min) until a stable baseline of ~5000-8000 Response Units (RU) is achieved, indicating the formation of a supported lipid bilayer or captured vesicle layer.[9]

  • Wash the surface with a brief pulse of NaOH (e.g., 20 mM) to remove any loosely bound vesicles and stabilize the surface.

2. Binding Analysis:

  • Use a running buffer identical to the protein's buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Inject a series of concentrations of Protein X (the analyte) over the liposome-captured surface (the ligand) at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.

  • Monitor the association and dissociation phases in real-time.

  • After each cycle, regenerate the surface if necessary, although for liposome surfaces, full regeneration is often not possible; a fresh capture is preferred.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and calculate the K_d (k_off/k_on).

Method 3: Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent size of a fluorescent molecule as it binds to a partner.[10][11]

1. Preparation of Fluorescently Labeled Protein X:

  • Covalently label Protein X with a suitable fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC) that has a good quantum yield and a fluorescence lifetime sensitive to rotational changes.

  • The labeling reaction should target a site on the protein that does not interfere with its binding to Peptide Y. A molar ratio of 1-2 moles of dye per mole of protein is often optimal.

  • Purify the labeled protein (Protein X-FITC) from free dye using size-exclusion chromatography.

2. FP Binding Assay:

  • In a microplate (preferably a non-binding, black plate), add a fixed, low concentration of Protein X-FITC (e.g., 5-10 nM) to each well.

  • Add increasing concentrations of the Peptide Y-functionalized liposomes (prepared as in Method 1) to the wells.

  • Incubate the plate for 30 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization in a plate reader equipped with polarizing filters.[4]

  • As more liposomes are added, a greater fraction of Protein X-FITC will be bound, increasing the size of the complex and slowing its rotation, which results in a higher polarization value.

  • Plot the change in millipolarization (mP) units against the concentration of liposomes and fit the data to a sigmoidal dose-response curve to determine the K_d.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Fluorescently Labeled Liposomes, Featuring 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for liposomal drug delivery systems is critical for accurately tracking their fate and ensuring the integrity of experimental data. This guide provides an objective comparison of the in vitro and in vivo stability of liposomes labeled with 16:0 Cyanur PE and other commonly used fluorescent phosphoethanolamine (PE) derivatives. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable probe for your research needs.

Comparative Stability Analysis

While direct comparative studies including this compound are limited, data from various sources allows for a juxtaposition with other common fluorescent probes. A significant study by Münter et al. (2018) quantitatively assessed the dissociation of several widely used fluorescently labeled lipids from liposomes after a 1-hour incubation in human plasma at 37°C.[2][3] Although this compound was not included in this specific study, its structural characteristics can be considered in the context of the findings.

Fluorescent PE LabelFluorophoreLinkerAcyl ChainsDissociation in Human Plasma (1h @ 37°C)
This compound CyanurN/A2x 16:0 (Palmitoyl)Data Not Available
NBD-PE NitrobenzoxadiazoleHeadgroup2x 18:1 (Oleoyl)~ 5%
Lissamine Rhodamine B-PE Rhodamine BHeadgroup2x 18:1 (Oleoyl)~ 75%
Texas Red-DHPE Texas RedHeadgroup2x 16:0 (Palmitoyl)~ 10%
Marina Blue-DHPE Marina BlueHeadgroup2x 16:0 (Palmitoyl)~ 5%

The data clearly indicates that the choice of fluorophore and its linkage to the lipid can dramatically impact the stability of the label within the liposome (B1194612) when exposed to plasma proteins.[2][3] Liposomes labeled with Lissamine Rhodamine B-PE showed significant dissociation, suggesting that data obtained with this probe in biological milieu should be interpreted with caution.[2][3] In contrast, NBD-PE, Texas Red-DHPE, and Marina Blue-DHPE exhibited much higher stability.[2][3] The stability of this compound would need to be empirically determined using similar methodologies to allow for a direct comparison.

For in vivo stability, the circulation half-life of the liposomes is a key parameter. While specific comparative studies on the circulation half-life of liposomes labeled with these different fluorescent probes are not available, it is established that factors such as liposome size, lipid composition (e.g., inclusion of PEGylated lipids), and surface charge have a more dominant effect on circulation time than the fluorescent label itself, assuming the label remains stably associated.[4][5]

Experimental Protocols

To facilitate the independent verification and further exploration of liposome stability, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

This protocol is designed to quantify the dissociation of a fluorescently labeled lipid from a liposome formulation upon incubation with plasma.

Principle: Fluorescently labeled liposomes are incubated with human plasma. At various time points, the liposomes are separated from plasma proteins and any dissociated fluorescent lipid using size exclusion chromatography (SEC). The amount of fluorescence remaining associated with the liposome fraction is quantified to determine the percentage of dissociation over time.[2][3]

Materials:

  • Fluorescently labeled liposomes (e.g., this compound-labeled liposomes)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

  • Fluorometer

Procedure:

  • Incubation: Mix the fluorescently labeled liposome suspension with human plasma at a defined ratio (e.g., 1:1 v/v). Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 0, 1, 4, 24 hours).

  • Size Exclusion Chromatography: At each time point, apply an aliquot of the liposome-plasma mixture to a pre-equilibrated SEC column. Elute the column with PBS, collecting fractions.

  • Fraction Analysis: Measure the fluorescence intensity of each collected fraction using a fluorometer with appropriate excitation and emission wavelengths for the specific fluorescent label.

  • Quantification: Identify the fractions corresponding to the liposomes (typically the earlier, larger molecular weight fractions) and the fractions corresponding to plasma proteins and free fluorescent lipid (later, smaller molecular weight fractions).

  • Calculation: Calculate the percentage of the total fluorescence that remains in the liposome fractions at each time point. The percentage of dissociation is calculated as: % Dissociation = (1 - (Fluorescence in liposome fractions at time t / Fluorescence in liposome fractions at time 0)) * 100

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis liposomes Fluorescently Labeled Liposomes mix Mix & Incubate (37°C) liposomes->mix plasma Human Plasma plasma->mix sec Size Exclusion Chromatography (SEC) mix->sec Time Points fluorometer Fluorescence Measurement sec->fluorometer data Quantify Dissociation fluorometer->data

Workflow for the in vitro plasma stability assay of fluorescently labeled liposomes.
In Vivo Biodistribution and Stability Study

This protocol outlines a general procedure for assessing the in vivo biodistribution and circulation half-life of fluorescently labeled liposomes in a murine model using non-invasive fluorescence imaging.[6][7]

Principle: Fluorescently labeled liposomes are administered intravenously to mice. The distribution of the liposomes throughout the body is monitored over time using an in vivo imaging system (IVIS) or a similar fluorescence imaging system. The fluorescence intensity in various organs and in the blood is quantified to determine the biodistribution profile and circulation half-life.

Materials:

  • Fluorescently labeled liposomes

  • Animal model (e.g., BALB/c mice)

  • In vivo fluorescence imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic agent.

  • Administration: Inject a defined dose of the fluorescently labeled liposome suspension intravenously (e.g., via the tail vein).

  • In Vivo Imaging: At various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48 hours), place the anesthetized mouse in the in vivo imaging system and acquire fluorescence images.

  • Blood Sampling: At each imaging time point, a small blood sample can be collected (e.g., via retro-orbital or tail bleed) to quantify the fluorescence in the plasma.

  • Ex Vivo Organ Imaging: At the end of the experiment (e.g., 48 hours), euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable). Image the excised organs using the fluorescence imaging system.

  • Data Analysis:

    • Biodistribution: Quantify the fluorescence intensity in regions of interest (ROIs) drawn around the organs in both the in vivo and ex vivo images. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

    • Circulation Half-Life: Plot the fluorescence intensity of the blood samples over time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

InVivo_Stability_Workflow cluster_admin Administration cluster_imaging Imaging & Sampling cluster_ex_vivo Ex Vivo Analysis cluster_analysis Data Analysis liposomes Fluorescently Labeled Liposomes injection Intravenous Injection liposomes->injection mouse Anesthetized Mouse mouse->injection in_vivo_imaging In Vivo Fluorescence Imaging (Time Points) injection->in_vivo_imaging Monitor blood_sampling Blood Sampling (Time Points) injection->blood_sampling Collect euthanasia Euthanasia in_vivo_imaging->euthanasia Endpoint half_life Circulation Half-Life (t½) blood_sampling->half_life organ_harvest Organ Harvest euthanasia->organ_harvest ex_vivo_imaging Ex Vivo Organ Imaging organ_harvest->ex_vivo_imaging biodistribution Biodistribution (%ID/g) ex_vivo_imaging->biodistribution

Workflow for the in vivo biodistribution and stability study of fluorescently labeled liposomes.

Conclusion

The stability of the fluorescent label is a critical consideration in the design and interpretation of studies using fluorescently labeled liposomes. The available data suggests that significant differences in in vitro stability exist between commonly used fluorescent PE labels, with some probes showing substantial dissociation in plasma. While direct comparative data for this compound is not yet widely available, the provided protocols offer a framework for its evaluation alongside other probes. For in vivo studies, while the fluorescent label may have a lesser impact on overall circulation kinetics compared to the physicochemical properties of the liposome itself, ensuring the stable association of the probe is essential for accurate biodistribution analysis. Researchers are encouraged to perform stability assessments of their specific fluorescently labeled liposome formulations in relevant biological media to ensure the reliability and accuracy of their findings.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 16:0 Cyanur PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, drawing from established protocols for cyanuric chloride derivatives and cyanide-containing waste. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions:

This compound is a derivative of cyanuric chloride, a hazardous substance. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Cyanuric chloride and its derivatives are known to be lachrymators (induce tearing), cause burns on contact with skin, are harmful if swallowed, and can be fatal if inhaled.[1][2][4] These compounds also react violently with water, necessitating careful handling to avoid contact with moisture.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves chemical neutralization to convert the toxic cyanuric chloride moiety into a less hazardous substance. This protocol is adapted from general procedures for cyanide waste treatment.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a clearly labeled, dedicated, and compatible waste container.[3][5][6]

  • The container should be made of a material compatible with organic solvents and alkaline solutions, such as high-density polyethylene (B3416737) (HDPE).

  • The waste container must be kept tightly closed when not in use and stored in a designated hazardous waste accumulation area.

2. Preparation for Neutralization:

  • Working Environment: All steps of the neutralization process must be performed within a certified chemical fume hood.

  • Dilution: If dealing with a concentrated solution of this compound, it should be diluted with an appropriate organic solvent (e.g., the solvent in which it was originally dissolved) to a concentration of less than 1% (w/v). For solid waste, it should be dissolved in a suitable solvent.

3. Alkaline Hydrolysis and Oxidation:

  • Alkalinization: The waste solution must be made alkaline to prevent the formation of highly toxic hydrogen cyanide gas. Slowly add a solution of sodium hydroxide (B78521) (NaOH) to the waste container, with gentle stirring, until the pH is greater than or equal to 10.[3]

  • Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to the alkaline waste solution. The amount of oxidizing agent should be in excess to ensure the complete destruction of the cyanuric chloride group.[3]

  • Reaction Monitoring: The oxidation reaction is exothermic. Monitor the temperature of the solution and add the oxidizing agent slowly to control the reaction rate. Allow the reaction to proceed for at least one hour with continued stirring.[3]

4. Verification and Final Disposal:

  • Cyanide Testing (Recommended): After the reaction is complete, it is advisable to test for the presence of residual cyanide using commercially available test strips or a colorimetric method. If cyanide is still detected, more oxidizing agent should be added, and the reaction allowed to proceed for a longer duration.[3]

  • Neutralization of Final Solution: Once the destruction of the cyanuric chloride moiety is confirmed, the resulting solution can be neutralized to a pH between 6 and 8 by the careful addition of an appropriate acid (e.g., hydrochloric acid).

  • Final Disposal: The final, neutralized aqueous waste should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on final disposal procedures.[3]

Quantitative Data Summary

ParameterGuidelineRationale
Waste Concentration for Treatment< 1% (w/v)To ensure a controlled and safe neutralization reaction.
pH for Alkaline Hydrolysis≥ 10To prevent the formation of highly toxic hydrogen cyanide gas.[3]
Oxidizing AgentSodium Hypochlorite (Bleach)An effective and readily available oxidizing agent for the destruction of the cyanuric chloride group.[3]
Reaction Time≥ 1 hourTo ensure the complete chemical breakdown of the hazardous components.[3]
Final pH for Disposal6 - 8To meet the requirements for disposal of non-hazardous aqueous waste.[3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_neutralization Neutralization cluster_final Final Disposal A Collect this compound Waste in Labeled, Compatible Container B Work in a Chemical Fume Hood with Appropriate PPE A->B C Dilute Waste to <1% (w/v) if necessary B->C D Adjust pH to ≥10 with NaOH Solution C->D E Slowly Add Oxidizing Agent (e.g., Sodium Hypochlorite) D->E F Monitor Reaction and Stir for ≥1 hour E->F G Test for Residual Cyanide (Recommended) F->G H Neutralize Final Solution to pH 6-8 G->H I Dispose of According to Institutional EHS Guidelines H->I

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.